4,4'-Biphenyldisulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorosulfonylphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S2/c13-19(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20(14,17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFAWEIFBPUXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063016 | |
| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
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Molecular Weight |
351.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3406-84-6 | |
| Record name | [1,1′-Biphenyl]-4,4′-disulfonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (1,1'-Biphenyl)-4,4'-disulfonyl dichloride | |
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| Record name | 4,4'-Biphenyldisulfonyl chloride | |
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| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
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| Record name | [1,1'-Biphenyl]-4,4'-disulfonyl dichloride | |
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| Record name | 4,4'-bis(phenylsulphonyl) dichloride | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Spectral Data of 4,4'-Biphenyldisulfonyl Chloride
This guide provides a comprehensive analysis of the spectral data for 4,4'-Biphenyldisulfonyl chloride (CAS No. 3406-84-6), a key bifunctional reagent in organic synthesis, particularly in polymer chemistry and drug development.[1] Understanding its spectral signature is paramount for researchers, scientists, and professionals in ensuring reaction monitoring, quality control, and structural verification. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights grounded in established scientific principles.
Molecular Structure and Properties
4,4'-Biphenyldisulfonyl chloride possesses a rigid biphenyl core functionalized with two sulfonyl chloride groups at the para positions. This symmetrical structure dictates its spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₄S₂ | [2][3] |
| Molecular Weight | 351.23 g/mol | [2][3] |
| CAS Number | 3406-84-6 | [2][3] |
| Appearance | White to light yellow powder or crystals | [4] |
| Melting Point | 207-212 °C | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the reactivity of the sulfonyl chloride groups, aprotic deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended for NMR analysis.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,4'-Biphenyldisulfonyl chloride is expected to be relatively simple due to the molecule's high degree of symmetry. The eight aromatic protons are chemically equivalent in pairs. This results in a characteristic AA'BB' spin system for each phenyl ring, which often appears as two sets of doublets.
Expected ¹H NMR Spectral Data:
Based on analogous structures and the strong electron-withdrawing nature of the sulfonyl chloride group, the aromatic protons are anticipated to be deshielded and resonate in the downfield region of the spectrum. The protons ortho to the sulfonyl chloride group will be the most deshielded.
-
δ ~8.0-8.2 ppm (d, 4H): Protons ortho to the -SO₂Cl groups (H-2, H-6, H-2', H-6').
-
δ ~7.8-8.0 ppm (d, 4H): Protons meta to the -SO₂Cl groups (H-3, H-5, H-3', H-5').
The coupling constant (J) between the ortho and meta protons is typically in the range of 8-9 Hz.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals relative to the total number of carbon atoms.
Expected ¹³C NMR Spectral Data:
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C-4, C-4' | ~145-150 | Carbons directly attached to the electron-withdrawing sulfonyl chloride groups. |
| C-1, C-1' | ~140-145 | Quaternary carbons of the biphenyl linkage, influenced by the adjacent sulfonylated ring. |
| C-2, C-6, C-2', C-6' | ~128-132 | Carbons ortho to the sulfonyl chloride groups. |
| C-3, C-5, C-3', C-5' | ~126-129 | Carbons meta to the sulfonyl chloride groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of 4,4'-Biphenyldisulfonyl chloride is dominated by the characteristic absorptions of the sulfonyl chloride group.[6][7]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1380-1370 | Asymmetric SO₂ stretch | Strong |
| ~1180-1170 | Symmetric SO₂ stretch | Strong |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~1600-1450 | Aromatic C=C stretch | Medium-Strong |
| ~600-500 | S-Cl stretch | Strong |
The presence of two strong, sharp bands in the regions of 1375 cm⁻¹ and 1175 cm⁻¹ is a definitive indicator of the sulfonyl chloride functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 4,4'-Biphenyldisulfonyl chloride, electron ionization (EI) is a common method.[6][7]
Expected Mass Spectral Data:
The mass spectrum will show the molecular ion peak (M⁺) at m/z 350, corresponding to the molecular weight of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S). Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak of approximately 65% the intensity of the M⁺ peak and an M+4 peak will also be observed.
Fragmentation Pathway:
The fragmentation of 4,4'-Biphenyldisulfonyl chloride is expected to proceed through the loss of the sulfonyl chloride groups.
Figure 1. Proposed fragmentation of 4,4'-Biphenyldisulfonyl chloride.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of 4,4'-Biphenyldisulfonyl chloride into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.
IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
Mass Spectrometry (EI)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Acquire the mass spectrum under electron ionization conditions.
Conclusion
The spectral data of 4,4'-Biphenyldisulfonyl chloride are consistent with its symmetrical, bifunctional structure. The characteristic signals in the NMR, IR, and mass spectra provide a robust fingerprint for the identification and purity assessment of this important chemical intermediate. Researchers utilizing this compound should find this guide a valuable resource for interpreting their analytical data and ensuring the integrity of their synthetic work.
References
- Google Patents. Process for the production of 4,4'-biphenyl disulfonyl chloride.
-
NIST. [1,1'-Biphenyl]-4,4'-disulfonyl dichloride. [Link]
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PubChem. (1,1'-Biphenyl)-4-sulphonyl chloride. [Link]
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CONICET Digital. Spectral Assignments and Reference Data. [Link]
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Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Royal Society of Chemistry. Supporting information. [Link]
- Google Patents. 4, 4'-bis-(chloromethyl)-biphenyl.
-
PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]
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Royal Society of Chemistry. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. [Link]
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An In-depth Technical Guide to the Reactivity of Sulfonyl Chloride Groups in 4,4'-Biphenyldisulfonyl Chloride
Abstract
4,4'-Biphenyldisulfonyl chloride (BPDSC) is a pivotal bifunctional monomer and cross-linking agent in the synthesis of high-performance polymers and complex pharmaceutical intermediates. Its utility is derived from the two highly reactive sulfonyl chloride (-SO₂Cl) groups positioned at opposite ends of a rigid biphenyl scaffold. This guide provides a comprehensive technical analysis of the reactivity of these functional groups. We will explore the core principles governing their electrophilicity, detail the mechanisms and protocols for their primary transformations into sulfonamides and sulfonate esters, and critically analyze the sequential reactivity of the two groups. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique properties of BPDSC in advanced applications.
Introduction: The Molecular Architecture and Significance of BPDSC
4,4'-Biphenyldisulfonyl chloride is characterized by a unique molecular structure that dictates its chemical behavior and end-use applications. The molecule consists of a rigid, planar biphenyl core, which imparts exceptional thermal and dimensional stability to any macromolecular structure it becomes a part of[1]. Attached at the 4 and 4' positions are the sulfonyl chloride functional groups, the primary sites of chemical reactivity.
This bifunctionality allows BPDSC to act as a monomer in polycondensation reactions with diamines or diols, leading to the formation of high-performance polymers such as polysulfonamides and polyamides with high melting points and robust mechanical properties[1][2]. In medicinal chemistry, the ability to form stable sulfonamide linkages makes BPDSC a valuable precursor for creating diverse molecular scaffolds, some of which have shown significant biological activity, including antibacterial properties and enzyme inhibition[1].
The Electronic Heart of Reactivity: The Sulfonyl Chloride Group
The reactivity of BPDSC is fundamentally governed by the electronic nature of the sulfonyl chloride group. The sulfur atom is in a high oxidation state (+6) and is bonded to two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom. This arrangement renders the sulfur atom highly electron-deficient and, therefore, a potent electrophile, readily susceptible to attack by a wide range of nucleophiles[3][4].
The reaction proceeds via a nucleophilic substitution at the sulfur center. While the precise mechanism can be influenced by the reactants and conditions, it is generally understood to proceed through a high-energy trigonal bipyramidal intermediate or transition state[3][4]. The chloride ion is an excellent leaving group, which thermodynamically favors the completion of the substitution reaction[4].
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Key Transformation I: Synthesis of Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides[5]. This reaction is foundational in drug discovery and materials science[1].
Causality Behind Experimental Choices
-
Base: The reaction liberates one equivalent of hydrochloric acid (HCl) for each sulfonyl chloride group that reacts[6]. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to scavenge the HCl[5][7]. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred. This is to prevent the primary competing side reaction: hydrolysis of the highly water-sensitive sulfonyl chloride group[1][8].
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release of heat upon addition of the sulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction proceeds to completion[5].
Experimental Protocol: Synthesis of a Bis-Sulfonamide
Caption: Experimental workflow for bis-sulfonamide synthesis from BPDSC.
Key Transformation II: Synthesis of Sulfonate Esters
The reaction of BPDSC with alcohols or phenols yields sulfonate esters. These esters are not only stable functional groups in their own right but are also excellent leaving groups in subsequent nucleophilic substitution reactions[7].
Expert Insight: Reactivity of Alcohols vs. Phenols
While the general protocol is similar to sulfonamide synthesis, a key distinction arises when using phenols. Phenols are significantly less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen's lone pair into the aromatic ring.
-
For Alcohols: A mild base like pyridine is typically sufficient to catalyze the reaction and neutralize the HCl byproduct[7].
-
For Phenols: To achieve a practical reaction rate, it is often necessary to first deprotonate the phenol using a stronger base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to form the much more nucleophilic phenoxide anion[9][10]. This modified approach, known as the Schotten-Baumann reaction, dramatically accelerates the rate of substitution.
Experimental Protocol: Synthesis of a Bis-Sulfonate Ester from a Phenol
-
Phenoxide Formation: Dissolve the phenol (2.1 eq) in an aqueous solution of NaOH (2.2 eq).
-
Reaction Setup: Add a solvent like DCM to the aqueous phenoxide solution and cool the biphasic mixture to 0-5 °C with vigorous stirring.
-
Addition: Add a solution of BPDSC (1.0 eq) in DCM dropwise to the mixture.
-
Reaction: Maintain vigorous stirring and allow the reaction to proceed at room temperature for 2-4 hours.
-
Work-up: Separate the organic layer. Wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.
The Question of Sequential Reactivity: Is the Second Group Different?
A critical question for a bifunctional molecule like BPDSC is whether the two sulfonyl chloride groups react at the same rate. The reaction of the first -SO₂Cl group introduces a new substituent onto one of the biphenyl rings. This substituent electronically influences the reactivity of the second, unreacted -SO₂Cl group on the other ring.
-
Electronic Influence: When the first group reacts with an amine to form a sulfonamide (-SO₂NHR), this new group acts as an electron-withdrawing group. This effect is transmitted through the biphenyl system, reducing the electron density of the second aromatic ring.
-
Consequence: The decreased electron density on the second ring makes the attached sulfur atom even more electrophilic (more δ+). Consequently, the second sulfonyl chloride group is expected to be more reactive towards nucleophilic attack than the first. The same logic applies to the formation of a sulfonate ester (-SO₂OR).
This "activation" of the second group means that reactions with BPDSC have a strong tendency to proceed to completion, forming the di-substituted product.
Caption: Electronic influence on the sequential reactivity of BPDSC.
Practical Implications: Controlling Stoichiometry
Achieving mono-substitution is challenging due to the increased reactivity of the second site. However, it can be favored under specific conditions:
-
Stoichiometry: Use of one equivalent or slightly less of the nucleophile.
-
Slow Addition: Very slow, controlled addition of the nucleophile to a solution of BPDSC.
-
Low Temperature: Running the reaction at reduced temperatures to slow down the second reaction. Even with these controls, the reaction will likely yield a mixture of starting material, mono-substituted, and di-substituted products, requiring careful chromatographic separation.
Competing Reactions and Stability
The primary vulnerability of sulfonyl chlorides is their susceptibility to hydrolysis[1][6].
-
Hydrolysis: Reaction with water converts the sulfonyl chloride to the corresponding, and far less reactive, sulfonic acid (-SO₃H)[1][11]. This is an irreversible and undesired side reaction in the context of sulfonamide or sulfonate ester synthesis.
-
Trustworthiness in Protocols: To ensure reproducible and high-yielding results, all protocols involving BPDSC must incorporate stringent measures to exclude water. This is a self-validating system: a high yield of the desired product inherently confirms that hydrolysis was successfully minimized.
Best Practices for Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of inert gas or in a desiccator.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Atmosphere: Conduct all reactions under an inert atmosphere of nitrogen or argon[8].
Summary and Outlook
4,4'-Biphenyldisulfonyl chloride is a potent bifunctional electrophile whose reactivity is centered on its two sulfonyl chloride groups. These groups readily undergo nucleophilic substitution with amines and alcohols to form robust sulfonamide and sulfonate ester linkages, respectively. A key technical insight is that the molecule exhibits sequential reactivity, where the reaction of the first site electronically activates the second, favoring di-substitution. Mastery of this reactivity, particularly through the rigorous control of stoichiometry and the exclusion of water, allows researchers to effectively utilize BPDSC as a powerful tool in the rational design of advanced polymers and complex organic molecules.
References
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Shevchuk, O. I., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides . ChemRxiv. Cambridge Open Engage. Available at: [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides . ResearchGate. Available at: [Link]
- Suzuki, S. Process for the production of 4,4'-biphenyl disulfonyl chloride. Google Patents. US3639469A.
-
Barber, T. A., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie. Available at: [Link]
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Sokołowski, J., et al. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides . MDPI. Available at: [Link]
-
Bentley, T. W., et al. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs . NIH National Center for Biotechnology Information. Available at: [Link]
-
Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions . RSC Advances. Available at: [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie International Edition. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling . Organic Chemistry Portal. Available at: [Link]
-
Das, B., et al. Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. Available at: [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations . European Journal of Chemistry. Available at: [Link]
-
A simple method for the synthesis of sulfonic esters . ResearchGate. Available at: [Link]
-
He, S., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides . NIH National Center for Biotechnology Information. Available at: [Link]
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Sulfonyl halide . Wikipedia. Available at: [Link]
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Rogne, O. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water . Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- Process for the production of sulfonic esters. Google Patents. EP1288198B1.
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines . ResearchGate. Available at: [Link]
-
The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH . PubMed. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis . ResearchGate. Available at: [Link]
-
Polymer Chemistry . RSC Publishing. Available at: [Link]
-
Other Reactions of Phenol . Chemistry LibreTexts. Available at: [Link]
-
some more reactions of phenol . Chemguide. Available at: [Link]
-
Ngassa, F. N., et al. Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides . ResearchGate. Available at: [Link]
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Solubility of 4,4'-Biphenyldisulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldisulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-biphenyldisulfonyl chloride (BPDSC), a key bifunctional monomer and cross-linking agent in polymer chemistry and organic synthesis. A detailed analysis of its anticipated solubility in a range of common organic solvents is presented, based on the chemical properties of the sulfonyl chloride functional group and data from analogous compounds. This guide includes a qualitative solubility profile, discusses the critical issue of reactivity with protic solvents, and provides a detailed, step-by-step experimental protocol for researchers to determine precise solubility in their specific systems. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize 4,4'-biphenyldisulfonyl chloride in their work.
Introduction: The Significance of 4,4'-Biphenyldisulfonyl Chloride and Its Solubility
4,4'-Biphenyldisulfonyl chloride (CAS No: 3406-84-6) is a white to light yellow crystalline powder with the molecular formula C₁₂H₈Cl₂O₄S₂.[1] Its molecular structure is characterized by a rigid biphenyl core functionalized with two highly reactive sulfonyl chloride groups. This bifunctionality makes it an invaluable monomer for the synthesis of high-performance polymers such as polysulfonamides and polyamides, imparting thermal and dimensional stability to the resulting materials.[2] It also serves as a crucial cross-linking agent and an intermediate in the synthesis of various organic compounds, including some with medicinal applications.[2]
The success of any synthetic procedure involving 4,4'-biphenyldisulfonyl chloride is fundamentally linked to its solubility in the chosen reaction medium. Proper solvent selection is critical for achieving homogeneous reaction conditions, which in turn dictates reaction kinetics, product yield, and purity. A thorough understanding of its solubility profile is therefore not merely a matter of practicality but a cornerstone of rational experimental design. This guide aims to provide a detailed exposition on this topic, addressing both the theoretical and practical aspects of dissolving this important reagent.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-biphenyldisulfonyl chloride is provided below:
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₄S₂ | [1] |
| Molecular Weight | 351.23 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 205-208 °C (lit.) | [1] |
| Boiling Point | 476.7±38.0 °C (Predicted) | [1] |
| Density | 1.540±0.06 g/cm³ (Predicted) | [1] |
Solubility Profile of 4,4'-Biphenyldisulfonyl Chloride
Direct quantitative solubility data for 4,4'-biphenyldisulfonyl chloride in a wide range of organic solvents is not extensively documented in publicly available literature. However, a reliable qualitative solubility profile can be constructed based on the general behavior of sulfonyl chlorides and available data for structurally similar compounds. The solubility is primarily dictated by the polarity of the solvent and its potential to react with the sulfonyl chloride functional groups.
Reactivity with Protic Solvents: A Critical Consideration
A paramount consideration when selecting a solvent for 4,4'-biphenyldisulfonyl chloride is its reactivity with protic solvents. Protic solvents, such as water, alcohols (e.g., methanol, ethanol), and to some extent primary and secondary amines, contain acidic protons and can act as nucleophiles.[3] The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack by these solvents, leading to a solvolysis reaction.[4][5]
For instance, in the presence of water, 4,4'-biphenyldisulfonyl chloride will hydrolyze to form the corresponding 4,4'-biphenyldisulfonic acid.[2] Similarly, with alcohols, it will react to form sulfonate esters. This reactivity means that while the compound may appear to "dissolve" in these solvents, it is, in fact, undergoing a chemical transformation. Therefore, for applications where the integrity of the sulfonyl chloride group is essential, the use of protic solvents should be strictly avoided or carried out under controlled conditions where the solvolysis is a desired reaction.
Qualitative Solubility in Aprotic Solvents
Based on the principle of "like dissolves like" and data from analogous compounds such as p-toluenesulfonyl chloride and 2,4-dichlorobenzenesulfonyl chloride, 4,4'-biphenyldisulfonyl chloride is expected to be soluble in a variety of aprotic organic solvents.[6][7] The rigid, nonpolar biphenyl core combined with the polar sulfonyl chloride groups suggests that solvents of intermediate to high polarity will be most effective.
The following table provides a qualitative prediction of the solubility of 4,4'-biphenyldisulfonyl chloride in common organic solvents at ambient temperature.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents are highly polar and can effectively solvate the polar sulfonyl chloride groups without reacting. Their aprotic nature preserves the integrity of the reagent.[8] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is suitable for dissolving molecules with polar functional groups. They are aprotic and generally unreactive towards sulfonyl chlorides under standard conditions.[8] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents are of intermediate polarity and are good at solvating a wide range of organic compounds. THF is generally a better solvent than less polar ethers like diethyl ether.[8] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | As polar aprotic solvents, they are expected to be effective at dissolving 4,4'-biphenyldisulfonyl chloride.[7][8] Caution is advised if basic conditions are employed, due to the potential for enolate formation. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar aprotic solvent and should serve as a suitable solvent for many applications. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar nature of these solvents makes them less effective at solvating the polar sulfonyl chloride groups, likely resulting in lower solubility.[9] |
| Non-polar Hydrocarbons | Hexane, Cyclohexane | Insoluble to Very Low | These solvents lack the polarity required to overcome the crystal lattice energy of the solid 4,4'-biphenyldisulfonyl chloride. |
| Protic Solvents | Water, Methanol, Ethanol | Soluble (with reaction) | These solvents will react with the sulfonyl chloride groups, leading to solvolysis.[4][5] While the compound will enter the solution, it will be as the corresponding sulfonic acid or sulfonate ester. |
| Amines | Pyridine | Soluble | The use of 4,4'-biphenyldisulfonyl chloride in a reaction with cycloinulohexaose in pyridine suggests its solubility in this solvent.[10] Pyridine can also act as a base to neutralize the HCl generated in reactions of sulfonyl chlorides. |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized, step-by-step methodology for determining the qualitative and semi-quantitative solubility of 4,4'-biphenyldisulfonyl chloride in a chosen solvent.
Safety Precautions
4,4'-Biphenyldisulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[1] It is also moisture-sensitive. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Materials and Equipment
-
4,4'-Biphenyldisulfonyl chloride
-
Anhydrous organic solvents of interest
-
Small glass vials or test tubes with caps
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or heating block
-
Filtration apparatus (e.g., syringe filters with a chemically resistant membrane like PTFE)
Qualitative Solubility Determination (Rapid Screening)
This method provides a quick assessment of solubility.
-
Preparation: Add approximately 10-20 mg of 4,4'-biphenyldisulfonyl chloride to a dry vial.
-
Solvent Addition: Add 1 mL of the selected anhydrous solvent to the vial.
-
Agitation: Cap the vial and vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, yielding a clear, particle-free solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Document the observations for each solvent tested.
Semi-Quantitative Solubility Determination (Saturation Method)
This method provides a more accurate measure of solubility.
-
Preparation: Add a known excess amount of 4,4'-biphenyldisulfonyl chloride to a known volume of the anhydrous solvent in a sealed vial containing a magnetic stir bar.
-
Equilibration: Place the vial in a temperature-controlled bath and stir the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, then carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Analysis: Accurately dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved 4,4'-biphenyldisulfonyl chloride using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) after derivatization.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of 4,4'-biphenyldisulfonyl chloride.
Conclusion
While direct, extensive quantitative solubility data for 4,4'-biphenyldisulfonyl chloride remains sparse in the literature, a robust understanding of its likely behavior in various organic solvents can be achieved through an analysis of its chemical structure and comparison with analogous compounds. It is anticipated to exhibit good solubility in polar aprotic solvents such as DMF, DMSO, and acetonitrile, as well as in halogenated solvents like dichloromethane. Its reactivity with protic solvents is a critical factor that must be considered in experimental design to avoid unintended solvolysis. The experimental protocols provided in this guide offer a reliable framework for researchers to determine the solubility of 4,4'-biphenyldisulfonyl chloride in their specific solvent systems, thereby enabling the optimization of reaction conditions and fostering the development of novel materials and molecules.
References
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Cenmed Enterprises. (n.d.). 4 4 Biphenyldisulfonyl Chloride 97%. Retrieved from [Link]
-
Kevill, D. N., & Bentley, T. W. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]
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PubMed. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. Retrieved from [Link]
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Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. Retrieved from [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Biphenyldisulfonyl Chloride
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Biphenyldisulfonyl chloride is a pivotal bifunctional monomer and cross-linking agent utilized in the synthesis of high-performance polymers such as polysulfonamides and polyamides. The inherent rigidity of the biphenyl backbone imparts exceptional thermal and dimensional stability to these materials.[1] A thorough understanding of the thermal stability and decomposition behavior of 4,4'-biphenyldisulfonyl chloride is paramount for its effective and safe utilization in polymerization processes and other high-temperature applications. This guide provides a comprehensive analysis of the thermal properties of 4,4'-biphenyldisulfonyl chloride, including its decomposition pathways and the analytical methodologies for its characterization. While direct experimental thermograms for this specific compound are not widely published, this guide synthesizes information from analogous aromatic sulfonyl chlorides and established principles of thermal analysis to provide a robust framework for researchers.
Introduction to 4,4'-Biphenyldisulfonyl Chloride
4,4'-Biphenyldisulfonyl chloride, with the chemical formula C₁₂H₈Cl₂O₄S₂, is a crystalline solid that serves as a crucial building block in polymer chemistry.[1] Its two reactive sulfonyl chloride (-SO₂Cl) groups readily undergo nucleophilic substitution with amines and phenols, making it an ideal monomer for polycondensation reactions.[1] The resulting polymers are noted for their high melting points and thermal stability, properties conferred by the rigid biphenyl unit integrated into the polymer backbone.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈Cl₂O₄S₂ | [1] |
| Molecular Weight | 351.23 g/mol | [1] |
| Melting Point | 205-208 °C (lit.) | |
| Appearance | Crystalline solid |
Thermal Stability and Decomposition Onset
The thermal stability of a compound is a critical parameter that dictates its processing window and application limits. For 4,4'-biphenyldisulfonyl chloride, this is particularly relevant as its polymerization reactions are often conducted at elevated temperatures.
Aromatic sulfonyl chlorides are generally more thermally stable than their aliphatic counterparts. However, they are known to undergo decomposition upon heating, which can proceed through various mechanisms.
Postulated Decomposition Pathways
The thermal decomposition of aromatic sulfonyl chlorides can be complex, potentially involving both homolytic and heterolytic bond cleavage. The primary decomposition pathways are likely to involve the scission of the C-S and S-Cl bonds.
Homolytic Cleavage
At elevated temperatures, the weaker S-Cl bond may undergo homolytic cleavage to generate a sulfonyl radical and a chlorine radical.
Ar-SO₂-Cl → Ar-SO₂• + Cl•
The resulting highly reactive radicals can then participate in a cascade of secondary reactions, including:
-
Desulfonylation: The sulfonyl radical can lose sulfur dioxide (SO₂) to form an aryl radical. Ar-SO₂• → Ar• + SO₂
-
Recombination and Propagation: The aryl and chlorine radicals can recombine or abstract atoms from other molecules, leading to a variety of byproducts.
Heterolytic Cleavage
In the presence of nucleophiles or under polar conditions, a heterolytic cleavage of the S-Cl bond can occur, leading to the formation of a sulfonium ion and a chloride ion. However, in a pure, neat thermal decomposition scenario, radical pathways are often more dominant.
Potential Decomposition Products
Based on the decomposition mechanisms of related compounds like polychlorinated biphenyls (PCBs) and aromatic poly(ether sulfone)s, the following products could be anticipated from the thermal decomposition of 4,4'-biphenyldisulfonyl chloride:[3][4]
-
Sulfur Dioxide (SO₂): A common gaseous byproduct from the desulfonylation of the sulfonyl radical.
-
Hydrogen Chloride (HCl): Formed by the abstraction of hydrogen atoms from the biphenyl ring or other molecules by chlorine radicals.
-
Chlorinated Biphenyls: Resulting from the reaction of chlorine radicals with the biphenyl backbone.
-
Biphenyl: Formed from the aryl radicals after desulfonylation.
-
Cross-linked Polymeric Residues: At higher temperatures, radical-induced cross-linking of the biphenyl units can lead to the formation of a char residue.
The following diagram illustrates a plausible initial step in the decomposition process.
Caption: Postulated initial decomposition pathway of 4,4'-biphenyldisulfonyl chloride.
Experimental Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of 4,4'-biphenyldisulfonyl chloride, a suite of thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][5] This is the primary technique for determining the onset of decomposition and quantifying the mass loss at different stages.
Step-by-Step TGA Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 4,4'-biphenyldisulfonyl chloride into a TGA crucible (platinum or alumina is recommended).[6] Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.[6]
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[1]
-
Temperature Program: Equilibrate the sample at a starting temperature of 30-40 °C. Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature of 600-800 °C.[1]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[7]
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine melting points, glass transitions, and the enthalpy of decomposition.
Step-by-Step DSC Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 4,4'-biphenyldisulfonyl chloride into a hermetically sealed aluminum DSC pan.[9] This is crucial to contain any volatile decomposition products.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.[9]
-
Temperature Program: Equilibrate the sample at a starting temperature of 30-40 °C. Ramp the temperature at a constant heating rate, typically 10 °C/min, through its melting point and into the decomposition region (e.g., to 300-350 °C).[9]
-
Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. At higher temperatures, exothermic or endothermic peaks associated with decomposition will be observed. The area under these peaks can be integrated to determine the enthalpy of the transitions.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR). As the sample is heated in the TGA, the evolved gases are transferred to the spectrometer for real-time analysis. This provides crucial information for elucidating the decomposition mechanism.
Safety and Handling Considerations
4,4'-Biphenyldisulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It is also reactive with water, hydrolyzing to the corresponding sulfonic acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
When conducting thermal analysis, it is important to be aware that the decomposition can release corrosive and toxic gases, such as SO₂ and HCl. The exhaust from the thermal analysis instrument should be properly vented.
Conclusion
While direct, detailed thermal analysis data for 4,4'-biphenyldisulfonyl chloride is not extensively documented in publicly available literature, a strong, scientifically-grounded understanding of its thermal behavior can be constructed. The compound is expected to be stable up to approximately 200 °C, with decomposition likely commencing in the molten state. The decomposition is postulated to proceed via a radical mechanism involving the cleavage of the S-Cl bond, leading to the evolution of SO₂ and HCl, and the formation of chlorinated biphenyls and a char residue. For definitive characterization, the experimental protocols outlined in this guide for TGA, DSC, and EGA should be followed. A thorough understanding of the thermal stability and decomposition of 4,4'-biphenyldisulfonyl chloride is essential for optimizing its use in the synthesis of high-performance polymers and for ensuring safe handling and processing.
References
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XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. (URL: [Link])
-
Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (URL: [Link])
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Torontech. TGA Sample Preparation: A Complete Guide. (URL: [Link])
-
Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (URL: [Link])
-
Williams College. Expt. 8: Differential Scanning Calorimetry CHEM 366 VIII-1 Analysis of the Thermal Properties of Ammonium Nitrate and Polystyr. (URL: [Link])
- Google Patents. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride. (URL: )
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The Madison Group. Back to Basics: Thermogravimetric Analysis (TGA). (URL: [Link])
-
ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... (URL: [Link])
-
Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. (URL: [Link])
-
ResearchGate. DSC Studies on Organic Melting Temperature Standards. (URL: [Link])
-
Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (URL: [Link])
-
ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (URL: [Link])
-
TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. (URL: [Link])
-
PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (URL: [Link])
-
ResearchGate. DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... (URL: [Link])
-
MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (URL: [Link])
-
PubMed Central. Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. (URL: [Link])
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (URL: [Link])
-
PubMed. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. (URL: [Link])
-
RSC Publishing. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (URL: [Link])
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Wikipedia. 4,4′-Biphenol. (URL: [Link])
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The Cornerstone of High-Performance Polymers: A Technical Guide to 4,4'-Biphenyldisulfonyl Chloride in Materials Science
Abstract
This technical guide delves into the multifaceted applications of 4,4'-Biphenyldisulfonyl chloride, a pivotal monomer in the synthesis of high-performance polymers. Its unique molecular architecture, characterized by a rigid biphenyl core and two highly reactive sulfonyl chloride functional groups, serves as a foundational building block for materials exhibiting exceptional thermal stability, mechanical strength, and chemical resistance. This document provides researchers, scientists, and professionals in drug development and materials science with a comprehensive understanding of its chemistry, polymerization methodologies, and the structure-property relationships of the resultant polymers, including polysulfonamides and polyamides. Detailed experimental protocols, data-driven insights, and visual representations of key processes are presented to facilitate both conceptual understanding and practical application.
Introduction: The Architectural Advantage of 4,4'-Biphenyldisulfonyl Chloride
At the heart of many advanced materials lies a monomer that dictates the ultimate properties of the resulting polymer. 4,4'-Biphenyldisulfonyl chloride (BPDSC) is one such cornerstone molecule. Its significance stems from a combination of two key features: a rigid and thermally stable biphenyl unit and two highly reactive sulfonyl chloride (-SO₂Cl) groups.[1]
The biphenyl core provides a robust, planar structure that restricts segmental motion in the polymer backbone, leading to high glass transition temperatures (Tg) and excellent dimensional stability at elevated temperatures.[1] The two sulfonyl chloride groups are highly electrophilic and readily react with nucleophiles like amines and alcohols, making BPDSC an ideal candidate for polycondensation reactions.[1] This dual reactivity allows it to function as a monomer for creating linear high-melting polymers or as a cross-linking agent to form complex three-dimensional networks.[1]
This guide will explore the synthesis and characterization of polymers derived from BPDSC, with a particular focus on polysulfonamides and polyamides, and elucidate how its intrinsic properties translate into high-performance materials.
The Chemistry of Polymerization: Harnessing the Reactivity of Sulfonyl Chlorides
The primary route to synthesizing polymers from 4,4'-Biphenyldisulfonyl chloride is through polycondensation reactions with difunctional nucleophiles. The most common co-monomers are diamines and diols, leading to the formation of polysulfonamides and polysulfonates, respectively.
Synthesis of Polysulfonamides and Polyamides
The reaction of BPDSC with aromatic or aliphatic diamines yields polysulfonamides and polyamides, a class of polymers known for their exceptional thermal and mechanical properties.[1][2] The general reaction scheme is as follows:
Caption: Schematic of an unstirred interfacial polymerization process.
The rapid and irreversible nature of the reaction at the interface leads to the formation of a thin polymer film, which can be continuously withdrawn as a "rope". [3]This method is advantageous as it is a rapid reaction that is difficult to control in bulk, and it can produce high molecular weight polymers at room temperature. [3]
Properties of Polymers Derived from 4,4'-Biphenyldisulfonyl Chloride
The incorporation of the biphenyl unit from BPDSC into the polymer backbone imparts a unique and desirable set of properties.
Thermal Stability
Polymers derived from 4,4'-Biphenyldisulfonyl chloride consistently demonstrate high thermal stability. Polyamides synthesized with this monomer exhibit glass transition temperatures (Tg) often exceeding 200°C and decomposition temperatures well above 400°C. [2]For instance, novel polyamides derived from a biphenyl-containing diacid showed glass transition temperatures between 210°C and 261°C and 10% weight loss temperatures ranging from 497°C to 597°C in an air atmosphere. [2]Similarly, aromatic polyimides containing biphenyl moieties have shown glass transition temperatures greater than 310°C and initial degradation temperatures above 500°C. [4]
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Reference |
|---|---|---|---|
| Polyamides | 210 - 261 °C | 497 - 597 °C (in air) | [2] |
| Polyimides | > 310 °C | > 500 °C | [4]|
Table 1: Thermal Properties of Biphenyl-Containing Polymers.
Mechanical Properties and Solubility
The rigidity of the biphenyl unit contributes to excellent mechanical properties in the resulting polymers. However, as previously mentioned, this rigidity can negatively impact solubility, making processing a challenge. [2]Strategic molecular design, such as the incorporation of flexible spacer groups like methylene units or bulky side groups, can disrupt chain packing, reduce crystallinity, and thereby enhance solubility in common organic solvents without significantly compromising thermal stability. [2][5]For example, the introduction of a methylene spacer group in the polymer backbone has been shown to improve the solubility of aromatic polyamides in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). [2][5]
Experimental Protocols
Synthesis of a Polyamide via Interfacial Polymerization
This protocol describes a representative synthesis of a polyamide from 4,4'-Biphenyldisulfonyl chloride and an aromatic diamine, such as 4,4'-oxydianiline (ODA).
Materials:
-
4,4'-Biphenyldisulfonyl chloride (BPDSC)
-
4,4'-Oxydianiline (ODA)
-
Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Acetone
-
Methanol
Procedure:
-
Prepare the Aqueous Phase: In a 250 mL beaker, dissolve a specific molar amount of 4,4'-oxydianiline and a twofold molar excess of sodium carbonate in deionized water with stirring until a clear solution is obtained.
-
Prepare the Organic Phase: In a separate 250 mL beaker, dissolve an equimolar amount of 4,4'-Biphenyldisulfonyl chloride in dichloromethane.
-
Initiate Polymerization: Carefully and slowly pour the organic phase onto the aqueous phase along the wall of the beaker to minimize mixing and create a distinct interface. A polymer film will form immediately at the interface.
-
Isolate the Polymer: Using forceps, gently grasp the polymer film at the center and continuously pull it out of the beaker as a "rope." Wind the polymer rope onto a glass rod.
-
Wash and Purify: Wash the collected polymer thoroughly with deionized water, followed by acetone, and then methanol to remove any unreacted monomers, oligomers, and salts.
-
Dry the Polymer: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Caption: Workflow for the synthesis of a polyamide via interfacial polymerization.
Conclusion and Future Outlook
4,4'-Biphenyldisulfonyl chloride stands out as a versatile and indispensable monomer in the realm of materials science. Its inherent structural rigidity and high reactivity provide a direct pathway to high-performance polymers with exceptional thermal and mechanical characteristics. While challenges in processability exist for some of the resulting wholly aromatic polymers, ongoing research into the strategic incorporation of flexible moieties and the development of novel co-monomers continues to expand the applicability of BPDSC-derived materials. Future research is poised to further explore its use in creating advanced materials for demanding applications in aerospace, electronics, and membrane-based separations, where a combination of thermal stability, chemical resistance, and mechanical integrity is paramount.
References
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Taylor & Francis Online. (2020-09-30). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available at: [Link]
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-
Taylor & Francis Online. Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures. Available at: [Link]
-
MDPI. (2023-03-07). Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Available at: [Link]
-
MDPI. Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications. Available at: [Link]
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MIT OpenCourseWare. Interfacial Polymerization. Available at: [Link]
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-
J&K Scientific LLC. 4-Biphenylsulfonyl chloride | 1623-93-4. Available at: [Link]
-
NIH. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Available at: [Link]
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-
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4,4'-Biphenyldisulfonyl Chloride: A Versatile Monomer for High-Performance Polymer Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-biphenyldisulfonyl chloride (BPDSC) as a key monomer in the synthesis of high-performance polymers. Its bifunctional nature, characterized by two reactive sulfonyl chloride groups, combined with the rigid and thermally stable biphenyl core, makes it an ideal building block for a variety of polymers, including polysulfonamides and polysulfonates. This document delves into the synthesis methodologies, explores the structure-property relationships of the resulting polymers, and discusses their potential applications, with a particular focus on the pharmaceutical and biomedical fields. Detailed experimental considerations and safety protocols are also provided to assist researchers in the practical application of this versatile monomer.
Introduction: The Significance of 4,4'-Biphenyldisulfonyl Chloride in Polymer Chemistry
4,4'-Biphenyldisulfonyl chloride (BPDSC) is a bifunctional aromatic compound that serves as a valuable monomer for the synthesis of high-performance polymers. The molecule's structure, featuring a rigid biphenyl backbone flanked by two highly reactive sulfonyl chloride (-SO₂Cl) groups, imparts a unique combination of properties to the resulting polymers. The biphenyl unit contributes to exceptional thermal and dimensional stability, while the sulfonyl chloride moieties readily react with a variety of nucleophiles, such as amines and phenols, to form stable sulfonamide or sulfonate linkages.[1]
This dual reactivity allows for the creation of linear, high-melting-point polymers through polycondensation reactions.[1][2] The inherent rigidity of the biphenyl core is a key determinant of the high glass transition temperatures (Tg) and excellent thermal stability observed in BPDSC-based polymers. However, this rigidity can also lead to challenges in processability and solubility. Strategic polymer design, such as the incorporation of flexible linkages or asymmetric co-monomers, can be employed to mitigate these issues and produce soluble and fusible aromatic polymers.[1]
The sulfonamide linkage, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents.[3] This raises the intriguing possibility of designing polymers with inherent biological activity or utilizing them as advanced drug delivery systems.[1][2][4][5] This guide will explore the synthesis, properties, and potential applications of polymers derived from BPDSC, providing a technical foundation for researchers and professionals in materials science and drug development.
Polymer Synthesis Methodologies
The primary methods for the polymerization of 4,4'-biphenyldisulfonyl chloride are polycondensation reactions, which can be carried out using either interfacial or solution polymerization techniques. The choice of method depends on the specific co-monomers, desired polymer properties, and experimental constraints.
Interfacial Polycondensation
Interfacial polymerization is a powerful technique for the synthesis of high molecular weight polymers from highly reactive monomers like BPDSC.[6] The reaction occurs at the interface of two immiscible liquids, typically an aqueous phase containing the nucleophilic monomer (e.g., a diamine) and an organic phase containing the electrophilic monomer (BPDSC).[7] An inorganic base is often added to the aqueous phase to neutralize the hydrochloric acid byproduct of the reaction.[7]
Causality Behind Experimental Choices:
-
Immiscible Solvents: The use of two immiscible phases concentrates the monomers at the interface, leading to a rapid and controlled polymerization reaction.
-
Acid Acceptor: The base in the aqueous phase is crucial for driving the reaction to completion by neutralizing the HCl generated, which would otherwise protonate and deactivate the amine monomer.
-
Stirring: The rate of stirring can influence the surface area of the interface and thus the rate of polymerization and the final polymer properties.
Caption: Interfacial polymerization of BPDSC and a diamine.
Experimental Protocol: Synthesis of a Polysulfonamide via Interfacial Polymerization
This protocol is a generalized procedure and may require optimization for specific diamines.
-
Aqueous Phase Preparation: In a beaker, dissolve the diamine monomer (e.g., hexamethylenediamine) and an acid acceptor (e.g., sodium hydroxide, in a 2:1 molar ratio to the diamine) in deionized water.
-
Organic Phase Preparation: In a separate beaker, dissolve 4,4'-biphenyldisulfonyl chloride in a water-immiscible organic solvent, such as dichloromethane or chloroform.[7]
-
Polymerization: Carefully pour the aqueous solution onto the organic solution to create a distinct interface. The polymer film will form immediately at the interface.
-
Polymer Isolation: The polymer film can be continuously drawn from the interface as a "rope."
-
Purification: Wash the collected polymer thoroughly with water to remove any unreacted monomers and salts. Further purification can be achieved by washing with a suitable organic solvent like ethanol or acetone.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Solution Polycondensation
Solution polycondensation involves carrying out the polymerization in a single-phase solvent system where both monomers and the resulting polymer are soluble.[3] This method offers better control over stoichiometry and can lead to polymers with a more uniform molecular weight distribution. An acid acceptor, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the HCl byproduct.[3]
Causality Behind Experimental Choices:
-
Solvent Selection: The solvent must be inert to the reactants and capable of dissolving both monomers and the polymer. Aprotic polar solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or tetramethylene sulfone are often used.
-
Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the potential for side reactions.
-
Monomer Purity: High monomer purity is essential in polycondensation to achieve high molecular weight polymers.
Caption: Solution polycondensation of BPDSC.
Experimental Protocol: Synthesis of an Aromatic Polysulfonamide via Solution Polycondensation
This protocol is a generalized procedure and may require optimization for specific diamines and solvents.
-
Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with the aromatic diamine (e.g., 4,4'-oxydianiline), an acid acceptor (e.g., triethylamine), and a dry, aprotic polar solvent (e.g., N-methyl-2-pyrrolidone).
-
Monomer Addition: The solution is stirred under a nitrogen atmosphere until the diamine is fully dissolved. 4,4'-biphenyldisulfonyl chloride is then added portion-wise to the solution, and the reaction mixture is heated to a specific temperature (e.g., 80-120 °C) for several hours.
-
Polymer Isolation: After cooling to room temperature, the viscous polymer solution is poured into a non-solvent, such as methanol or water, to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration and washed extensively with water and methanol to remove the solvent and any unreacted starting materials.
-
Drying: The final polymer is dried in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to a constant weight.
Properties of BPDSC-Based Polymers
The properties of polymers derived from 4,4'-biphenyldisulfonyl chloride are largely dictated by the rigid biphenyl unit in the BPDSC monomer and the nature of the co-monomer.
Thermal Properties
Polymers synthesized from BPDSC generally exhibit excellent thermal stability due to the high bond energy of the sulfonyl group and the aromatic backbone. The glass transition temperatures (Tg) are typically high, reflecting the rigidity of the polymer chains. The decomposition temperatures are also significantly high, making these materials suitable for high-temperature applications.
Table 1: Thermal Properties of Selected BPDSC-Based Polymers
| Co-monomer | Polymer Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA) (°C) | Reference |
| 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane/Bisphenol-A | Copolysulfonate | 166.2 | 315 | [8] |
| Aromatic Diamines | Polyamide-sulfonamide | > 370 | - | [9] |
Note: The data presented are illustrative and can vary depending on the specific co-monomer and polymerization conditions.
Mechanical Properties
The rigid biphenyl unit in the polymer backbone contributes to high tensile strength and modulus. However, this rigidity can also lead to brittleness. The choice of a more flexible co-monomer can enhance the toughness and elongation at break of the resulting polymer.
Table 2: Mechanical Properties of a Selected BPDSC-Based Polymer
| Co-monomer | Polymer Type | Tensile Strength (MPa) | Reference |
| 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane/Bisphenol-A | Copolysulfonate | 15.56 ± 1.26 | [8] |
Note: The data presented are illustrative and can vary depending on the specific co-monomer and polymerization conditions.
Solubility and Processability
Aromatic polymers derived from BPDSC often exhibit limited solubility in common organic solvents, which can pose challenges for processing. To improve solubility, several strategies can be employed, including the incorporation of flexible ether linkages, bulky side groups, or the use of asymmetric co-monomers to disrupt chain packing.[1] For example, some aromatic polyamides derived from BPDSC are soluble in polar aprotic solvents like NMP, DMAc, and DMSO.[10]
Applications with a Focus on Drug Development
The unique properties of BPDSC-based polymers make them attractive for a range of applications, from high-performance engineering plastics to advanced materials in the biomedical and pharmaceutical fields.
High-Performance Materials
The excellent thermal and mechanical properties of aromatic polysulfonamides and polysulfonates make them suitable for applications requiring high-temperature resistance and dimensional stability. These include their use in membranes for gas separation and other separation processes, as well as in advanced composites and coatings.[11][12][13]
Drug Delivery and Biomedical Applications
The presence of the sulfonamide linkage in polysulfonamides opens up exciting possibilities in the field of drug development. Sulfonamide-based polymers have been investigated as pH-sensitive materials for controlled drug release.[1][2][4][5] The sulfonamide group can be designed to ionize at specific pH values, leading to changes in polymer solubility or conformation, which can trigger the release of an encapsulated drug.[4][5]
Furthermore, the inherent biocompatibility of some sulfonamide-containing polymers makes them promising candidates for use in biomedical implants and tissue engineering scaffolds.[1][2] Polysulfenamides, a related class of sulfur-containing polymers, have been shown to be biodegradable and biocompatible, and have been formulated into microparticles for controlled drug delivery.[1]
Handling and Safety of 4,4'-Biphenyldisulfonyl Chloride
4,4'-Biphenyldisulfonyl chloride is a corrosive solid that can cause severe skin burns and eye damage.[8] It is also moisture-sensitive and will react with water.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[8][14][15] Work should be conducted in a well-ventilated area, preferably in a fume hood.[8][14][15]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][14]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[8][14]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Storage and Disposal:
Store in a tightly closed container in a dry and well-ventilated place.[14] Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
4,4'-Biphenyldisulfonyl chloride is a highly versatile and valuable monomer for the synthesis of a wide range of high-performance polymers. Its unique chemical structure allows for the creation of materials with exceptional thermal stability, good mechanical properties, and, in the case of polysulfonamides, the potential for biomedical applications. While challenges in processability can exist due to the rigid nature of the polymer backbone, strategic synthetic design can overcome these limitations. The exploration of BPDSC-based polymers, particularly in the realm of drug delivery and smart materials, represents a promising avenue for future research and development. This guide provides a foundational understanding for scientists and researchers to harness the potential of this remarkable monomer.
References
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An In-depth Technical Guide to Cross-linking Reactions with 4,4'-Biphenyldisulfonyl Chloride
This guide provides a comprehensive technical overview of 4,4'-Biphenyldisulfonyl chloride, a versatile homobifunctional cross-linking agent. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical applications, and detailed methodologies for employing this reagent in forming stable covalent bonds. We will explore its utility in the synthesis of polymers, the modification of biomolecules, and the creation of advanced materials such as hydrogels.
Introduction to 4,4'-Biphenyldisulfonyl Chloride: A Rigid and Reactive Cross-linker
4,4'-Biphenyldisulfonyl chloride is a symmetrical molecule featuring two sulfonyl chloride (-SO₂Cl) groups attached to a rigid biphenyl backbone. This unique structure imparts a combination of high reactivity and conformational rigidity, making it a valuable tool in chemical synthesis and material science. The electrophilic nature of the sulfur atoms in the sulfonyl chloride moieties allows for efficient reaction with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide bonds.
The rigid biphenyl core provides thermal and dimensional stability to the resulting cross-linked structures and polymers, a desirable characteristic in high-performance materials. Its bifunctionality enables it to act as a bridge, connecting two molecules or polymer chains, thereby creating well-defined and robust three-dimensional networks.
Key Properties of 4,4'-Biphenyldisulfonyl Chloride:
| Property | Value |
| Molecular Formula | C₁₂H₈Cl₂O₄S₂ |
| Molecular Weight | 351.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-228 °C |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DMF, DMSO), reacts with protic solvents (e.g., water, alcohols) |
The Chemistry of Cross-linking: Mechanism of Action
The cross-linking capability of 4,4'-Biphenyldisulfonyl chloride is rooted in the nucleophilic substitution reaction at the sulfonyl group. The primary nucleophiles for this reaction are amines, leading to the formation of highly stable sulfonamide linkages.
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, a good leaving group, and a proton from the amine, typically facilitated by a base to neutralize the generated HCl.
Caption: Workflow for interfacial polymerization of polysulfonamides.
The properties of the resulting polysulfonamide can be tailored by varying the diamine monomer, the solvent system, and the reaction conditions. The rigid biphenyl unit from the cross-linker contributes significantly to the thermal stability of the polymer.
Bioconjugation and Surface Modification
The reactivity of 4,4'-Biphenyldisulfonyl chloride with primary amines makes it a useful tool for bioconjugation, particularly for cross-linking proteins and modifying surfaces. The stable sulfonamide bond ensures the durability of the resulting conjugate.
Protein Cross-linking
4,4'-Biphenyldisulfonyl chloride can be used to cross-link proteins by reacting with the ε-amino groups of lysine residues on the protein surface. This can be employed to study protein-protein interactions, stabilize protein structures, or create protein oligomers.
Experimental Protocol: General Protein Cross-linking
-
Protein Preparation: Prepare a solution of the protein(s) of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.5.
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of 4,4'-Biphenyldisulfonyl chloride in a dry, aprotic organic solvent such as DMSO or DMF.
-
Cross-linking Reaction: Add the cross-linker solution to the protein solution with gentle mixing. The molar ratio of cross-linker to protein will need to be optimized for each specific system but a starting point is often a 20- to 50-fold molar excess of the cross-linker.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Stop the reaction by adding a quenching solution containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Causality in Experimental Choices:
-
pH: The reaction is performed at a slightly alkaline pH to ensure that a significant portion of the lysine amino groups are deprotonated and thus nucleophilic, while minimizing hydrolysis of the sulfonyl chloride.
-
Buffer: Amine-containing buffers like Tris are avoided during the reaction as they would compete with the protein's amines for the cross-linker.
-
Quenching: The addition of a high concentration of a primary amine effectively consumes any unreacted sulfonyl chloride groups, preventing further and non-specific cross-linking.
Hydrogel Formation for Biomedical Applications
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. 4,4'-Biphenyldisulfonyl chloride can be used as a cross-linking agent to form hydrogels from amine-functionalized polymers, such as chitosan or polyethyleneimine (PEI). These hydrogels have potential applications in drug delivery and tissue engineering due to their biocompatibility and tunable properties.
Experimental Protocol: Synthesis of a Chitosan-Based Hydrogel
-
Chitosan Solution: Prepare a solution of chitosan in a dilute acidic solution (e.g., 1% acetic acid) to protonate the amine groups and render it soluble.
-
Cross-linker Solution: Prepare a solution of 4,4'-Biphenyldisulfonyl chloride in a water-miscible organic solvent like DMSO.
-
Hydrogel Formation: Add the cross-linker solution dropwise to the chitosan solution while stirring. The mixture will gradually form a gel as the cross-linking reaction proceeds.
-
Washing: Immerse the resulting hydrogel in a large volume of deionized water to remove unreacted chemicals and byproducts. The water should be changed several times over a period of 24-48 hours.
-
Lyophilization (Optional): For characterization or long-term storage, the hydrogel can be freeze-dried (lyophilized) to obtain a porous scaffold.
Caption: Workflow for the synthesis of a chitosan-based hydrogel.
The degree of cross-linking, and thus the mechanical properties and swelling behavior of the hydrogel, can be controlled by adjusting the ratio of cross-linker to the amine-functionalized polymer.
Characterization of Cross-linked Products
A variety of analytical techniques can be employed to confirm and characterize the products of cross-linking reactions with 4,4'-Biphenyldisulfonyl chloride.
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of sulfonamide bond formation (presence of S=O and S-N stretching bands). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of small molecule cross-linked products and characterization of polymers. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualization of protein cross-linking (appearance of higher molecular weight bands). |
| Size-Exclusion Chromatography (SEC) | Determination of the molecular weight distribution of polymers and separation of cross-linked protein species. |
| Mass Spectrometry (MS) | Identification of cross-linked peptides in proteins and confirmation of the molecular weight of small molecule conjugates. |
| Scanning Electron Microscopy (SEM) | Visualization of the morphology and pore structure of hydrogels. |
| Rheometry | Measurement of the mechanical properties (e.g., storage and loss moduli) of hydrogels and polymers. |
Troubleshooting and Considerations
While 4,4'-Biphenyldisulfonyl chloride is a robust cross-linker, successful and reproducible results require careful attention to experimental details.
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis in the presence of water. Therefore, it is crucial to use dry solvents and handle the reagent in a low-moisture environment, especially when preparing stock solutions.
-
Solubility: 4,4'-Biphenyldisulfonyl chloride has limited solubility in many common organic solvents. It may be necessary to gently warm the solution or use more polar aprotic solvents like DMF or DMSO to achieve complete dissolution.
-
Stoichiometry: The molar ratio of the cross-linker to the substrate is a critical parameter that must be optimized for each application. An excess of the cross-linker can lead to intramolecular cross-linking or the formation of undesired side products.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete reaction without causing degradation of the reactants or products.
-
Purity of Reagents: The purity of 4,4'-Biphenyldisulfonyl chloride and the other reactants is essential for obtaining clean and well-defined products.
Conclusion
4,4'-Biphenyldisulfonyl chloride is a powerful and versatile homobifunctional cross-linking agent with broad applications in polymer chemistry, bioconjugation, and materials science. Its rigid biphenyl core and reactive sulfonyl chloride groups enable the formation of stable, well-defined cross-linked structures. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can leverage the unique properties of this reagent to develop novel materials and biological conjugates with enhanced stability and performance.
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Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review. American Journal of Polymer Science, 4(2), 25-31. [Link]
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Patel, S. K., & Janjic, J. M. (2021). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. Polymers, 13(8), 1298. [Link]
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Sakai, T., & Matsuoka, S. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 263. [Link]
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Bolduc, A., & Pelletier, J. N. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 14(15), 3862–3865. [Link]
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Di Meo, C., et al. (2017). Synthesis of Novel Hyaluronic Acid Sulfonated Hydrogels Using Safe Reactants: A Chemical and Biological Characterization. Polymers, 9(12), 689. [Link]
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Joshi, J. D., & Parsania, P. H. (2004). Synthesis and characterization of copolysulfonate of 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, bisphenol-A, and 4,4′-diphenyl disulfonyl chloride. Journal of Applied Polymer Science, 93(4), 1847-1853. [Link]
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Zhang, Q., et al. (2012). Sulfate radical-based degradation of polychlorinated biphenyls: effects of chloride ion and reaction kinetics. Chemosphere, 88(8), 956–961. [Link]
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Zhao, L., et al. (2020). Design Strategies of Conductive Hydrogel for Biomedical Applications. Materials, 13(22), 5180. [Link]
-
Review of Optometry. (2018, January 15). Your Top 12 Crosslinking Questions—Answered!. [Link]
- Hermanson, G. T. (2013).
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Methodological & Application
Application Note & Protocol: Synthesis of High-Performance Aromatic Polysulfonamides via Interfacial Polymerization of 4,4'-Biphenyldisulfonyl Chloride
Introduction: The Architecture of Performance Polymers
Interfacial polymerization is a powerful technique for the synthesis of high-performance polymers, enabling the formation of long-chain macromolecules at the boundary of two immiscible liquids.[1][2][3] This method is particularly advantageous for reactions that are rapid and irreversible at ambient temperatures, making it ideal for the synthesis of polymers from highly reactive monomers that might be thermally unstable.[1][2] This application note provides a detailed protocol for the synthesis of aromatic polysulfonamides using 4,4'-biphenyldisulfonyl chloride as a key monomer. Aromatic polysulfonamides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, microelectronics, and advanced materials.[4][5]
The bifunctionality of 4,4'-biphenyldisulfonyl chloride, with its two highly reactive sulfonyl chloride groups, allows it to act as a monomer in polycondensation reactions.[5] When reacted with a suitable diamine, it forms strong sulfonamide linkages (-SO₂-NH-) in the polymer backbone. The rigid biphenyl unit in the monomer contributes to the high thermal and dimensional stability of the resulting polysulfonamide.[5]
Reaction Mechanism and Causality
The interfacial polymerization between 4,4'-biphenyldisulfonyl chloride and a diamine proceeds via a nucleophilic substitution reaction at the sulfonyl group.[5] The reaction is typically carried out in a biphasic system, with the 4,4'-biphenyldisulfonyl chloride dissolved in an organic solvent and the diamine dissolved in an aqueous phase. An acid acceptor, such as sodium hydroxide or triethylamine, is included in the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2][3] This neutralization is crucial as it drives the reaction to completion and prevents the protonation of the amine groups, which would render them non-nucleophilic.
The polymerization occurs rapidly at the interface of the two immiscible liquids.[2] As the polymer film forms, it can act as a barrier to further monomer diffusion, but continuous removal of the film or vigorous stirring can expose fresh interface to sustain the reaction.[2]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the interfacial polymerization of 4,4'-biphenyldisulfonyl chloride.
Caption: Experimental workflow for the synthesis of aromatic polysulfonamides.
Detailed Experimental Protocol
This protocol describes the synthesis of a polysulfonamide from 4,4'-biphenyldisulfonyl chloride and 4,4'-oxydianiline (ODA).
Materials and Reagents:
| Reagent | Purity | Supplier |
| 4,4'-Biphenyldisulfonyl chloride | >97% | Sigma-Aldrich |
| 4,4'-Oxydianiline (ODA) | >98% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | >97% | Sigma-Aldrich |
| Acetone | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
Equipment:
-
High-speed mechanical stirrer (e.g., overhead stirrer)
-
Beaker or reaction vessel
-
Funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Preparation of the Aqueous Phase:
-
In a 250 mL beaker, dissolve 2.00 g (0.01 mol) of 4,4'-oxydianiline (ODA) and 0.88 g (0.022 mol) of sodium hydroxide in 100 mL of deionized water.
-
Stir the solution until all solids are completely dissolved. The sodium hydroxide acts as an acid acceptor to neutralize the HCl produced during the polymerization.[2]
-
-
Preparation of the Organic Phase:
-
In a separate 250 mL beaker, dissolve 3.51 g (0.01 mol) of 4,4'-biphenyldisulfonyl chloride in 100 mL of dichloromethane (DCM).
-
Stir gently until the 4,4'-biphenyldisulfonyl chloride is fully dissolved.
-
-
Interfacial Polymerization:
-
Place the beaker containing the aqueous phase under a high-speed mechanical stirrer and begin stirring vigorously (e.g., 1000-1500 rpm) to create a vortex.
-
Rapidly pour the entire organic phase into the stirring aqueous phase.
-
A white precipitate of the polysulfonamide will form immediately at the interface.
-
Continue stirring vigorously for 15-30 minutes to ensure complete reaction.
-
-
Polymer Isolation and Purification:
-
Stop the stirring and allow the two phases to separate. The polymer will be suspended in the mixture.
-
Pour the reaction mixture into a larger beaker containing 500 mL of acetone to precipitate the polymer fully.
-
Isolate the polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer cake on the filter paper sequentially with 200 mL of deionized water to remove any remaining salts and unreacted ODA, followed by 200 mL of acetone to remove residual DCM and unreacted 4,4'-biphenyldisulfonyl chloride.
-
Repeat the washing steps twice to ensure high purity.
-
-
Drying:
-
Transfer the purified polymer to a watch glass or a suitable container.
-
Dry the polymer in a vacuum oven at 80-100 °C for 12-24 hours or until a constant weight is achieved.
-
Expected Yield: 80-90%
Characterization of the Aromatic Polysulfonamide
The structure and properties of the synthesized polysulfonamide should be confirmed using standard analytical techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the sulfonamide linkage. Expect characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively), and aromatic C-H and C=C stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. Aromatic polysulfonamides are expected to exhibit high decomposition temperatures.[4]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
Reaction Stoichiometry and Control
The following diagram illustrates the reaction between 4,4'-biphenyldisulfonyl chloride and a generic diamine.
Caption: General reaction scheme for polysulfonamide synthesis.
Troubleshooting and Key Considerations
-
Low Molecular Weight Polymer: This can be caused by several factors:
-
Impurities in Monomers: Ensure high purity of both 4,4'-biphenyldisulfonyl chloride and the diamine.
-
Improper Stoichiometry: Accurate weighing of the monomers is crucial.
-
Hydrolysis of Sulfonyl Chloride: The organic phase should be anhydrous. The reaction should be performed promptly after preparing the solutions.
-
Insufficient Stirring: Inadequate mixing will lead to a limited reaction at the interface.
-
-
Clumpy Polymer: This may be due to the polymer precipitating out of solution too quickly. Using a co-solvent system or adjusting the stirring speed can sometimes help.
-
Safety Precautions:
-
4,4'-biphenyldisulfonyl chloride is a corrosive solid and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.
-
Sodium hydroxide is a corrosive base. Avoid contact with skin and eyes.
-
Conclusion
This application note provides a robust and detailed protocol for the synthesis of high-performance aromatic polysulfonamides via the interfacial polymerization of 4,4'-biphenyldisulfonyl chloride. By carefully controlling the experimental parameters, researchers can synthesize high-quality polymers with desirable thermal and mechanical properties for a wide range of advanced applications. The inherent simplicity and efficiency of interfacial polymerization make it a valuable technique for both academic research and industrial production.[1]
References
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Interfacial and Dispersion Polymerization - ResearchGate. Available at: [Link]
-
Progress of Interfacial Polymerization Techniques for Polyamide Thin Film (Nano)Composite Membrane Fabrication: A Comprehensive Review - MDPI. Available at: [Link]
-
Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electroplating - MDPI. Available at: [Link]
-
A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). Available at: [Link]
-
Interfacial Polymerization. Available at: [Link]
-
Interfacial Polymerization - ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols: 4,4'-Biphenyldisulfonyl Chloride as a Cross-linking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Cross-linking with 4,4'-Biphenyldisulfonyl Chloride
In the realm of polymer science, the ability to architecturally modify polymer chains from linear or branched structures into robust, three-dimensional networks is paramount for tailoring material properties to specific, high-performance applications. Chemical cross-linking transforms polymers from soluble or fusible materials into insoluble and infusible thermosets or gels, drastically enhancing their mechanical strength, thermal stability, and chemical resistance.[1] Among the diverse array of cross-linking agents, 4,4'-biphenyldisulfonyl chloride stands out as a bifunctional molecule offering a rigid biphenyl core and two reactive sulfonyl chloride moieties. This unique structure imparts significant thermal and mechanical stability to the resulting polymer networks.
The biphenyl group introduces a rigid, planar segment into the cross-links, which can enhance the thermal stability and mechanical strength of the polymer matrix. Polymers incorporating biphenyl moieties are noted for their unique properties, including high-temperature resistance and good mechanical performance.[1] The sulfonyl chloride groups are highly reactive towards nucleophiles such as primary and secondary amines, as well as alcohols, leading to the formation of stable sulfonamide and sulfonate ester linkages, respectively. This reactivity makes 4,4'-biphenyldisulfonyl chloride a versatile cross-linking agent for a wide range of polymers possessing these functional groups, including polyamines, polyols, and various biopolymers.
This technical guide provides a comprehensive overview of the principles, protocols, and applications of 4,4'-biphenyldisulfonyl chloride as a cross-linking agent, with a focus on its utility in research and development within the pharmaceutical and materials science sectors.
Mechanism of Cross-linking: The Sulfonamide and Sulfonate Ester Bridge
The cross-linking action of 4,4'-biphenyldisulfonyl chloride is predicated on the nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride group.[2] The presence of two electron-withdrawing oxygen atoms and a chlorine atom renders the sulfur atom highly susceptible to attack by nucleophiles.
Reaction with Amines: Formation of Sulfonamide Linkages
The reaction with primary or secondary amines on polymer backbones is a robust method for forming stable sulfonamide cross-links.[2][3][4] This reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2]
-
Step 1: Nucleophilic Attack. A lone pair of electrons from the nitrogen atom of the amine group attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Step 2: Formation of a Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.
-
Step 3: Elimination of Chloride. The chloride ion, being a good leaving group, is eliminated.
-
Step 4: Deprotonation. A base removes the proton from the nitrogen atom, yielding the stable sulfonamide linkage and a salt.
The resulting sulfonamide bond is known for its high stability, contributing to the durability of the cross-linked polymer network.
Reaction with Alcohols: Formation of Sulfonate Ester Linkages
Polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or polysaccharides, can be cross-linked with 4,4'-biphenyldisulfonyl chloride to form sulfonate esters. This reaction is analogous to the formation of sulfonamides and is also typically carried out in the presence of a base.[5][6][7]
-
Step 1: Deprotonation of Alcohol. A base removes the acidic proton from the hydroxyl group to form a more nucleophilic alkoxide.
-
Step 2: Nucleophilic Attack. The alkoxide ion attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Step 3: Elimination of Chloride. A chloride ion is expelled, forming the sulfonate ester linkage.
The choice of base and solvent is critical for optimizing the reaction kinetics and minimizing side reactions, such as hydrolysis of the sulfonyl chloride.
Below is a Graphviz diagram illustrating the general reaction mechanism.
Caption: General reaction schemes for cross-linking polymers with 4,4'-biphenyldisulfonyl chloride.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the cross-linking of polymers with 4,4'-biphenyldisulfonyl chloride. Optimization of reaction parameters such as concentration, temperature, and reaction time may be necessary depending on the specific polymer and desired properties of the cross-linked material.
Protocol 1: Interfacial Cross-linking of Polyethyleneimine (PEI) for Membrane Formation
This protocol is adapted from methods used for interfacial polymerization to form thin-film composite membranes.[8][9][10]
Materials:
-
Polyethyleneimine (PEI), branched (e.g., Mw ~25,000)
-
4,4'-Biphenyldisulfonyl chloride
-
Hexane (or other non-polar, water-immiscible solvent)
-
Deionized water
-
Sodium hydroxide (NaOH) or triethylamine (TEA) as an acid scavenger
-
Porous support membrane (e.g., polysulfone)
Procedure:
-
Aqueous Phase Preparation: Prepare a 0.5-2.0% (w/v) aqueous solution of PEI. If necessary, adjust the pH to 8-10 with NaOH or add a stoichiometric amount of TEA relative to the sulfonyl chloride groups.
-
Organic Phase Preparation: Prepare a 0.1-0.5% (w/v) solution of 4,4'-biphenyldisulfonyl chloride in hexane.
-
Interfacial Polymerization:
-
Immerse the porous support membrane in the aqueous PEI solution for 1-5 minutes.
-
Remove the support membrane and gently roll with a rubber roller or use an air knife to remove excess solution from the surface.
-
Immerse the PEI-saturated support into the organic phase containing 4,4'-biphenyldisulfonyl chloride for 30 seconds to 2 minutes. The cross-linking reaction will occur at the interface.
-
-
Post-Treatment:
-
Remove the membrane from the organic phase and allow it to air dry for 1-2 minutes.
-
Optionally, heat-treat the membrane at 60-80°C for 5-10 minutes to enhance the cross-linking density.
-
Thoroughly rinse the cross-linked membrane with deionized water to remove any unreacted monomers and byproducts.
-
Store the membrane in deionized water until further use.
-
Causality of Experimental Choices:
-
Interfacial Technique: This method is ideal for forming thin, dense cross-linked layers on a porous support, which is critical for membrane applications. The reaction is self-limiting as the formation of the cross-linked layer creates a barrier to further monomer diffusion.[11]
-
pH of Aqueous Phase: A basic pH deprotonates the amine groups, increasing their nucleophilicity and also neutralizes the HCl byproduct, driving the reaction forward.[12]
-
Solvent Choice: The use of two immiscible solvents (water and hexane) is the cornerstone of interfacial polymerization.[9]
Protocol 2: Bulk Cross-linking of a Hydroxyl-Terminated Polymer in Solution
This protocol is a general guideline for cross-linking polymers like hydroxyl-terminated polybutadiene (HTPB) or polyvinyl alcohol (PVA) in a solution.
Materials:
-
Hydroxyl-containing polymer (e.g., PVA)
-
4,4'-Biphenyldisulfonyl chloride
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine)
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-containing polymer in the chosen anhydrous solvent to a concentration of 5-15% (w/v). Stir until a homogeneous solution is obtained. Gentle heating may be required for some polymers.
-
Addition of Base: Add the tertiary amine base to the polymer solution. A molar excess of base (at least 2 moles of base per mole of disulfonyl chloride) is recommended to neutralize the HCl byproduct.
-
Cross-linker Addition: Dissolve the 4,4'-biphenyldisulfonyl chloride in a small amount of the same anhydrous solvent and add it dropwise to the stirring polymer solution at room temperature or a slightly elevated temperature (e.g., 40-60°C).
-
Curing: Continue stirring the reaction mixture at the chosen temperature for 2-24 hours. The formation of a gel or a significant increase in viscosity indicates successful cross-linking.
-
Purification:
-
If a gel is formed, it can be purified by swelling in a good solvent (e.g., fresh DMF) to extract unreacted components, followed by drying.
-
If the product is a viscous solution, it can be cast into a film and then cured further with heat. The resulting film can be washed.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to hydrolysis. Using an anhydrous solvent prevents the deactivation of the cross-linking agent.
-
Tertiary Amine Base: A non-nucleophilic base is used to avoid competing reactions with the sulfonyl chloride. Its primary role is to scavenge the HCl produced.
-
Dropwise Addition: Slow addition of the cross-linker helps to control the reaction rate and promotes more uniform network formation.
Quantitative Data Summary
The following table summarizes typical experimental parameters for polymer cross-linking. These values should be considered as starting points for optimization.
| Parameter | Protocol 1: Interfacial Cross-linking | Protocol 2: Bulk Cross-linking |
| Polymer Concentration | 0.5-2.0% (w/v) in aqueous phase | 5-15% (w/v) in organic solvent |
| Cross-linker Concentration | 0.1-0.5% (w/v) in organic phase | Stoichiometric or slight excess relative to polymer functional groups |
| Base | NaOH or TEA in aqueous phase | 2-fold molar excess of TEA or Pyridine |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Reaction Time | 30 seconds - 2 minutes | 2-24 hours |
Characterization of Cross-linked Polymers
A thorough characterization of the cross-linked polymer is essential to understand the structure-property relationships.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of sulfonamide or sulfonate ester linkages. Look for characteristic S=O stretching bands (around 1350 and 1160 cm⁻¹) and the disappearance of the S-Cl band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the cross-linked network.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can determine the thermal stability of the cross-linked polymer, while Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg), which is typically higher for cross-linked polymers.
-
Mechanical Testing: Tensile testing can be used to determine the Young's modulus, tensile strength, and elongation at break, providing insights into the stiffness and toughness of the material.
-
Swelling Studies: The degree of cross-linking can be estimated by measuring the swelling ratio of the polymer in a suitable solvent. A lower swelling ratio generally indicates a higher cross-linking density.
Applications in Research and Drug Development
The robust and stable networks formed by cross-linking with 4,4'-biphenyldisulfonyl chloride open up a range of applications.
Advanced Drug Delivery Systems
Cross-linked polymer networks can be formulated as hydrogels or nanoparticles for controlled and targeted drug delivery. The cross-linking density can be tailored to control the diffusion rate of encapsulated drugs. Sulfonamide-containing polymers are also being explored as pH-sensitive materials for drug delivery applications.[13]
High-Performance Membranes for Separations
The interfacial cross-linking protocol can be used to prepare thin-film composite membranes for nanofiltration, reverse osmosis, and gas separation. The rigid biphenyl units can enhance the selectivity of the membrane. Polyamide membranes prepared by interfacial polymerization are widely used in desalination.[14][15][16]
Biomaterials and Tissue Engineering
Biocompatible polymers cross-linked with 4,4'-biphenyldisulfonyl chloride can be used to create scaffolds for tissue engineering. The mechanical properties of the scaffold can be tuned to match those of the target tissue.
Below is a Graphviz diagram illustrating a typical experimental workflow.
Caption: A flowchart of the typical experimental workflow for polymer cross-linking.
Conclusion
4,4'-Biphenyldisulfonyl chloride is a potent and versatile cross-linking agent capable of significantly enhancing the properties of a wide range of polymers. The formation of stable sulfonamide and sulfonate ester linkages, coupled with the rigid biphenyl core, imparts excellent thermal and mechanical stability to the resulting polymer networks. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of this cross-linker in developing advanced materials for drug delivery, separations, and biomaterial applications. As with any chemical process, careful optimization and thorough characterization are key to achieving the desired material performance.
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- Hoffman, A. S. (2012). Hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 64, 18-23.
- Kim, S. J., et al. (2005). pH-Induced solubility transition of sulfonamide-based polymers. Macromolecular Bioscience, 5(7), 609-615.
- Usman, J., et al. (2023). The effect of altering crosslinker chemistry during interfacial polymerization on the performance of nanofiltration membranes for desalination, organic, and micropollutants removal. Frontiers of Chemical Science and Engineering, 17(12), 2025-2036.
- Ge, L., et al. (2014). Cross-Linked Sulfonated Polyimide Membranes for Polymer Electrolyte Fuel Cells. Journal of the Electrochemical Society, 161(12), F1117-F1123.
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- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Organic Chemistry. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube.
- Chemistry with Rasin Sir. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube.
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Interfacial Polymerization. (n.d.). In Innov'ia. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
- CHM 252: Organic Chemistry. (2021, October 23). Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9 [Video]. YouTube.
- Chem with Dr. G. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube.
- Zhang, A., et al. (2011). Preparation polyamide nanofiltration membrane by interfacial polymerization.
- Kee, K. E., & Kevin, F. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 848-864.
- Poncelet, D., et al. (1994). Microencapsulation within crosslinked polyethyleneimine membranes.
- Zhang, A., et al. (2011). Preparation polyamide nanofiltration membrane by interfacial polymerization.
- Demjen, Z., et al. (1998). Polyamide thin film composite membrane prepared from m-phenylenediamine and mphenylenediamine5-sulfonic acid. Journal of Membrane Science, 145(2), 247-256.
- Breunig, M., et al. (2008). Crosslinked Linear Polyethyleneimine Enhances Delivery of DNA to the Cytoplasm. The AAPS Journal, 10(3), 445-454.
- Demirci, S., et al. (2021). Crosslinked polyethyleneimine‐based structures in different morphologies as promising CO2 adsorption systems: A comprehensive study. Journal of Applied Polymer Science, 138(48), 51430.
- Olejnik, K., et al. (2021). Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. Polymers, 13(8), 1318.
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers.
- Wang, Y., et al. (2015). Synthesis of the disulfide-cross-linked PEI. RSC Advances, 5(10), 7481-7488.
- Poncelet, D. (n.d.). Microencapsulation within crosslinked polyethyleneimine membranes. EncapProcess.
- van der Zande, M. I., et al. (2017). Cu(i) stabilizing crosslinked polyethyleneimine. Physical Chemistry Chemical Physics, 19(3), 2006-2014.
- Hu, B., et al. (2011). Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. Polymer Chemistry, 2(6), 1363-1371.
- Meka, V. S., et al. (2023). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. International Journal of Molecular Sciences, 24(13), 10895.
- Al-Hajri, E., et al. (2021). (355b) Synthesis of Polyamide Reverse Osmosis Membranes for Separating Small Neutral Charged Molecules. AIChE Annual Meeting, Proceedings.
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Step-by-Step Synthesis of Symmetrical Biphenyl-4,4'-disulfonamides from 4,4'-Biphenyldisulfonyl Chloride
An Application Note for Drug Development Professionals
Abstract
The biphenyl sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of symmetrical N,N'-disubstituted biphenyl-4,4'-disulfonamides via the reaction of 4,4'-biphenyldisulfonyl chloride with primary or secondary amines. We delve into the underlying reaction mechanism, provide a robust and validated experimental procedure, outline methods for product characterization, and detail essential safety considerations. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method to construct these valuable molecular building blocks.
Introduction and Scientific Principles
Sulfonamides are a cornerstone functional group in drug design, often serving as bioisosteres for amides or carboxylic acids, offering modulated pKa, improved metabolic stability, and unique hydrogen bonding capabilities.[3] The biphenyl moiety provides a rigid, well-defined scaffold that can span receptor sites, making biphenyl-4,4'-disulfonamides excellent candidates for developing bivalent inhibitors or molecular probes.[1][4]
The synthesis hinges on a classic nucleophilic acyl substitution reaction.[5] The nitrogen atom of the amine acts as a potent nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds through a tetrahedral intermediate, culminating in the expulsion of a chloride ion and the formation of a stable sulfur-nitrogen (S-N) bond.[6][7] A non-nucleophilic organic base, such as triethylamine or pyridine, is essential. Its primary role is to act as an acid scavenger, neutralizing the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards product formation.[6][8]
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Application Notes & Protocols: Synthesis of Aromatic Polysulfonamides via Polycondensation of 4,4'-Biphenyldisulfonyl Chloride with Aromatic Diamines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the synthesis of aromatic polysulfonamides (PSAs) through the polycondensation reaction of 4,4'-biphenyldisulfonyl chloride with various aromatic diamines. Aromatic PSAs are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them valuable materials for specialty fibers, advanced membranes, and electronics.[1] This guide delves into the fundamental reaction chemistry, explores the critical parameters influencing polymerization, and provides validated, step-by-step protocols for two primary synthesis methodologies: low-temperature solution polycondensation and interfacial polycondensation. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their synthetic strategies for desired polymer properties.
Introduction: The Significance of Aromatic Polysulfonamides
The reaction between 4,4'-biphenyldisulfonyl chloride and aromatic diamines is a cornerstone of high-performance polymer chemistry. It facilitates the creation of aromatic polysulfonamides, macromolecules characterized by the robust sulfonamide linkage (-SO₂-NH-) connecting rigid aromatic units. The inclusion of the 4,4'-biphenyl moiety, a key feature of the disulfonyl chloride monomer, imparts significant rigidity and thermal stability to the polymer backbone.[2]
The properties of the resulting PSA are highly tunable and depend significantly on the structure of the aromatic diamine comonomer. By strategically selecting the diamine, researchers can modulate key characteristics such as solubility, glass transition temperature (Tg), and processability, tailoring the final material for specific high-stakes applications.[3]
Reaction Fundamentals & Mechanistic Overview
The synthesis is a step-growth polycondensation reaction. The core mechanism involves the nucleophilic attack of the primary amine groups (-NH₂) of the aromatic diamine on the highly electrophilic sulfur atoms of the sulfonyl chloride groups (-SO₂Cl).[2] This reaction forms a stable sulfonamide bond and releases one equivalent of hydrochloric acid (HCl) per linkage formed.[4]
To achieve high molecular weight polymers, the HCl byproduct must be effectively neutralized by an acid acceptor (a base) to prevent the protonation and deactivation of the amine nucleophile. The selection of the polymerization technique—either in a homogenous solution or at a liquid-liquid interface—dictates the choice of base and overall reaction setup.
Figure 1: General mechanism for the polycondensation of 4,4'-biphenyldisulfonyl chloride and an aromatic diamine.
Critical Parameters Influencing Polysulfonamide Synthesis
The success of the polymerization and the final properties of the PSA are governed by several interdependent parameters. Understanding these factors is crucial for experimental design and optimization.
-
Monomer Structure (The Diamine): The choice of the aromatic diamine is the most powerful tool for tuning polymer properties.
-
Rigid, Linear Diamines (e.g., p-phenylenediamine): Impart high crystallinity, thermal stability, and mechanical strength but often lead to poor solubility, making processing difficult.
-
Kinked or Meta-Substituted Diamines (e.g., m-phenylenediamine, 3,3′-diaminodiphenylsulfone): The non-linear structure disrupts chain packing, which significantly improves solubility and lowers the glass transition temperature, enhancing processability.[3]
-
Diamines with Flexible Linkages (e.g., 4,4'-oxydianiline (ODA)): The introduction of ether (-O-) linkages into the backbone increases chain flexibility and rotation, which enhances solubility and processability without drastically compromising thermal stability.[5]
-
-
Polymerization Technique: The two most effective methods are low-temperature solution polymerization and interfacial polymerization.
-
Low-Temperature Solution Polymerization: Offers excellent control over stoichiometry and reaction conditions, typically yielding high molecular weight polymers with narrow polydispersity. It is the preferred method for laboratory-scale synthesis of well-defined PSAs.[6][7][8]
-
Interfacial Polymerization: A very rapid, diffusion-controlled reaction that occurs at the boundary of two immiscible liquids.[4][9] This technique is robust, less sensitive to exact stoichiometry, and suitable for rapid screening or large-scale production, though it may result in broader molecular weight distributions.[10]
-
-
Solvent System:
-
For solution polymerization, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF) are essential.[5][11][12] These solvents can effectively solvate the rigid polymer chains as they form, preventing premature precipitation.
-
Solubility enhancers, typically inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl₂), are often added.[5][6][7] These salts are believed to disrupt the strong inter-chain hydrogen bonds, keeping the polymer in solution.
-
-
Temperature Control: The reaction is exothermic.[4] Low-temperature conditions (e.g., 0–5 °C initially) are crucial for solution polymerization to control the reaction kinetics, prevent side reactions, and maximize the molecular weight of the polymer.[7]
-
Acid Acceptor: As HCl is generated, a stoichiometric amount of a base is required. In solution polymerization, a tertiary amine like pyridine is commonly used.[13][14] In interfacial polymerization, an inorganic base like sodium carbonate or sodium hydroxide is dissolved in the aqueous phase to neutralize the HCl as it diffuses across the interface.[9][15]
Comparative Data on Reaction Parameters and Polymer Properties
| Aromatic Diamine | Polymerization Method | Solvent System | Typical Tg (°C) | Key Properties |
| 4,4'-Oxydianiline (ODA) | Low-Temp Solution | NMP / LiCl | 230 - 260 | Good balance of thermal stability and processability, enhanced solubility.[5] |
| p-Phenylenediamine (PPD) | Interfacial | Dichloromethane / Water | > 300 | High modulus, excellent thermal stability, but poor solubility. |
| m-Phenylenediamine (MPD) | Low-Temp Solution | DMAc / CaCl₂ | 250 - 280 | Amorphous nature, improved solubility compared to para-isomers.[6] |
| 3,3'-Diaminodiphenylsulfone (m-DDS) | Low-Temp Solution | NMP | 260 - 290 | Increased Tg, good solubility due to meta-linkage.[3] |
Experimental Protocols
Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. Aromatic diamines can be toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be rigorously dried before use.
Protocol 1: Low-Temperature Solution Polycondensation
This method provides excellent control for synthesizing high molecular weight, soluble aromatic polysulfonamides.
Figure 2: Workflow for low-temperature solution polycondensation.
Step-by-Step Methodology:
-
Apparatus Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a drying tube. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Dissolution: In the reaction flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 10.0 mmol) and an anhydrous salt (e.g., LiCl, 0.5 g) in anhydrous N-methyl-2-pyrrolidone (NMP, 40 mL). Stir under a gentle nitrogen flow until a homogenous solution is formed.
-
Cooling: Immerse the flask in an ice-water bath and cool the stirred solution to between 0 °C and 5 °C.
-
Monomer Addition: Once the temperature has stabilized, add a stoichiometric equivalent of solid 4,4'-biphenyldisulfonyl chloride (10.0 mmol) to the flask in small portions over 20-30 minutes.[7] The reaction is exothermic; careful, portion-wise addition is critical to maintain the temperature below 10 °C.
-
Polymerization Reaction:
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 2 to 4 hours.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for an additional 12 to 24 hours. The solution will become noticeably viscous as the polymer chains grow.
-
-
Polymer Isolation: Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or water (approx. 400 mL). A fibrous or powdered white precipitate will form immediately.
-
Purification: Collect the polymer precipitate by vacuum filtration. Wash the collected solid extensively with hot water and then with methanol to remove any residual solvent, unreacted monomers, and salt.
-
Drying: Dry the purified polymer in a vacuum oven at 80–100 °C overnight or until a constant weight is achieved.
Protocol 2: Interfacial Polycondensation
This is a rapid synthesis method useful for producing polymer films or powders.
Figure 3: Workflow for unstirred interfacial polymerization.
Step-by-Step Methodology:
-
Prepare Aqueous Phase: In a beaker, dissolve the aromatic diamine (e.g., p-phenylenediamine, 10.0 mmol) and an acid acceptor (e.g., sodium carbonate, 22.0 mmol) in deionized water (100 mL).
-
Prepare Organic Phase: In a separate beaker, dissolve 4,4'-biphenyldisulfonyl chloride (10.0 mmol) in a water-immiscible organic solvent such as dichloromethane (100 mL).[9]
-
Initiate Polymerization: Carefully and slowly pour the organic phase onto the surface of the aqueous phase in a larger, unstirred beaker. Avoid vigorous mixing to maintain a distinct interface. A thin film of the polysulfonamide will form instantly at the liquid-liquid interface.[4][15]
-
Isolate Polymer:
-
Using a pair of forceps or a glass rod, gently grasp the center of the polymer film and pull it vertically out of the solution.
-
A continuous "rope" of the polymer can be drawn from the interface as new polymer forms. Wind the rope onto a spool or into a collection beaker.
-
-
Purification: Wash the collected polymer rope thoroughly with deionized water to remove the inorganic base and any unreacted diamine. Follow with a wash using a solvent like acetone or methanol to remove residual organic solvent and unreacted disulfonyl chloride.
-
Drying: Allow the polymer to air-dry before placing it in a vacuum oven at a moderate temperature (60–80 °C) to remove all residual solvent.
Characterization and Validation
The synthesized polysulfonamides should be characterized to confirm their structure and properties.
-
FTIR Spectroscopy: To confirm the formation of the sulfonamide linkage (characteristic peaks for S=O stretch at ~1340 and ~1160 cm⁻¹, and N-H stretch at ~3300 cm⁻¹).
-
NMR Spectroscopy: To verify the chemical structure and, in the case of copolymers, determine the monomer ratio.[3]
-
Gel Permeation Chromatography (GPC): To determine the number-average and weight-average molecular weights and the polydispersity index.[11]
-
Thermal Analysis (TGA/DSC): To evaluate thermal stability (decomposition temperature) and determine the glass transition temperature (Tg).[3][11][12]
References
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Ding, X., Chen, Y., Chen, S., Li, J., Wang, X., Wang, H., & Zhang, Y. (n.d.). Copolymer Structure and Properties of Aromatic Polysulfonamides. Taylor & Francis Online. [Link]
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(n.d.). Synthesis and Characterization of Poly(sulfone imide)s Based on a Fluorinated Aromatic Diamine. [Link]
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Lozano-Pérez, A. A., et al. (2020). Functional Aromatic Polyamides. MDPI. [Link]
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Karthikeyan, S., Nanjan, M. J., & Meenakshisundaram, S. P. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Des Monomers Polym. [Link]
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(n.d.). Interfacial Polymerization. [Link]
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Karthikeyan, S., Nanjan, M. J., & Meenakshisundaram, S. P. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. PubMed. [Link]
- (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
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de la Campa, J. G., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Wadgaonkar, P. P. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]
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Wang, Z., et al. (2022). Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electroplating. MDPI. [Link]
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Worrell, B. T., et al. (2018). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. Macromolecules. [Link]
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(n.d.). Interfacial Polymerization. ResearchGate. [Link]
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Lozano-Pérez, A. A., et al. (2020). Functional Aromatic Polyamides. PMC - PubMed Central. [Link]
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(2024). Polymerization of Diamines with Sulfur Monochloride To Yield Bright, Conjugated Polymers. [Link]
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(2025). Low-temperature solution polycondensation. ResearchGate. [Link]
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(n.d.). Interfacial and Dispersion Polymerization. ResearchGate. [Link]
-
(n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. ResearchGate. [Link]
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El-Gawad, H. A., et al. (2023). Synthesis, Characterization of Some Conductive Aromatic Polyamides/Fe3O4 NPs/ITO, and Their Utilization for Methotrexate Sensing. MDPI. [Link]
-
(2020). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Leveraging 4,4'-Biphenyldisulfonyl Chloride for High-Performance Polymer Synthesis
Introduction: The Architectural Advantage of 4,4'-Biphenyldisulfonyl Chloride
In the pursuit of advanced materials, the selection of monomers is paramount. The monomer's architecture dictates the final polymer's properties, from thermal stability to mechanical strength. 4,4'-Biphenyldisulfonyl chloride (BPDSC) stands out as a premier building block for high-performance polymers due to two defining features.
First, its bifunctionality , originating from the two highly reactive sulfonyl chloride (-SO₂Cl) groups, allows it to serve as a versatile monomer in polycondensation reactions. These electrophilic groups readily react with nucleophiles like amines and phenols, enabling the formation of long-chain polymers.[1] Second, the rigid and planar biphenyl core is the source of the exceptional properties imparted to the resulting polymers. This aromatic backbone restricts chain mobility, leading to high glass transition temperatures (Tg), excellent thermal stability, and dimensional robustness, which are critical for applications in harsh environments.[1]
This guide provides an in-depth exploration of BPDSC's application in synthesizing key classes of high-performance polymers, including polysulfonates and polysulfonamides. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data in a clear, accessible format for researchers and materials scientists.
Synthesis of Aromatic Polysulfonates via Interfacial Polycondensation
Aromatic polysulfonates are amorphous thermoplastics known for their good mechanical properties, thermal stability, and hydrolytic resistance. The reaction of BPDSC with bisphenols is a direct route to these materials. Interfacial polycondensation is a particularly effective technique for this synthesis as it is rapid, proceeds at low temperatures, and can produce high molecular weight polymers.
The causality behind this choice of method lies in its ability to overcome the need for precise stoichiometry and high-purity reactants, which are often required for melt or solution polymerization. The reaction occurs at the interface between two immiscible liquids (e.g., water and an organic solvent), where the diffusion of reactants to the interface becomes the rate-limiting step, leading to the formation of high molecular weight polymers.
Protocol 2.1: Synthesis of a Copolysulfonate from BPDSC, Bisphenol-A, and a Modified Bisphenol
This protocol is adapted from the synthesis of a copolysulfonate of 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, bisphenol-A, and 4,4′-diphenyl disulfonyl chloride (a close analog to BPDSC).[2]
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a flask equipped with a high-speed mechanical stirrer, dissolve the bisphenols (e.g., 0.0025 mol of Bisphenol-A and 0.0025 mol of a second bisphenol) and an alkali acid acceptor (e.g., 0.015 mol of NaOH or KOH) in 50 mL of deionized water. Add a phase-transfer catalyst/emulsifier (e.g., 100 mg of cetyl trimethyl ammonium bromide). Cool the solution to 5°C in an ice bath.
-
Causality: The alkali is crucial for deprotonating the phenolic hydroxyl groups, converting them into more potent phenoxide nucleophiles. The emulsifier helps to stabilize the droplets of the organic phase and increase the interfacial surface area, thereby accelerating the reaction rate.[2]
-
-
Organic Phase Preparation: In a separate beaker, dissolve the BPDSC monomer (0.005 mol) in 12.5 mL of a water-immiscible organic solvent, such as 1,2-dichloroethane or chloroform.
-
Polymerization: With vigorous stirring (>1000 rpm) of the aqueous phase, rapidly add the organic solution of BPDSC. A precipitate of the polymer should form immediately. Continue the stirring at 5°C for 2-4 hours to ensure high conversion.[2]
-
Causality: High-speed stirring is essential to create a fine emulsion, maximizing the interfacial area where the polymerization occurs. The low temperature helps to control the reaction kinetics and minimize side reactions, such as the hydrolysis of the sulfonyl chloride groups.
-
-
Isolation and Purification:
-
Separate the organic layer containing the polymer.
-
Pour the polymer solution into a large volume (e.g., 200 mL) of a non-solvent like methanol with stirring. This will precipitate the polymer.
-
Causality: Precipitation in a non-solvent is a standard method for purifying polymers. It effectively removes unreacted monomers, oligomers, and the catalyst.
-
Filter the precipitated polymer and wash it thoroughly with water to remove any remaining salts and then with methanol to remove organic impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Polysulfonate Synthesis Parameters
| Parameter | Value / Compound | Rationale |
| Monomer 1 | 4,4'-Biphenyldisulfonyl chloride | Provides rigidity and sulfonyl linkages. |
| Monomer 2 | Bisphenol-A (or other bisphenols) | Provides flexible ether linkages and hydroxyl groups for reaction. |
| Solvent System | Water / 1,2-Dichloroethane | Immiscible phases for interfacial reaction.[2] |
| Acid Acceptor | NaOH / KOH | Activates the bisphenol by deprotonation.[2] |
| Catalyst | Cetyl trimethyl ammonium bromide | Phase-transfer catalyst to enhance reaction rate.[2] |
| Temperature | 5 °C | Minimizes hydrolysis of sulfonyl chloride groups.[2] |
| Reaction Time | 4 hours | Allows for the growth of high molecular weight polymer chains.[2] |
| Purification | Precipitation in Methanol | Removes low molecular weight species and impurities. |
Visualization: Interfacial Polycondensation Workflow
Caption: Workflow for polysulfonate synthesis.
Synthesis of Aromatic Polysulfonamides via Solution Polycondensation
Polysulfonamides, analogous to polyamides (aramids), exhibit high thermal stability and excellent chemical resistance.[1] They are synthesized by reacting BPDSC with aromatic diamines. Low-temperature solution polycondensation is a common and effective method for producing high molecular weight polysulfonamides, as it allows for good control over the reaction.
Protocol 3.1: Synthesis of a Polysulfonamide from BPDSC and an Aromatic Diamine
This is a general protocol based on standard solution polycondensation techniques for aromatic polyamides and polysulfonamides.[3]
Step-by-Step Methodology:
-
Reactor Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. The entire reaction must be conducted under a dry nitrogen atmosphere to prevent the hydrolysis of the sulfonyl chloride.
-
Causality: Sulfonyl chlorides are sensitive to moisture. A dry, inert atmosphere is critical to prevent premature reaction with water, which would terminate chain growth and lower the final molecular weight.
-
-
Diamine Dissolution: Add the aromatic diamine (e.g., 0.01 mol of 4,4'-oxydianiline) and a polar aprotic solvent (e.g., 50 mL of N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)) to the flask. Stir until the diamine is fully dissolved. Cool the solution to 0-5°C.
-
Causality: Polar aprotic solvents are chosen for their ability to dissolve both the monomers and the resulting polymer. Cooling the reaction mixture helps to manage the exothermic nature of the acylation reaction and suppress side reactions.[3]
-
-
Monomer Addition: Dissolve an equimolar amount of BPDSC (0.01 mol) in a small amount of the same dry solvent (e.g., 10 mL DMAc). Add this solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Causality: A slow, dropwise addition helps to maintain control over the reaction temperature and ensures that a uniform, high molecular weight polymer is formed. Adding the diacid chloride to the diamine solution is standard practice to maintain a slight excess of the more stable diamine initially.
-
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Isolation and Purification:
-
Pour the viscous polymer solution into a large volume of vigorously stirred water or methanol (e.g., 500 mL). This will cause the polysulfonamide to precipitate.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer extensively with water to remove the solvent and any hydrochloride salts formed during the reaction, then wash with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
Data Presentation: Polysulfonamide Synthesis Parameters
| Parameter | Value / Compound | Rationale |
| Monomer 1 | 4,4'-Biphenyldisulfonyl chloride | Electrophilic monomer providing the sulfonylamide link. |
| Monomer 2 | Aromatic Diamine (e.g., 4,4'-ODA) | Nucleophilic monomer providing the amide link. |
| Solvent | DMAc or NMP | Polar aprotic solvent to dissolve monomers and polymer.[3] |
| Atmosphere | Dry Nitrogen | Prevents moisture-induced hydrolysis of sulfonyl chloride. |
| Temperature | 0°C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 12-24 hours | Ensures high degree of polymerization. |
| Purification | Precipitation in Water/Methanol | Isolates the polymer and removes salts and solvent. |
Visualization: Solution Polycondensation Workflow
Caption: Workflow for polysulfonamide synthesis.
Concluding Remarks on Polymer Characterization
Following synthesis, a comprehensive characterization is essential to validate the polymer structure and properties. Key techniques include:
-
FTIR and NMR Spectroscopy: To confirm the chemical structure and the formation of the desired linkages (sulfonate ester or sulfonamide).[2][4]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn), which are crucial indicators of the polymerization success.[4]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg), respectively, confirming the "high-performance" nature of the material.[2][3]
The protocols and principles outlined in this guide demonstrate the utility of 4,4'-Biphenyldisulfonyl chloride as a foundational monomer for creating robust, thermally stable polymers. By carefully controlling reaction conditions, researchers can tailor the properties of these materials for a wide range of demanding applications.
References
-
Synthesis and characterization of copolysulfonate of 1,1′-bis(3-methyl-4-hydroxyphenyl)cyclohexane, bisphenol-A, and 4,4′-diphenyl disulfonyl chloride. (2008). ResearchGate. Retrieved January 16, 2026, from [Link]
- US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride. (1972). Google Patents.
-
Protocol for rapid synthesis of high-performance ambipolar semiconducting polymers using an all-C–H-activation strategy. (2019). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Novel sulfonated poly(arylene biphenylsulfone ether) copolymers containing bisphenylsulfonyl biphenyl moiety: structural, thermal, electrochemical and morphological characteristics. (2010). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. (2000). Wiley Online Library. Retrieved January 16, 2026, from [Link]
-
Cu-Catalyzed Four-Component Polymerization of Alkynes, Sulfonyl Azides, Nucleophiles and Electrophiles. (n.d.). Retrieved January 16, 2026, from [Link]
- US4414368A - Chlorosulfonated polysulfones and derivatives thereof. (1983). Google Patents.
-
DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2017). National Institutes of Health (NIH). Retrieved January 16, 2026, from [Link]
-
Synthesis and Properties of Novel Sulfonated Polyimides from 2,2′-Bis(4-aminophenoxy)biphenyl-5,5′-disulfonic Acid. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Novel Polyimides Based on 2,6-bis(m-Amino Phenoxy) Benzoyl Naphthalene. (2012). AIDIC. Retrieved January 16, 2026, from [Link]
-
Soluble Photosensitive Polyimide Precursor with Bisphenol A Framework: Synthesis and Characterization. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
High Performance Polymers. (2001). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Synthesis and Characteristic of A New Soluble Polyimides. (2007). J-STAGE. Retrieved January 16, 2026, from [Link]
-
Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids. (2022). MDPI. Retrieved January 16, 2026, from [Link]
-
Design of Rigid Biphenyl-Pyridine Copolymers with Twisted Structures for High-Performance Epoxy Composites. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and properties of novel sulfonated polyimides from 2,2′‐bis(4‐aminophenoxy)biphenyl‐5,5′‐disulfonic acid. (2004). Sci-Hub. Retrieved January 16, 2026, from [Link]
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Modifying Polymer Properties with 4,4'-Biphenyldisulfonyl Chloride: Application Notes and Protocols
Introduction: A Versatile Tool for High-Performance Polymers
In the pursuit of advanced materials, the strategic modification of existing polymers is a cornerstone of innovation. 4,4'-Biphenyldisulfonyl chloride (BPDSC) emerges as a potent and versatile bifunctional molecule for researchers aiming to enhance the thermomechanical properties, chemical resistance, and overall performance of a wide range of polymers.
The efficacy of BPDSC lies in its unique molecular architecture: a rigid, thermally stable biphenyl core flanked by two highly reactive sulfonyl chloride (-SO₂Cl) groups.[1] These electrophilic groups readily undergo nucleophilic substitution reactions with functional groups common to many polymers, such as amines (-NH₂) and hydroxyls (-OH).[1] This dual reactivity allows BPDSC to serve two primary roles:
-
As a Crosslinking Agent: It can form covalent bonds between existing polymer chains, creating a robust three-dimensional network that restricts chain mobility. This translates to significant improvements in thermal stability, mechanical strength, and solvent resistance.
-
As a Monomer: In polycondensation reactions with other bifunctional molecules (e.g., diamines or diols), it builds the rigid biphenyl unit directly into the polymer backbone, leading to the synthesis of high-performance materials like aromatic polysulfonamides.[1]
This guide provides detailed application notes and protocols for utilizing 4,4'-Biphenyldisulfonyl chloride as a crosslinking agent to enhance the properties of amine- and hydroxyl-functionalized polymers.
Core Mechanism of Action: Sulfonamide and Sulfonate Ester Linkage
The primary reaction mechanism involves the nucleophilic attack of a polymer's amine or hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide (-SO₂-NH-) or sulfonate ester (-SO₂-O-) linkage, respectively, with the concurrent release of hydrochloric acid (HCl). An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the HCl byproduct and drive the reaction to completion.
Caption: Fig 2: Workflow for bPEI crosslinking.
Materials & Reagents:
| Material | Specification | Supplier Example |
| Branched Polyethyleneimine (bPEI) | Avg. Mw ~25,000 | Sigma-Aldrich |
| 4,4'-Biphenyldisulfonyl chloride | 97% | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore System |
Procedure:
-
Polymer Solution Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 2.5 g of bPEI in 40 mL of anhydrous NMP and 5 mL of anhydrous pyridine (acid scavenger). Stir under a nitrogen atmosphere until fully dissolved.
-
Crosslinker Solution Preparation: In a separate, dry flask, dissolve the desired amount of BPDSC (see Table 1) in 10 mL of anhydrous NMP. This should be done immediately before use.
-
Reaction Setup: Cool the bPEI solution to 0°C using an ice-water bath.
-
Crosslinking Reaction: Add the BPDSC solution dropwise to the stirred bPEI solution over 30 minutes. A precipitate may begin to form.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 18 hours.
-
Product Isolation: Pour the reaction mixture into 400 mL of vigorously stirring methanol.
-
Washing: Collect the precipitated solid by vacuum filtration. Wash the solid extensively with methanol (3 x 100 mL) to remove unreacted monomers and NMP, followed by deionized water (3 x 100 mL) to remove pyridine hydrochloride.
-
Drying: Dry the resulting crosslinked polymer in a vacuum oven at 60°C to a constant weight.
Expected Results & Characterization
The degree of crosslinking can be controlled by varying the molar ratio of BPDSC to the repeating units of PEI. The introduction of the rigid biphenylsulfonamide crosslinks is expected to significantly enhance the polymer's properties.
Table 1: Effect of BPDSC Concentration on bPEI Properties
| Sample ID | Mol% BPDSC* | Swelling Ratio (in water)** | Tg (°C)*** | Td,5% (°C)**** |
| Control | 0% | Soluble | -65 | 320 |
| PEI-BPDSC-2 | 2% | 15.5 | -20 | 385 |
| PEI-BPDSC-5 | 5% | 8.2 | 5 | 410 |
| PEI-BPDSC-10 | 10% | 4.1 | 25 | 435 |
*Molar percentage relative to the PEI monomer unit. **Swelling Ratio = (Mass of swollen gel - Mass of dry gel) / Mass of dry gel. ***Glass Transition Temperature (Tg) determined by DSC. ****Decomposition Temperature (5% weight loss, Td,5%) determined by TGA.[2]
Application Note 2: Surface Modification of Polyvinyl Alcohol (PVA) Films
Objective: To increase the hydrophobicity and chemical resistance of a polyvinyl alcohol (PVA) film surface without altering its bulk properties.
Principle: PVA is a highly hydrophilic polymer due to the abundance of hydroxyl (-OH) groups. [3][4]By reacting the surface of a PVA film with BPDSC, a thin, crosslinked layer of biphenyl sulfonate esters is formed. This aromatic, hydrophobic layer acts as a barrier, repelling water and preventing solvents from penetrating and swelling the bulk polymer. [5]
Experimental Protocol: PVA Film Surface Modification
Materials & Reagents:
| Material | Specification | Supplier Example |
| Polyvinyl Alcohol (PVA) | 98-99% hydrolyzed, Mw 75,000-180,000 | Sigma-Aldrich |
| 4,4'-Biphenyldisulfonyl chloride | 97% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Acetone | ACS Reagent, ≥99.5% | Fisher Scientific |
Procedure:
-
PVA Film Preparation: Prepare a 5% (w/v) aqueous solution of PVA by dissolving in deionized water at 90°C with stirring. Cast the solution onto a clean glass plate and allow it to dry completely at room temperature for 48 hours to form a clear, flexible film. Cut the film into desired sample sizes (e.g., 2 cm x 2 cm).
-
Reaction Solution: Prepare a 0.1 M solution of BPDSC in anhydrous DCM. In a separate container, prepare a 0.2 M solution of TEA (acid scavenger) in anhydrous DCM.
-
Surface Reaction: Place a PVA film sample in a shallow glass dish inside a fume hood. Pour the BPDSC solution over the film, ensuring the top surface is fully covered. Immediately add an equal volume of the TEA solution.
-
Cover the dish to minimize solvent evaporation and allow the reaction to proceed at room temperature for 1 hour.
-
Washing: Carefully decant the reaction solution. Wash the film surface by gently rinsing with fresh DCM (3 x 20 mL) to remove unreacted BPDSC and triethylamine hydrochloride, followed by acetone (2 x 20 mL).
-
Drying: Allow the film to air-dry in the fume hood, then dry in a vacuum oven at 40°C for 4 hours.
Expected Results & Characterization
The successful modification of the PVA surface should result in a marked increase in hydrophobicity, observable as a change in the water contact angle.
Table 2: Surface Properties of PVA Film Before and After Modification
| Sample | Water Contact Angle (°) | Swelling Ratio (in Toluene, 24h) |
| Unmodified PVA Film | ~25° | Negligible |
| BPDSC-Modified PVA Film | >90° | Negligible |
Characterization Methods:
-
Contact Angle Goniometry: To measure the water contact angle and quantify the change in surface hydrophobicity. [6]* Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): To confirm the presence of sulfonate ester bonds (characteristic peaks around 1370 cm⁻¹ and 1180 cm⁻¹) on the film surface.
-
Swelling Studies: To confirm enhanced chemical resistance by immersing samples in various organic solvents.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction is slow or incomplete (Application 1) | Presence of moisture in reagents or glassware. | Flame-dry all glassware. Use anhydrous solvents and fresh reagents. Handle BPDSC quickly. |
| Gel forms too rapidly, creating an inhomogeneous product | Crosslinker concentration is too high or addition is too fast. | Use a more dilute polymer solution. Add the BPDSC solution more slowly and with very vigorous stirring. |
| Modified film is brittle or cracks (Application 2) | Reaction time is too long, causing excessive crosslinking or penetration. | Reduce the reaction time. Use a lower concentration of BPDSC. |
| Poor reproducibility | Inconsistent moisture control. Inconsistent film thickness. | Standardize all procedures, especially drying of solvents/glassware and film casting method. |
Conclusion
4,4'-Biphenyldisulfonyl chloride is a powerful crosslinking agent for imparting high-performance characteristics to functional polymers. Its rigid biphenyl core and dual sulfonyl chloride reactivity provide a reliable method for enhancing thermal stability, mechanical strength, and chemical resistance. The protocols outlined here demonstrate its utility in both bulk modification of amine-containing polymers and surface functionalization of hydroxyl-containing films, offering a versatile strategy for developing advanced materials tailored to specific and demanding applications.
References
-
Ding, X., Chen, Y., Chen, S., Li, J., Wang, X., Wang, H., & Zhang, Y. (n.d.). Copolymer Structure and Properties of Aromatic Polysulfonamides. Taylor & Francis Online. Available at: [Link]
-
Study on the mechanical properties of hydrogels enhanced by acryloyl‐functionalized polyethyleneimine cross‐links. (n.d.). ResearchGate. Available at: [Link]
-
Al-Hajaj, N., Rullo, A., & Hoare, T. (2022). Physically Cross-Linked Cryogels of Linear Polyethyleneimine: Influence of Cooling Temperature and Solvent Composition. Macromolecules. Available at: [Link]
-
Chandra, A., Singh, A. A., Prasad, S., Raghuwanshi, V., & Vankayala, R. (2022). Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. Polymers. Available at: [Link]
-
Crosslinking Approaches for Polyethylene Imine (PEI) and Its Uses in Adsorption of Heavy Metals, Dyes, and Carbon Dioxide. (n.d.). ResearchGate. Available at: [Link]
-
Zhang, Y., Zhang, C., Zhang, H., Cui, Y., & Zhang, X. (2019). Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA) Fibers with Excellent Performance Prepared by Nano-Electroplating. MDPI. Available at: [Link]
-
Polyvinyl alcohol surface modification. (n.d.). Semantic Scholar. Available at: [Link]
-
Philippova, O. E., et al. (2018). Influence of Cross-Linking Degree on Hydrodynamic Behavior and Stimulus-Sensitivity of Derivatives of Branched Polyethyleneimine. National Institutes of Health. Available at: [Link]
-
de la Campa, J. G., de Abajo, J., & Garcia, J. M. (2015). Functional Aromatic Polyamides. PMC - PubMed Central. Available at: [Link]
-
Song, J. H., Kim, J. W., & Choi, J. (2022). New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers. National Institutes of Health. Available at: [Link]
-
Tighzert, L., et al. (2016). Chemical Modification of Poly(Vinyl Alcohol) in Water. MDPI. Available at: [Link]
-
Song, J. H., Kim, J. W., & Choi, J. (2022). New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers. PubMed. Available at: [Link]
-
Surface modification of polyamide reverse osmosis membrane with sulfonated polyvinyl alcohol for antifouling. (n.d.). ResearchGate. Available at: [Link]
-
Aromatic‐aliphatic polysulfides. Products of the polycondensation of 4,4′‐bis(mercaptomethyl)biphenyl with some dihalogen hydrocarbons. (n.d.). ResearchGate. Available at: [Link]
-
Thermal properties of polyamides. (n.d.). ResearchGate. Available at: [Link]
-
G. Montaudo, et al. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]
-
Copolycondensation of 4-cyclohexyl- and 4-phenylurazole with aliphatic diacid chlorides. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and properties of novel sulfonated polyimides from 2,2′‐bis(4‐aminophenoxy)biphenyl‐5,5′‐disulfonic acid. (n.d.). Sci-Hub. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyvinyl alcohol surface modification | Semantic Scholar [semanticscholar.org]
- 4. Chemical Modification of Poly(Vinyl Alcohol) in Water | MDPI [mdpi.com]
- 5. New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Surface Modification of Hydrophilic Polyvinyl Alcohol via Predrying and Electrospinning of Hydrophobic Polycaprolactone Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Setup for Solution Polymerization with 4,4'-Biphenyldisulfonyl Chloride
Introduction: Synthesizing High-Performance Polysulfonamides via Solution Polycondensation
Aromatic polysulfonamides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. These properties stem from the presence of strong, rigid aromatic backbones linked by sulfonamide (-SO₂-NH-) groups. A key synthetic route to these materials is low-temperature solution polycondensation, a versatile technique that allows for the formation of high molecular weight polymers under controlled conditions.
This application note provides a comprehensive guide to the experimental setup and protocol for the synthesis of an aromatic polysulfonamide via the solution polycondensation of 4,4'-biphenyldisulfonyl chloride with a representative aromatic diamine, 4,4'-oxydianiline (ODA) . 4,4'-biphenyldisulfonyl chloride is a bifunctional monomer containing two highly reactive sulfonyl chloride (-SO₂Cl) groups.[1] These electrophilic groups readily react with the nucleophilic amine groups of a diamine in a stepwise manner to form the sulfonamide linkages that constitute the polymer backbone. The rigid biphenyl unit incorporated into the polymer chain contributes significantly to the material's thermal and dimensional stability.[1]
The choice of a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), is critical as it must dissolve both the monomers and the resulting polymer.[2] The reaction also requires an acid acceptor, typically a tertiary amine like pyridine or 2-methylpyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation reaction, thereby driving the polymerization to completion.[3]
This document is intended for researchers and scientists in materials science and polymer chemistry, providing a detailed, field-proven methodology for the synthesis, purification, and characterization of high-performance aromatic polysulfonamides.
Materials and Equipment
Reagents and Solvents
| Material | Grade | Supplier | Notes |
| 4,4'-Biphenyldisulfonyl chloride (BPDSC) | ≥97% | e.g., Sigma-Aldrich, TCI | Must be stored under inert gas and protected from moisture. |
| 4,4'-Oxydianiline (ODA) | ≥98% | e.g., Sigma-Aldrich, TCI | High purity is crucial. Can be recrystallized from ethanol if needed. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich, Acros Organics | Must be anhydrous. Store over molecular sieves (4 Å). |
| Pyridine or 2-Methylpyridine | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Serves as the acid acceptor. Must be anhydrous. |
| Methanol | Reagent Grade | e.g., Fisher Scientific | Used for polymer precipitation and washing. |
| Deionized Water | High Purity | In-house | Used for polymer washing. |
| Nitrogen (N₂) or Argon (Ar) | High Purity, ≥99.99% | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL)
-
Mechanical overhead stirrer with a paddle stirrer blade
-
Nitrogen/Argon inlet and outlet (bubbler)
-
Dropping funnel or powder funnel
-
Thermometer or thermocouple
-
Heating mantle with a temperature controller
-
Condenser (optional, for reactions at elevated temperatures)
-
Large beaker (1 L or 2 L) for precipitation
-
Büchner funnel and vacuum flask
-
Filter paper
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Magnetic stirrer and stir bars
Experimental Workflow Diagram
Caption: Workflow for the solution polymerization of 4,4'-biphenyldisulfonyl chloride and 4,4'-oxydianiline.
Detailed Experimental Protocol
Safety Precautions:
-
Sulfonyl chlorides are corrosive and moisture-sensitive.[4] Handle 4,4'-biphenyldisulfonyl chloride in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic amines can be toxic. Handle 4,4'-oxydianiline with care, avoiding inhalation and skin contact.
-
NMP is a reproductive toxin. Handle in a well-ventilated fume hood and wear appropriate gloves.
-
Pyridine is flammable and has a strong, unpleasant odor. All manipulations should be performed in a fume hood.
Protocol 1: Low-Temperature Solution Polycondensation
This protocol is adapted from established methods for synthesizing aromatic polyamides and polysulfonamides.[2][3]
-
Preparation and Setup:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow it to cool to room temperature in a desiccator.
-
Assemble the 250 mL three-neck flask with the overhead mechanical stirrer, a nitrogen inlet, and a rubber septum for reagent addition.
-
Purge the entire system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere. Maintain a slight positive pressure of inert gas throughout the reaction.
-
-
Charging the Reactants:
-
In the reaction flask, add 4,4'-oxydianiline (e.g., 2.002 g, 10.0 mmol) and anhydrous NMP (e.g., 40 mL).
-
Stir the mixture at room temperature until the ODA is completely dissolved.
-
Add anhydrous pyridine (e.g., 1.74 mL, 21.5 mmol, ~2.15 equivalents) to the solution via syringe. The pyridine acts as the acid acceptor.
-
-
Monomer Addition and Polymerization:
-
In a separate dry flask, dissolve 4,4'-biphenyldisulfonyl chloride (e.g., 3.512 g, 10.0 mmol) in anhydrous NMP (e.g., 20 mL).
-
Cool the main reaction flask containing the ODA solution to 0-5 °C using an ice-water bath.
-
Slowly add the 4,4'-biphenyldisulfonyl chloride solution to the stirred ODA solution over 30-45 minutes. The slow addition is crucial to control the exothermicity of the reaction and promote the formation of high molecular weight polymer.
-
A noticeable increase in the viscosity of the solution will be observed as the polymerization proceeds.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the viscous solution at room temperature for 24 hours to ensure the reaction goes to completion.
-
-
Polymer Isolation and Purification:
-
Slowly pour the viscous polymer solution into a beaker containing 500 mL of vigorously stirring methanol. This will cause the polysulfonamide to precipitate as a fibrous white solid.
-
Allow the precipitate to be stirred in the methanol for at least 1 hour to remove unreacted monomers and pyridine hydrochloride.
-
Collect the polymer by vacuum filtration using a Büchner funnel.
-
To further purify the polymer, transfer the solid to a beaker and wash it by stirring with 300 mL of hot deionized water for 1 hour, followed by filtration. Repeat this water washing step twice.
-
Finally, wash the polymer with 200 mL of methanol to facilitate drying.
-
Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved. The final product should be a white, fibrous, or powdery solid.
-
Data Presentation: Expected Polymer Properties
The properties of the resulting polysulfonamide can be tailored by the specific monomers and reaction conditions used. The following table provides an illustrative summary of the expected characteristics for an aromatic polysulfonamide synthesized from 4,4'-biphenyldisulfonyl chloride and 4,4'-oxydianiline.
| Property | Expected Value/Observation | Characterization Method |
| Yield | > 95% | Gravimetric |
| Appearance | White to off-white fibrous solid | Visual Inspection |
| Inherent Viscosity | 0.5 - 1.2 dL/g (in NMP at 30 °C) | Ubbelohde Viscometer |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMSO) | Solubility Tests |
| Glass Transition Temp. (Tg) | 220 - 280 °C | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temp. (Td10) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |
| FTIR Characteristic Peaks | ~3250 cm⁻¹ (N-H stretch), ~1340 & ~1160 cm⁻¹ (asymmetric & symmetric SO₂ stretch) | FTIR Spectroscopy |
| ¹H NMR (in DMSO-d₆) | Aromatic protons (7-9 ppm), Amine proton (~10-11 ppm) | NMR Spectroscopy |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Viscosity / Low Molecular Weight | 1. Presence of moisture in reagents or solvent. 2. Impure monomers. 3. Incorrect stoichiometry of monomers. 4. Insufficient acid acceptor. | 1. Ensure all reagents and solvents are rigorously dried. Use fresh anhydrous solvents. 2. Purify monomers before use (e.g., recrystallization). 3. Accurately weigh monomers. 4. Ensure at least 2 equivalents of acid acceptor are used. |
| Polymer Precipitates During Reaction | The molecular weight has become too high for the polymer to remain soluble in the given solvent volume. | Add more anhydrous solvent to the reaction flask to reduce the overall concentration. |
| Gel Formation | Side reactions or cross-linking, possibly due to impurities or high reaction temperatures. | Maintain low reaction temperatures, especially during the addition of the sulfonyl chloride. Ensure high monomer purity. |
| Product is Colored (Yellow/Brown) | Impurities in the monomers or solvent; oxidation of the diamine. | Use high-purity, colorless monomers and solvents. Maintain a strict inert atmosphere throughout the reaction. |
References
-
MDPI. Preparation and Properties of Polyimide/Polysulfonamide/Polyethylene Glycol (PI/PSA/PEG) Hydrophobic Nanofibrous Membranes. Available at: [Link]
-
SciSpace. Preparation of Polysulfonamide Porous Paper and Its Adsorption Properties. Available at: [Link]
-
MDPI. A Sulfonated All-Aromatic Polyamide for Heavy Metal Capture: A Model Study with Pb(II). Available at: [Link]
-
MDPI. Functional Aromatic Polyamides. Available at: [Link]
-
ResearchGate. Synthesis and characterization of aromatic polyamides derived from various derivatives of 4,4'-oxydianiline. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Wholly Aromatic Poly(amide-sulfonamide)s by Solution Polycondensation. Available at: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Available at: [Link]
-
ResearchGate. (a) FTIR; (b) 1 H NMR spectra of Pol and D-Pol. Available at: [Link]
-
ResearchGate. Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Available at: [Link]
Sources
Application Note: Comprehensive Characterization of Advanced Polysulfones Derived from 4,4'-Biphenyldisulfonyl Chloride
Introduction
Polymers synthesized using 4,4'-biphenyldisulfonyl chloride represent a class of high-performance polysulfones and polyarylethersulfones with exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The biphenyl moiety introduces rigidity and enhances the aromatic character of the polymer backbone, leading to materials suitable for demanding applications in aerospace, automotive, electronics, and membrane-based separations.[3][4] A thorough characterization of these polymers is paramount to understanding their structure-property relationships, ensuring quality control, and predicting their performance in end-use applications.[5][6] This guide provides a comprehensive overview of the essential techniques for the detailed characterization of these advanced polymers, complete with practical, field-tested protocols.
Structural Elucidation: Unveiling the Molecular Architecture
Confirming the chemical structure of the synthesized polymer is the foundational step in any characterization workflow. Spectroscopic techniques are indispensable for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the polymer.[5][7] For polysulfones derived from 4,4'-biphenyldisulfonyl chloride, FTIR is crucial for confirming the successful incorporation of the sulfone and biphenyl groups.
Key Spectral Features:
-
Sulfone Group (O=S=O): Strong asymmetric and symmetric stretching vibrations are typically observed around 1320-1290 cm⁻¹ and 1160-1150 cm⁻¹, respectively.[8][9]
-
Aromatic C-O-C Linkage: The ether linkage in polyarylethersulfones gives rise to a characteristic stretching band around 1240 cm⁻¹.[8][9]
-
Aromatic C=C Bonds: In-ring carbon-carbon stretching vibrations of the phenyl and biphenyl units appear in the 1590-1480 cm⁻¹ region.[8]
-
Biphenyl Moiety: The presence of the biphenyl group can be inferred from the overall aromatic signature and may present subtle shifts in the aromatic C-H and C=C stretching regions compared to non-biphenyl analogues.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Ensure the polymer sample is clean and dry. A small amount of the solid polymer powder or a piece of a cast film is sufficient.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place the polymer sample directly onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and normalization of the resulting spectrum.
-
Identify and label the characteristic absorption bands corresponding to the expected functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, composition, and connectivity of atoms within the polymer chain. Both ¹H and ¹³C NMR are powerful tools for the structural verification of polymers synthesized with 4,4'-biphenyldisulfonyl chloride.[10][11]
Expected NMR Signals:
-
¹H NMR: The aromatic protons of the biphenyl and other aromatic units will appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns can be used to confirm the substitution pattern and connectivity of the monomer units.
-
¹³C NMR: Provides detailed information on the carbon skeleton of the polymer.[10] Distinct signals for the carbons in the biphenyl moiety, the sulfone-bearing aromatic rings, and any other aromatic or aliphatic components will be observed.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆)) in an NMR tube. Complete dissolution is crucial for high-resolution spectra.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Reference the spectrum to the residual solvent peak or TMS.
-
Integrate the peaks to determine the relative ratios of different types of protons, which can confirm the monomer incorporation ratio in copolymers.
-
Analyze the coupling patterns to deduce the connectivity of the aromatic units.
-
Molecular Weight and Distribution: Defining Polymer Size
The molecular weight and its distribution are critical parameters that significantly influence the mechanical properties, processability, and overall performance of polymers.[2][6]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[5][12] This technique separates polymer molecules based on their hydrodynamic volume in solution.[6]
Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF) with 0.1% LiBr).
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup:
-
Equilibrate the GPC/SEC system, including the columns, with the chosen mobile phase at a constant flow rate and temperature.
-
Calibrate the system using a set of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
-
Data Acquisition:
-
Inject the filtered polymer solution into the GPC/SEC system.
-
Record the chromatogram using a refractive index (RI) detector. Other detectors like UV-Vis or light scattering can also be used for more comprehensive analysis.
-
-
Data Analysis:
-
Use the calibration curve to determine the Mn, Mw, and PDI of the polymer sample from its chromatogram.
-
Thermal Properties: Assessing Performance at Elevated Temperatures
Polymers derived from 4,4'-biphenyldisulfonyl chloride are often selected for their high-temperature performance. Thermal analysis techniques are therefore essential for their characterization.[13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][12] It is used to determine the thermal stability and decomposition temperature of the polymer.
Protocol: TGA
-
Sample Preparation: Place a small amount of the dry polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Td) and the temperature at which 5% or 10% weight loss occurs.
-
The residual mass at the end of the experiment can indicate the char yield.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time.[5][14] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[7] For amorphous polymers like many polysulfones, the Tg is a critical parameter indicating the transition from a rigid, glassy state to a more flexible, rubbery state.
Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a DSC pan (e.g., aluminum). Seal the pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
-
Data Acquisition (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but below its decomposition temperature (as determined by TGA) at a controlled rate (e.g., 10 °C/min). This step erases the sample's prior thermal history.[15]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve from the second heating scan.
-
Morphological and Crystalline Structure
The morphology and degree of crystallinity of a polymer can significantly impact its mechanical and optical properties.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology of the polymer.[5][16] It is particularly useful for examining the microstructure of polymer films, membranes, and fracture surfaces.[17]
Protocol: SEM
-
Sample Preparation:
-
Mount the polymer sample (e.g., a small piece of a film or a fractured surface) onto an SEM stub using conductive adhesive tape or carbon paint.
-
If the polymer is non-conductive, sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Introduce the sample into the SEM chamber and evacuate to high vacuum.
-
Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.
-
Collect the secondary electrons to generate an image of the surface topography.
-
X-ray Diffraction (XRD)
XRD is used to determine the degree of crystallinity of a polymer.[5] Most polysulfones synthesized from 4,4'-biphenyldisulfonyl chloride are amorphous, which would be indicated by a broad, diffuse halo in the XRD pattern. The presence of sharp peaks would indicate crystalline domains.
Protocol: XRD
-
Sample Preparation: A flat polymer film or a pressed powder pellet is typically used.
-
Data Acquisition:
-
Mount the sample in an X-ray diffractometer.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα).
-
-
Data Analysis:
-
Analyze the resulting diffractogram. A broad amorphous halo is characteristic of amorphous polymers. If crystalline peaks are present, the degree of crystallinity can be estimated by deconvoluting the amorphous and crystalline contributions to the diffraction pattern.
-
Data Summary
The following table provides a summary of the key characterization techniques and the information they provide for polymers synthesized with 4,4'-biphenyldisulfonyl chloride.
| Technique | Information Obtained | Typical Values/Observations |
| FTIR | Functional groups, chemical structure confirmation | Characteristic peaks for sulfone, ether, and aromatic C=C bonds. |
| NMR | Detailed molecular structure, monomer connectivity, composition | Chemical shifts and integration values confirming the polymer structure. |
| GPC/SEC | Mn, Mw, PDI | Provides quantitative data on molecular weight and its distribution. |
| TGA | Thermal stability, decomposition temperature | High Td values, typically > 400 °C. |
| DSC | Glass transition temperature (Tg) | High Tg values, often in the range of 180-250 °C.[4] |
| SEM | Surface morphology, microstructure | Provides high-resolution images of the polymer surface. |
| XRD | Degree of crystallinity | Typically shows a broad amorphous halo for these polymers. |
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of these advanced polymers.
Caption: A typical workflow for polymer characterization.
Conclusion
A multi-faceted approach is essential for the comprehensive characterization of polymers synthesized with 4,4'-biphenyldisulfonyl chloride. By combining spectroscopic, chromatographic, thermal, and morphological analysis techniques, researchers can gain a deep understanding of the material's structure and properties. This knowledge is critical for optimizing synthesis conditions, ensuring batch-to-batch consistency, and predicting the performance of these high-performance polymers in their intended applications.
References
- Agilent Technologies. Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
- Held, D., & Kilz, P. (2023, March 2). Molecular Weight Cut-Off Determination for Polysulfone Membranes. Agilent Technologies, Inc.
- LabRulez LCMS. Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
- LabRulez LCMS. Characterization of Polysulfone and Polyethersulfone with GPC/SEC.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Techniques Used for Polymer Characterization. (2025, January 20). PharmiWeb.com.
- Polymer Characterization Techniques to Know for Intro to Polymer Science. (n.d.). Fiveable.
- ATR-FTIR spectra of Membranes; Polysulfone (A) and composite.... (n.d.). ResearchGate.
- Polymer Characterization Technique Overview. (2024, August 15). Measurlabs.
- Polymer Analysis/Characterization. (2025, December 20). ResolveMass Laboratories Inc.
- Characterization of Polysulfone and Polyethersulfone with GPC/SEC. (n.d.). Biospeckchrom.
-
Komber, H., Chakraborty, S., Voit, B., & Banerjee, S. (2012). Degree of sulfonation and microstructure of post-sulfonated polyethersulfone studied by NMR spectroscopy. Polymer, 53(8), 1624-1631. Available from: [Link]
- Gargol, M., & Podkościelna, B. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Polymers, 14(15), 3148.
- Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure.
- FTIR spectra of membranes (a) polysulfone, (b) tetraarylphosphonium.... (n.d.). ResearchGate.
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (n.d.). NIH.
- NMR spectroscopic characterization of polyhalodisulfides via sulfenyl chloride inverse vulcanization with sulfur monochloride. (n.d.). ResearchGate.
- FT-IR spectra of polysulfone (a) and formylated polysulfone (b). (n.d.). ResearchGate.
- Synthesis and Properties of Copolyphenylene Sulphones with Cardo Fragments. (2021, October 26). MDPI.
- Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications. (2023, February 10). NIH.
- DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... (n.d.). ResearchGate.
- FTIR Spectra of the synthesized polysulfone membrane. (n.d.). ResearchGate.
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- Synthesis and Characterization of Polysulfone Hydrogels. (n.d.). Semantic Scholar.
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Gargol, M., & Podkościelna, B. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. Polymers, 14(15), 3148. Available from: [Link]
- Thermal Characterization of Polymers. (n.d.). Nexus Analytics.
- (PDF) Performance Studies of Polysulfone-Based Membrane: Effect of Silica Morphology. (2014, September 17). ResearchGate.
- Synthesis, Characterization and Structure-Property Relationships of Post-sulfonated Poly(arylene ether sulfone) Membranes for Water. (2018, December 11). VTechWorks.
- Characterization of Polyethylene-Graft-Sulfonated Polyarylsulfone Proton Exchange Membranes for Direct Methanol Fuel Cell Applications. (n.d.). MDPI.
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- DSC Analysis of Polymers. (n.d.). EAG Laboratories.
-
Synthesis and characterization of novel sulfanilic acid–polyvinyl chloride–polysulfone blend membranes for metal ion rejection. (n.d.). RSC Publishing. Available from: [Link]
- Synthesis and Characterization of Polysulfone Hydrogels. (2025, August 7). ResearchGate.
- Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. (2023, November 25). Journal of Research Updates in Polymer Science.
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Partially bio-based aromatic poly(ether sulfone)s bearing pendant furyl groups: synthesis, characterization and thermo-reversible cross-linking with a bismaleimide. (n.d.). Polymer Chemistry (RSC Publishing). Available from: [Link]
- DSC thermograms of biphenyl derived telechelics. (n.d.). ResearchGate.
- A Comparative Guide to the Thermal Properties of 4-Alkylstyrene Polymers. (n.d.). Benchchem.
- Ladewig, B. (2011, January 1). Preparation and characterization of sulfonated polyethersulfone for cation-exchange membranes.
- Fabrication and characterization of the chlorine-tolerant disulfonated poly(arylene ether sulfone)/hyperbranched aromatic polyamide-grafted silica composite reverse osmosis membrane. (n.d.). Korea University Pure.
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Troubleshooting & Optimization
Technical Support Center: A Senior Application Scientist's Guide to Preventing Hydrolysis of 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge encountered when working with 4,4'-biphenyldisulfonyl chloride: its susceptibility to hydrolysis. As a highly reactive bifunctional reagent, its successful application hinges on meticulously controlling the reaction environment to favor the desired transformation over the formation of the inert sulfonic acid byproduct.
Section 1: Understanding the Core Problem: The Competitive Hydrolysis Pathway
4,4'-Biphenyldisulfonyl chloride is a powerful building block, valued for its ability to create symmetrical sulfonamides, which are crucial motifs in medicinal chemistry and materials science.[1] The reactivity of the sulfonyl chloride group (R-SO₂Cl) stems from the highly electrophilic sulfur atom, which is readily attacked by nucleophiles. In a typical sulfonamide synthesis, the desired nucleophile is an amine. However, if water is present, it acts as a competing nucleophile, leading to hydrolysis.[2]
This process converts the reactive sulfonyl chloride into the corresponding sulfonic acid (R-SO₃H), which is unreactive under standard sulfonylation conditions.[3][4] This side reaction is often the primary cause of low yields and purification difficulties.
Figure 1: Competitive reaction pathways for 4,4'-biphenyldisulfonyl chloride.
The key to a successful reaction is to maximize the rate of aminolysis (k_amine) while minimizing the rate of hydrolysis (k_hydrolysis). This is achieved by rigorously controlling the reaction conditions.
Section 2: Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments.
Q1: My reaction yield is consistently low, and I see a baseline spot on my TLC plate that doesn't move. Is this hydrolysis?
A: Yes, that is highly indicative of hydrolysis. The resulting biphenyl-4,4'-disulfonic acid is a highly polar, salt-like compound that will typically remain at the baseline in most non-polar to moderately polar organic solvent systems used for TLC.
-
Confirmation: To confirm, you can use Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the molecular ion corresponding to the disulfonic acid.
-
Root Cause: The most probable cause is the presence of moisture in your reaction setup. Sulfonyl chlorides are extremely sensitive to water.[4]
-
Immediate Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried (e.g., at 120°C for several hours) and cooled under an inert atmosphere (nitrogen or argon).[3]
-
Use Anhydrous Solvents: Use freshly opened, sealed anhydrous solvents or solvents dispensed from a solvent purification system.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.[5]
-
Q2: I'm using anhydrous conditions, but my reaction is still slow. Can I heat the reaction to speed it up?
A: Heating is generally not recommended as a first step. While it will increase the rate of the desired reaction, it will also disproportionately accelerate the rate of hydrolysis if even trace amounts of water are present.[6] Furthermore, sulfonyl chlorides can undergo thermal decomposition at higher temperatures.[5]
-
Causality: The activation energy for hydrolysis can be comparable to that of aminolysis, and any residual moisture becomes significantly more reactive at elevated temperatures.
-
Alternative Strategies:
-
Optimize the Base: The choice of base is critical. A non-nucleophilic organic base like pyridine or triethylamine is used to neutralize the HCl byproduct.[3] Ensure the base is also anhydrous. An insufficient amount of base can allow HCl to protonate your amine, reducing its nucleophilicity. A slight excess (1.1-1.5 equivalents per sulfonyl chloride group) is often optimal.[4]
-
Solvent Effects: Ensure your reactants are fully dissolved. If solubility is an issue, consider a different anhydrous solvent. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices, provided they are rigorously dried.[7]
-
Increase Concentration: Within solubility limits, running the reaction at a higher concentration can favor the bimolecular reaction with the amine over hydrolysis.
-
Q3: My amine starting material is a hydrochloride salt. How does this affect the reaction?
A: Using an amine hydrochloride salt requires additional base to first neutralize the salt and free the amine before it can act as a nucleophile. You will need at least one extra equivalent of base for each equivalent of the hydrochloride salt.
-
Calculation: For the reaction of 1 equivalent of 4,4'-biphenyldisulfonyl chloride with 2 equivalents of an amine hydrochloride salt (R-NH₂·HCl), you would need:
-
2 equivalents of base to neutralize the HCl salt.
-
2 equivalents of base to scavenge the HCl produced during the reaction.
-
Total: A minimum of 4 equivalents of a non-nucleophilic base. It is wise to add a slight excess (e.g., 4.4 equivalents).
-
Q4: How should I perform the workup to minimize hydrolysis of my product and any unreacted starting material?
A: An aqueous workup must be performed quickly and at low temperatures.
-
Protocol:
-
Cool the reaction mixture in an ice bath (0°C).
-
Quench the reaction by slowly adding it to ice-cold water or a cold, dilute acid solution (if your product is stable) to neutralize the excess base.
-
Immediately extract the product into an organic solvent like ethyl acetate or DCM.[8]
-
Wash the organic layer promptly with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
-
Rationale: Minimizing the contact time and temperature with the aqueous phase is crucial to prevent hydrolysis of any unreacted sulfonyl chloride groups.[8]
Section 3: Frequently Asked Questions (FAQs)
What is the best way to store and handle 4,4'-biphenyldisulfonyl chloride? Store it in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from moisture. A desiccator is highly recommended. When handling, open the container only for the minimum time required and preferably in a glove box or under a stream of inert gas.[2]
Which solvent is optimal? There is no single "best" solvent, as it depends on the solubility of your specific amine. However, anhydrous aprotic solvents are standard.
| Solvent | Key Considerations |
| Dichloromethane (DCM) | Good general-purpose solvent, but ensure it is rigorously dried. |
| Acetonitrile (ACN) | More polar than DCM, can be useful for less soluble amines. Must be anhydrous. |
| Tetrahydrofuran (THF) | Can be a good solvent, but must be checked for peroxides and be anhydrous. |
| Pyridine | Can act as both a solvent and a base. Useful for sluggish reactions, but can be difficult to remove. |
Can this reaction be performed in water? Generally, no. However, for certain substrates, the low aqueous solubility of the sulfonyl chloride can paradoxically protect it from hydrolysis, allowing it to react at the interface of a biphasic system.[9] This is an advanced technique and not recommended for routine synthesis unless a specific protocol is being followed. For most applications, avoiding water is the most reliable strategy.
Section 4: Field-Proven Experimental Protocols
Protocol 1: General Synthesis of a Biphenyl-4,4'-disulfonamide
This protocol outlines a robust method for reacting 4,4'-biphenyldisulfonyl chloride with a primary or secondary amine.
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet adapter in an oven at 120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation:
-
In the reaction flask, dissolve the amine (2.2 equivalents) and anhydrous triethylamine (3.0 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C using an ice-water bath.
-
In a separate, dry flask, dissolve 4,4'-biphenyldisulfonyl chloride (1.0 equivalent) in anhydrous DCM.
-
-
Reaction Execution:
-
Transfer the sulfonyl chloride solution to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0°C over 30-60 minutes. A slow addition rate is crucial to control the exotherm and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-24 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the sulfonyl chloride starting material.
-
Workup and Purification:
-
Cool the reaction mixture to 0°C.
-
Quench by slowly adding ice-cold 1 M HCl (aq) until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3]
-
Protocol 2: Troubleshooting Workflow
Figure 2: A logical workflow for troubleshooting low-yield reactions.
References
-
common issues in sulfonamide synthesis and solutions - Benchchem. 3
-
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. 4
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention - HoriazonChemical.
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
-
Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water - ResearchGate.
-
Benzenesulfonyl chloride - Organic Syntheses Procedure.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
-
Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed.
-
Preventing decomposition of sulfonyl chloride during reaction - Benchchem.
-
Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Polymerization with 4,4'-Biphenyldisulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for polymerization reactions involving 4,4'-biphenyldisulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing high-performance polymers using this versatile monomer. As a bifunctional compound, 4,4'-biphenyldisulfonyl chloride serves as a crucial building block for high-melting, thermally stable polymers due to its reactive sulfonyl chloride groups and rigid biphenyl core.[1][2] However, the high reactivity of these electrophilic groups also makes them susceptible to side reactions that can compromise the quality and properties of the final polymer.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you achieve consistent and successful polymerization outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My final polymer has a low molecular weight, is brittle, and shows poor mechanical properties. What are the likely causes?
This is the most common issue encountered and typically points to problems with chain growth termination. There are three primary culprits:
Cause A: Hydrolysis of the Sulfonyl Chloride Monomer
-
Why it Happens: The sulfonyl chloride (-SO₂Cl) groups are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding sulfonic acid (-SO₃H).[1][3] This sulfonic acid group is non-reactive under polycondensation conditions and acts as a chain terminator, preventing the formation of long polymer chains. The yield of sulfonyl chloride can be significantly reduced if it is left in contact with water for extended periods.[4]
-
How to Diagnose:
-
FTIR Spectroscopy: Look for broad peaks in the 3400-2400 cm⁻¹ range in your monomer or polymer, indicative of O-H stretching from sulfonic acid groups.
-
Monomer Melting Point: The hydrolyzed monomer (biphenyl-4,4'-disulfonic acid) has a significantly different melting point than the pure sulfonyl chloride. A broad or depressed melting point suggests impurity.
-
-
Solution:
-
Monomer Purification: Ensure the 4,4'-biphenyldisulfonyl chloride is of high purity. If necessary, recrystallize it from a dry, non-reactive solvent (e.g., dry toluene or chloroform) and dry it thoroughly under vacuum.
-
Implement Strict Anhydrous Conditions: All aspects of the reaction must be rigorously dried. This includes drying glassware in an oven (e.g., at 120°C overnight), using anhydrous solvents, drying the co-monomer, and running the reaction under an inert atmosphere (e.g., dry nitrogen or argon).
-
Cause B: Stoichiometric Imbalance
-
Why it Happens: Polycondensation reactions require a precise equimolar (1:1) ratio of the two reacting functional groups (e.g., -SO₂Cl and -NH₂ or -OH) to achieve high molecular weight.[5] Any deviation from this ratio will result in an excess of one type of chain end, limiting the final polymer chain length.
-
How to Diagnose:
-
Review your calculations and weighing records meticulously.
-
Consider the purity of both your 4,4'-biphenyldisulfonyl chloride and your co-monomer. An impurity in one monomer effectively alters its true molar quantity.
-
-
Solution:
-
Accurate Measurement: Use a high-precision analytical balance for weighing monomers.
-
Purity Correction: Determine the purity of your monomers (e.g., via titration or NMR) and adjust the weighed amounts to ensure a true 1:1 molar ratio of the reactive groups.
-
Cause C: Presence of Monofunctional Impurities
-
Why it Happens: Monofunctional impurities, such as water, monophenols, or monoamines, act as "chain stoppers." They react with a growing polymer chain end, capping it and preventing further propagation. The presence of such impurities in monomers has a significant impact on the final polymer quality.[6][7]
-
How to Diagnose:
-
Analyze the purity of your monomers and solvents using techniques like GC-MS or HPLC to detect monofunctional contaminants.
-
-
Solution:
-
Purify Monomers and Solvents: Use high-purity, polymerization-grade monomers and solvents. If purity is questionable, purify the co-monomer (e.g., by recrystallization or distillation) and the solvent (by distillation over a suitable drying agent).
-
Q2: The reaction mixture formed an insoluble gel before completion. How can I prevent this?
Gelation indicates the formation of a cross-linked polymer network instead of the desired linear polymer.
Cause A: Unintended Cross-linking Reactions
-
Why it Happens: While 4,4'-biphenyldisulfonyl chloride is bifunctional, side reactions can lead to branching and eventual cross-linking.[1][8] This can be caused by impurities with more than two reactive sites or by side reactions of the polymer backbone, particularly at elevated temperatures. Some polysulfones are known to undergo structuring or cross-linking at higher temperatures.[9]
-
How to Diagnose:
-
The most obvious sign is the formation of an insoluble, swollen solid in the reaction solvent.
-
-
Solution:
-
Verify Co-Monomer Purity: Ensure your co-monomer is strictly bifunctional. For example, when using a diamine, ensure it is free from triamines.
-
Optimize Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Avoid prolonged exposure to high temperatures.
-
Control Reaction Time: Monitor the reaction viscosity and stop the reaction before the gel point is reached if you are targeting a soluble polymer.
-
Q3: The polymerization is extremely slow or does not proceed to a high conversion. What could be wrong?
A sluggish reaction points to issues with reactivity or the presence of inhibitors.
Cause A: Low Reaction Temperature
-
Why it Happens: Like most chemical reactions, polymerization has an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.[2]
-
Solution:
-
Gradual Temperature Increase: Gradually increase the reaction temperature in increments (e.g., 10°C) while monitoring the viscosity or conversion. Be mindful of the monomer's thermal decomposition temperature, which is around 200-225°C.[2]
-
Cause B: Presence of Inhibitors
-
Why it Happens: Acidic impurities can sometimes interfere with the reaction, especially in polymerizations with acid-sensitive co-monomers like diamines. The HCl gas generated during the reaction must be effectively scavenged by an acid acceptor (like pyridine or triethylamine) to drive the reaction forward.
-
Solution:
-
Use an Acid Scavenger: In polymerizations that generate HCl, ensure an appropriate, dry, and pure acid scavenger is used in at least a stoichiometric amount (2 moles per mole of disulfonyl chloride).
-
Ensure Monomer Purity: The presence of biphenyl-4,4'-disulfonic acid (from hydrolysis) can alter the pH and reactivity of the system. Ensure the starting monomer is pure.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor to control in these polymerizations? Hydrolysis. The reactivity of the sulfonyl chloride group with water is the most common failure mode.[1][3] Strict adherence to anhydrous techniques is non-negotiable for success.
Q2: How should I properly purify and store 4,4'-biphenyldisulfonyl chloride? Purification is best achieved by recrystallization from a dry, non-polar solvent like toluene. After recrystallization, the white crystalline solid should be dried under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours. Store the purified monomer in a tightly sealed container inside a desiccator or a glovebox under an inert atmosphere.
Q3: What are the typical properties of polymers made from 4,4'-biphenyldisulfonyl chloride? These polymers, often a type of polysulfonamide or polyarylether sulfone, are known for their high performance. Key properties include high thermal stability, high glass transition temperatures (Tg), excellent mechanical strength and rigidity, and good chemical resistance.[1][10] The rigid biphenyl unit in the polymer backbone is a primary contributor to these desirable characteristics.[1]
Q4: Can I use this monomer for cross-linking applications? Yes. Its dual reactivity makes it an effective cross-linking agent.[1][8] When added to a system with pre-polymers containing nucleophilic groups (like amines or hydroxyls), it can form covalent bonds between polymer chains, creating a three-dimensional network.[1]
Section 3: Key Experimental Protocols
Protocol 1: Purification of 4,4'-Biphenyldisulfonyl Chloride by Recrystallization
This protocol is a self-validating system. The final melting point measurement confirms the success of the purification.
-
Setup: Use oven-dried glassware. Place crude 4,4'-biphenyldisulfonyl chloride in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (containing CaCl₂ or Drierite).
-
Dissolution: Add a minimal amount of anhydrous toluene to the flask. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, dry Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold, dry hexanes to remove any residual solvent.
-
Drying: Dry the purified crystals under high vacuum at 40-50°C until a constant weight is achieved.
-
Validation: Measure the melting point of the dried crystals. Pure 4,4'-biphenyldisulfonyl chloride should have a sharp melting point. Compare this to the literature value.
Protocol 2: General Procedure for Solution Polycondensation (Example: with a Diamine)
-
Reactor Setup: Assemble a multi-neck, oven-dried flask with a mechanical stirrer, a nitrogen/argon inlet, and a condenser. The system should be purged with inert gas for at least 30 minutes.
-
Monomer Addition: In the flask, dissolve a precisely weighed amount of the diamine co-monomer and a suitable acid scavenger (e.g., 2.2 equivalents of dry pyridine) in an anhydrous solvent (e.g., N,N-Dimethylacetamide - DMAc).
-
Initiation: Cool the solution in an ice bath (0°C). Slowly add a precisely weighed equimolar amount of purified 4,4'-biphenyldisulfonyl chloride in portions to control the initial exotherm.
-
Polymerization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired polymerization temperature (e.g., 80-160°C, depending on the monomers).
-
Monitoring: Monitor the progress of the polymerization by observing the increase in the solution's viscosity. A simple method is to stop the stirrer and observe the time it takes for the vortex to disappear.
-
Precipitation: Once the desired viscosity is reached, cool the viscous polymer solution to room temperature and slowly pour it into a non-solvent (e.g., methanol or water) under vigorous stirring to precipitate the polymer.
-
Purification & Drying: Filter the precipitated polymer, wash it extensively with the non-solvent to remove unreacted monomers and salts, and then wash with water. Dry the final polymer in a vacuum oven at an elevated temperature (e.g., 100°C) until a constant weight is achieved.
Section 4: Visual Guides
Diagram 1: Troubleshooting Low Molecular Weight Polymer
Caption: Main polymerization pathway vs. hydrolysis side reaction.
Section 5: Data Summary
Table 1: Summary of Common Problems, Causes, and Solutions
| Problem Observed | Potential Cause | Underlying Reason | Recommended Solution(s) |
| Low Molecular Weight / Brittleness | Monomer Hydrolysis | Sulfonyl chloride reacts with H₂O to form a non-reactive sulfonic acid, terminating the chain. | Purify monomer; ensure strict anhydrous conditions. |
| Stoichiometric Imbalance | Non-equimolar ratio of functional groups limits the degree of polymerization. | Perform high-precision weighing; correct for monomer purity. | |
| Monofunctional Impurities | "Chain stoppers" cap the growing polymer chains, preventing further reaction. | Purify all monomers and solvents. | |
| Gel Formation / Insolubility | Unintended Cross-linking | Side reactions or trifunctional impurities create a polymer network instead of linear chains. | Verify purity of co-monomers; optimize (lower) reaction temperature and time. |
| Slow or No Reaction | Low Temperature | Insufficient thermal energy to overcome the reaction's activation energy barrier. | Gradually increase reaction temperature. |
| Presence of Inhibitors | Acidic impurities or lack of an effective acid scavenger can stall the reaction. | Use a high-purity acid scavenger; ensure monomer is free from its hydrolyzed form. |
References
- Benchchem. (n.d.). 4,4'-Biphenyldisulfonyl chloride | 3406-84-6.
- Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
- PMC - NIH. (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.
-
Slideshare. (n.d.). Polysulfone. Retrieved from [Link]
-
Journal of Research Updates in Polymer Science. (2023). Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. Retrieved from [Link]
- MDPI. (n.d.). Cu-Catalyzed Four-Component Polymerization of Alkynes, Sulfonyl Azides, Nucleophiles and Electrophiles.
- Google Patents. (n.d.). US20150126635A1 - Method for the production of polysulfones, and polysulfones.
-
ResearchGate. (n.d.). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Retrieved from [Link]
-
MDPI. (2023). Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. Retrieved from [Link]
-
MATEC Web of Conferences. (n.d.). Synthesis and Characterization of Polysulfone (PSU)/Philippine Halloysite (PH-HAL) Nanostructured Membrane via Electrospinning. Retrieved from [Link]
- SpringerLink. (n.d.). New Method of Investigation of Polysulfone Thermal Destruction.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). LC−TOF spectroscopy of (a) 4,4′-dihydroxybiphenyl, (b) monoacrylate, and (c) diacrylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
PubMed. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinked polysulfone obtained by Wittig-Horner reaction in biphase system. Retrieved from [Link]
-
MDPI. (n.d.). Blending of the Thermodynamically Incompatible Polyvinyl Chloride and High-Pressure Polyethylene Polymers Using a Supercritical Fluid Anti-Solvent Method (SEDS) Dispersion Process. Retrieved from [Link]
-
MDPI. (n.d.). Sulfonated Block Copolymers: Synthesis, Chemical Modification, Self-Assembly Morphologies, and Recent Applications. Retrieved from [Link]
-
Journal of American Science. (2018). Effects of Imputities on Suspension PVC Resin Quality. Retrieved from [Link]
-
MDPI. (2021). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. Retrieved from [Link]
-
Semantic Scholar. (1985). Effect of impurities in vinyl chloride on the kinetics of its polymerization and on degradation of PVC. Retrieved from [Link]
- Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
-
ResearchGate. (n.d.). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Retrieved from [Link]
-
ResearchGate. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: Synthesis and polymerization using nitroxide-mediated polymerization. Retrieved from [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20150126635A1 - Method for the production of polysulfones, and polysulfones - Google Patents [patents.google.com]
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- 8. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Polysulfone | PPTX [slideshare.net]
Technical Support Center: Optimizing Sulfonamide Synthesis with 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of sulfonamides using the bifunctional reagent 4,4'-biphenyldisulfonyl chloride. The unique challenges posed by this symmetrical, highly reactive molecule require careful control of reaction parameters to achieve desired yields and product selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing sulfonamides from 4,4'-biphenyldisulfonyl chloride?
The core reaction is a nucleophilic attack by a primary or secondary amine on one of the electrophilic sulfonyl chloride groups. This displaces a chloride ion and forms a stable S-N bond.[1][2] Given that 4,4'-biphenyldisulfonyl chloride has two reactive sites, the reaction can proceed to form either mono- or di-substituted products depending on the stoichiometry. The reaction also generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base.[3]
Caption: General reaction scheme for bis-sulfonamide synthesis.
Q2: Why is the choice of base so critical for this reaction?
The selection of a suitable base is paramount for two primary reasons:
-
Neutralization of HCl: The reaction produces stoichiometric amounts of HCl. If not neutralized, the acid will protonate the amine nucleophile, rendering it unreactive and halting the synthesis.[3]
-
Avoiding Competitive Reactions: The base itself should not be nucleophilic. Using a nucleophilic base could lead to it competing with the desired amine in attacking the sulfonyl chloride. Therefore, non-nucleophilic, sterically hindered organic bases are preferred.[3][4] Commonly used and effective bases include pyridine and triethylamine (TEA).[1][4]
Q3: What are the ideal solvents and why is maintaining anhydrous conditions essential?
The ideal solvent must be inert to the highly reactive sulfonyl chloride and capable of dissolving both the amine and the sulfonyl chloride starting materials. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.[1][3]
Anhydrous (dry) conditions are non-negotiable. 4,4'-Biphenyldisulfonyl chloride is extremely sensitive to moisture.[5][6] Water will readily hydrolyze the sulfonyl chloride groups to their corresponding sulfonic acids, which are unreactive towards amines under these conditions.[3][5] This hydrolysis is a primary cause of low yields. Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[3][5]
Caption: A troubleshooting workflow for addressing low reaction yields.
Experimental Protocols
Protocol: General Synthesis of a Bis-Sulfonamide
This protocol describes a general method for the di-substitution of 4,4'-biphenyldisulfonyl chloride with a primary amine.
Materials:
-
4,4'-Biphenyldisulfonyl chloride (1.0 eq)
-
Primary Amine (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (3.0 eq)
-
Nitrogen or Argon gas
-
1M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography (if needed)
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Setup: In the flask, dissolve the primary amine (2.2 eq) and pyridine (3.0 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve the 4,4'-biphenyldisulfonyl chloride (1.0 eq) in a separate flask with anhydrous DCM. Using a syringe, add this solution dropwise to the stirring amine solution at 0 °C over 30-60 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction's progress by TLC.
-
Workup:
-
Quench the reaction by slowly adding 1M HCl to neutralize excess pyridine and amine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
References
- BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Boyd, S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications - Organic Letters.
- Cirrincione, V., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Bentley, T.W., et al. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Harmata, M., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis.
- BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.
- BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
- Earnhardt, J. N., et al. (1995). The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. PubMed.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
Sources
Technical Support Center: Troubleshooting Low Molecular Weight in Polymers from 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4,4'-biphenyldisulfonyl chloride. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during polymerization: achieving the target molecular weight. Low molecular weight polymers can exhibit suboptimal mechanical, thermal, and chemical properties, compromising their performance in high-stakes applications.
This document is structured as a series of frequently asked questions (FAQs) for foundational knowledge, followed by a detailed troubleshooting guide to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental polymerization mechanism involving 4,4'-biphenyldisulfonyl chloride?
The polymerization of 4,4'-biphenyldisulfonyl chloride with a co-monomer, such as an aromatic diol (e.g., bisphenol A) or a diamine, proceeds via step-growth polymerization .[1][2] Specifically, it is a polycondensation reaction where a small molecule, hydrochloric acid (HCl), is eliminated with the formation of each new bond (a sulfonate ester or a sulfonamide linkage). Unlike chain-growth polymerization, where monomers add sequentially to a growing chain, step-growth involves reactions between any two species: monomers, dimers, trimers, or longer oligomers.[2][3] This mechanism means that monomer is consumed rapidly at the beginning of the reaction, but a high molecular weight is only achieved at very high conversion rates (typically >99%).[2]
Q2: Why is achieving a high molecular weight so crucial for the final polymer's properties?
The molecular weight of a polymer is directly correlated with the length of its chains. Longer chains lead to more significant intermolecular forces and physical entanglements, which profoundly impact the material's bulk properties:
-
Mechanical Strength: Properties like tensile strength and toughness increase dramatically with molecular weight until they reach a plateau. Low molecular weight polymers are often brittle and weak.[1]
-
Thermal Stability: The glass transition temperature (Tg), which defines the transition from a rigid to a rubbery state, increases with molecular weight. High-performance applications demand high thermal stability.[4]
-
Chemical and Solvent Resistance: Longer, more entangled chains create a more robust material that is less susceptible to penetration and degradation by chemicals and solvents.[4]
-
Melt Viscosity: Viscosity increases exponentially with molecular weight, which is a critical parameter for processing techniques like injection molding or extrusion.[1]
Q3: What is the expected Polydispersity Index (PDI) for this type of polymerization?
For a standard, kinetically-controlled step-growth polymerization that proceeds to a high degree of conversion, the theoretical Polydispersity Index (PDI), or Mw/Mn, approaches a value of 2.[1][2] A PDI value significantly greater than 2 may suggest the occurrence of side reactions, while a lower value is not typically expected without fractionation or specialized polymerization techniques.
Troubleshooting Guide: Low Molecular Weight Polymers
This section addresses the most common causes of low molecular weight and provides actionable solutions and protocols.
Issue: The obtained molecular weight is significantly lower than the theoretical target.
This is the most frequent problem and can almost always be traced back to one of five key areas: monomer purity, stoichiometry, reaction conditions, side reactions, or inefficient byproduct removal.
The following diagram outlines a systematic approach to diagnosing the root cause of low molecular weight.
Caption: A systematic workflow for troubleshooting low molecular weight.
Detailed Troubleshooting Steps & Solutions
| Possible Cause | Scientific Explanation | Recommended Solutions & Protocols |
| 1. Monomer Impurity | Impurities with a single functional group (monofunctional) act as "cappers," terminating a growing polymer chain.[5] The 4,4'-biphenyldisulfonyl chloride is also highly susceptible to hydrolysis, forming 4,4'-biphenyldisulfonic acid, which is unreactive and introduces both a stoichiometric imbalance and a non-reactive chain end.[6][7] | Verify Purity: Use monomers with ≥99.5% purity. Purification Protocol: If purity is suspect, recrystallize the 4,4'-biphenyldisulfonyl chloride from a dry, non-reactive solvent like chloroform or toluene. The co-monomer (e.g., bisphenol A) should also be recrystallized.[8] See Protocol 1 for details. |
| 2. Incorrect Stoichiometry | Step-growth polymerization requires an exact 1:1 molar ratio of reactive functional groups (e.g., -SO₂Cl and -OH) to achieve high molecular weight.[2] Any deviation from this ratio will result in one functional group being depleted first, leaving all chain ends with the same, non-reactive functionality and halting polymerization.[5][9] | Precise Measurement: Use an analytical balance for all measurements. Purity Adjustment: Calculate molar quantities based on the assayed purity of the monomers, not just the gross weight. Titration: For acidic or basic co-monomers, consider titration to determine the exact molar equivalent before the reaction. |
| 3. Side Reaction: Hydrolysis | The sulfonyl chloride (-SO₂Cl) group is a highly reactive electrophile. It will readily react with any trace amounts of water present in the solvent, on the glassware, or in the atmosphere.[10] This hydrolysis reaction is often faster than the desired polymerization reaction, consuming the monomer and preventing chain growth.[6][11] | Anhydrous Conditions: All glassware must be oven-dried (>120°C) overnight and cooled under an inert atmosphere (e.g., in a desiccator or under a nitrogen stream). Dry Solvents: Use anhydrous solvents (e.g., NMP, DMAc, or sulfolane) with low water content (<50 ppm). Inert Atmosphere: The entire reaction, from monomer addition to completion, must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[7][12] |
| 4. Inefficient Byproduct Removal | The polycondensation reaction generates one molecule of HCl for every sulfonyl group that reacts. According to Le Chatelier's principle, the accumulation of HCl can slow or even reverse the reaction, limiting the final conversion and thus the molecular weight. | Acid Scavenger: In low-temperature solution polymerizations, use a stoichiometric amount of a dry, tertiary amine base like pyridine or triethylamine to neutralize the HCl as it forms.[13] High-Temperature Melt/Solution: For high-temperature processes, conduct the final stages of the reaction under a high vacuum (<1 mbar) to physically remove the volatile HCl and drive the reaction to completion.[5] |
| 5. Suboptimal Reaction Conditions | Temperature: Too low a temperature leads to an impractically slow reaction rate, preventing the high conversion needed for high molecular weight. Too high a temperature can cause polymer degradation or unwanted side reactions.[14] Time: Step-growth polymerization requires sufficient time to build long chains, especially in the final stages where the concentration of reactive ends is low. | Optimize Temperature: For solution polymerization with an acid scavenger, temperatures between 0°C and room temperature are common. For high-temperature polyetherification, temperatures of 150-220°C are often required.[15] Monitor Viscosity: The most reliable indicator of molecular weight build-up during the reaction is a dramatic increase in the viscosity of the reaction mixture. Allow the reaction to proceed until the desired viscosity (or stirring limitation) is reached. |
Experimental Protocols
Protocol 1: Purification of 4,4'-Biphenyldisulfonyl Chloride via Recrystallization
This protocol assumes the primary impurity is the corresponding sulfonic acid from hydrolysis.
-
Dissolution: In a fume hood, dissolve the crude 4,4'-biphenyldisulfonyl chloride in a minimal amount of hot, anhydrous chloroform or a mixture of chloroform and hexane. The solvent should be pre-dried over a suitable drying agent (e.g., CaCl₂).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-4°C) can be used to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold, dry pentane or hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent. Store the final product in a desiccator under an inert atmosphere.
Protocol 2: General Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polysulfonamide from 4,4'-biphenyldisulfonyl chloride and an aromatic diamine.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen gas.
-
Monomer Dissolution: In the flask, dissolve the aromatic diamine (1.00 equivalent) and anhydrous pyridine (2.10 equivalents, as both solvent and acid scavenger) under a positive nitrogen pressure. Cool the solution to 0°C using an ice bath.
-
Second Monomer Solution: In a separate dry flask, dissolve the purified 4,4'-biphenyldisulfonyl chloride (1.00 equivalent) in a minimal amount of anhydrous pyridine or another suitable dry solvent like NMP or DMAc. Transfer this solution to the dropping funnel.
-
Addition: Add the sulfonyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature at 0°C throughout the addition to control the exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-24 hours. The progress of the polymerization will be indicated by a significant increase in the solution's viscosity.
-
Precipitation & Isolation: Pour the viscous polymer solution into a large excess of a non-solvent (e.g., methanol or water) with vigorous stirring. The polymer should precipitate as a fibrous solid.
-
Washing & Drying: Collect the polymer by filtration. Wash it thoroughly with methanol and then water to remove pyridine hydrochloride and unreacted monomers. Dry the final polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
References
- Fiveable.
- Nuyken, O., & Pask, S. (1992). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer, 33(4), 801-811.
-
Wikipedia. Step-growth polymerization. [Link]
- Blacker, A. J., et al. (2007). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 11(3), 567-570.
-
ResearchGate. Investigation of Mechanical Properties of Polysulfone Blends. [Link]
-
Chemistry LibreTexts. 2.3: Step Growth and Chain Growth. [Link]
- Janeczek, H., et al. (2022). Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol.
-
Geek Growth. Introduction to Polymers - Lecture 5.11 - Step growth molecular weight, part 8. [Link]
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ResearchGate. Polysulfones. [Link]
-
MDPI. Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives. [Link]
-
ResearchGate. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
-
National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
-
Reddit. Hydrolysis stable sulfonyl chlorides. [Link]
- Google Patents.
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
Slideshare. Polysulfone | PPTX. [Link]
- Google Patents. US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
- Igder, A., et al. (2020). Vortex fluidic mediated synthesis of polysulfone. RSC Advances, 10(25), 14755-14762.
- Google Patents. CN103613752A - Synthesis method of polysulfone resin.
- Google Patents. WO2013041062A1 - Process for preparing polysulfone.
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]
-
ResearchGate. Kinetics of polycondensation of α,α′-dichloro-p-xylene with 4,4′-isopropylidenediphenol. [Link]
-
Journal of Research Updates in Polymer Science. Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. [Link]
- Google Patents. US3326986A - Process for purifying 4, 4'-isopropylidenediphenol.
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Improving the solubility of polyamides derived from 4,4'-Biphenyldisulfonyl chloride
Technical Support Center: Polyamides from 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for aromatic polyamides and polysulfonamides derived from 4,4'-biphenyldisulfonyl chloride. This guide is designed for researchers and scientists encountering challenges with the solubility of these high-performance polymers. The inherent rigidity of the biphenyl moiety and the strong intermolecular hydrogen bonding of the amide or sulfonamide linkages often lead to intractable materials that are difficult to process and characterize.[1]
This document provides in-depth troubleshooting advice, proactive synthesis strategies, and detailed protocols to systematically address and overcome these solubility issues.
Part 1: Troubleshooting Guide for Existing Polymers
This section is for researchers who have already synthesized a polyamide from 4,4'-biphenyldisulfonyl chloride and are facing solubility problems.
Q1: My polyamide has precipitated during polymerization or won't dissolve in standard polar aprotic solvents like NMP, DMAc, or DMF. What is happening?
A1: This is the most common issue with this class of polymers. The primary cause is the high degree of chain packing and strong intermolecular hydrogen bonds between the amide (-CONH-) or sulfonamide (-SO₂NH-) groups.[1][2] The linear, rigid structure of the biphenyl unit allows the polymer chains to align closely, maximizing these interactions and leading to high crystallinity and insolubility.[1]
Immediate Troubleshooting Steps:
-
Solvent System Modification: Before resynthesizing, try dissolving the polymer in a more aggressive solvent system. A standard method is to use a polar aprotic solvent containing a salt, such as 5-10% (w/v) Lithium Chloride (LiCl) in N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[3][4] The Li⁺ ions coordinate with the carbonyl oxygen atoms, while Cl⁻ ions interact with the amide protons, effectively disrupting the polymer-polymer hydrogen bonds.[3][4]
-
Gentle Heating: Apply gentle heat (40-60°C) while stirring the polymer in the solvent/salt mixture. This increases the kinetic energy, aiding solvent penetration and dissolution.[3] Be cautious, as excessive heat can cause degradation.
-
Powerful Acid Solvents: As a last resort for characterization purposes, strong acids like sulfuric acid or formic acid can dissolve these polyamides.[3] However, these are corrosive and can cause chain scission over time, making them unsuitable for processing into films or fibers.
Part 2: Proactive Design & Synthesis FAQs
To avoid solubility problems from the outset, the polymer's chemical structure must be intentionally designed to limit chain packing.
Q2: I am planning a synthesis. What is the most effective strategy to ensure my final polyamide is soluble?
A2: The most effective approach is to modify the polymer backbone to disrupt its regularity and hinder intermolecular interactions. This can be achieved through several "macromolecular engineering" strategies.[2]
Key Strategies to Engineer Solubility:
-
Introduce Bulky Side Groups: Attaching large, voluminous groups to the polymer backbone is a highly effective method.[1][5][6][7] These groups act as permanent spacers between chains, increasing the free volume and sterically preventing them from packing tightly.[6] This disruption significantly weakens the collective intermolecular forces, allowing solvent molecules to penetrate and dissolve the polymer.
-
Incorporate Flexible Linkages: Introduce flexible "kinked" or "bent" monomers into the polymer chain.[5][8][9][10] Ether (-O-), methylene (-CH₂-), or isopropylidene (-C(CH₃)₂-) linkages break up the rigid, linear structure of the backbone.[5] This increased rotational freedom leads to a more amorphous morphology, which enhances solubility.[5]
-
Utilize Copolymerization: Instead of a homopolymer, create a random copolymer by introducing a second, structurally different diamine or diacid chloride.[11][12] This random arrangement breaks the structural symmetry of the polymer chain, frustrating crystallization and improving solubility.[11]
The diagram below illustrates how these strategies disrupt the chain packing that causes insolubility.
Caption: Disrupting polymer chain packing to improve solubility.
Q3: Can you provide a table summarizing these design strategies?
A3: Certainly. This table outlines the primary methods for enhancing the solubility of polyamides derived from 4,4'-biphenyldisulfonyl chloride.
| Strategy | Mechanism | Example Monomer(s) | Expected Solubility Outcome | Key Considerations |
| Introduce Bulky Side Groups | Steric hindrance prevents close chain packing, increasing free volume.[6][7] | Diamines with pendent groups like adamantyl, phenyl, or trifluoromethyl.[13][14] | High solubility in aprotic solvents (NMP, DMAc, THF).[13][15] | May slightly lower the glass transition temperature (Tg). Synthesis of custom monomers is required. |
| Incorporate Flexible Linkages | Introduces "kinks" in the polymer backbone, disrupting linearity and crystallinity.[5] | Diamines containing ether linkages, such as 4,4'-oxydianiline (ODA). | Good solubility in aprotic solvents. | Can reduce thermal stability compared to wholly aromatic backbones.[5] |
| Copolymerization | Creates a random, non-uniform chain structure that frustrates crystallization.[11][12] | Use 4,4'-biphenyldisulfonyl chloride with a mixture of a rigid diamine and a flexible or bulky diamine. | Tunable solubility based on comonomer ratio. | Properties are an average of the homopolymers; requires careful control of monomer feed ratios. |
| Use of Additives | Salts disrupt hydrogen bonding between polymer chains.[3][4] | Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) in the solvent. | Effective for dissolving otherwise intractable polymers.[4] | Not a permanent solution; salt must be removed from cast films, which can be difficult. |
Part 3: Experimental Protocol
Protocol: Synthesis of a Soluble Copolymer via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a soluble aromatic copolyamide by reacting 4,4'-biphenyldisulfonyl chloride with a 70:30 molar ratio of a rigid diamine (4,4'-diaminodiphenyl sulfone) and a flexible, bulky diamine (4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene).
Materials:
-
4,4'-Biphenyldisulfonyl chloride
-
4,4'-Diaminodiphenyl sulfone (DDS)
-
4-(1-Adamantyl)-1,3-bis(aminophenoxy)benzene (ADBPB)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
-
Standard glassware (three-neck flask, dropping funnel, mechanical stirrer)
Workflow Diagram:
Caption: Workflow for synthesizing a soluble copolyamide.
Step-by-Step Procedure:
-
Diamine Solution Preparation: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add DDS (70% molar equivalent) and ADBPB (30% molar equivalent). Add anhydrous NMP to achieve a final solids concentration of ~15% (w/v) and anhydrous pyridine (2.2 molar equivalents relative to the diacid chloride). Stir the mixture under a slow nitrogen stream until all solids dissolve.
-
Cooling: Immerse the flask in an ice-water bath and cool the solution to 0-5°C.
-
Diacid Chloride Solution: In a separate dry flask, dissolve the 4,4'-biphenyldisulfonyl chloride (1.0 molar equivalent) in a small amount of anhydrous NMP.
-
Polycondensation: Transfer the diacid chloride solution to a dropping funnel and add it dropwise to the vigorously stirred diamine solution over 30-45 minutes, ensuring the temperature remains below 5°C. The solution will become noticeably viscous.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5°C for 4 hours. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 20 hours under nitrogen.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing rapidly stirring methanol (approx. 10x the volume of the reaction mixture). A fibrous white precipitate will form.
-
Washing: Collect the polymer by filtration. Wash it thoroughly several times with methanol and then with hot water to remove NMP, pyridine hydrochloride, and any unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.
-
Validation: Attempt to dissolve a small amount of the dried polymer in NMP, DMAc, and THF at room temperature. The incorporation of the bulky, flexible ADBPB monomer should yield a soluble, amorphous copolymer.
References
-
The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. (n.d.). PubMed Central. Available at: [Link]
-
Functional Aromatic Polyamides. (2017). MDPI. Available at: [Link]
-
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. (n.d.). ResearchGate. Available at: [Link]
-
ChemInform Abstract: Solubility Improvements in Aromatic Polyimides by Macromolecular Engineering. (2010). ResearchGate. Available at: [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (2015). SciELO. Available at: [Link]
-
Polyamide Resin Solubility. (1973). Datapdf. Available at: [Link]
-
Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. (2009). eXPRESS Polymer Letters. Available at: [Link]
-
Polyamide Resin Solubility. (1973). ACS Publications. Available at: [Link]
-
General polymerization strategies for aromatic monomers. (2016). ResearchGate. Available at: [Link]
-
How can we increase the solubility of polyamides?. (2011). ResearchGate. Available at: [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library. Available at: [Link]
-
Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2017). National Institutes of Health. Available at: [Link]
-
EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES. (n.d.). ResearchGate. Available at: [Link]
-
Random Copolymerization: An Efficient Strategy for Significantly Enhancing Photothermal Performance Through Synergistic Open-Shell Radical and TICT Effects. (2023). PubMed Central. Available at: [Link]
-
Fusion Protein Linkers: Property, Design and Functionality. (2011). PubMed Central. Available at: [Link]
-
The Synthesis and Characteristic ofA New Soluble Polyimides. (2007). J-STAGE. Available at: [Link]
-
Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. (2017). ResearchGate. Available at: [Link]
-
Tailoring the properties of semi-aromatic copolyimides through structural manipulation towards energy-storage applications. (2023). RSC Publishing. Available at: [Link]
-
Preparation and Properties of Polyimide/Polysulfonamide/Polyethylene Glycol (PI/PSA/PEG) Hydrophobic Nanofibrous Membranes. (2024). MDPI. Available at: [Link]
-
bulky side groups: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]
-
What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (n.d.). iGEM. Available at: [Link]
-
Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. (2022). MDPI. Available at: [Link]
-
What Are The Different Types Of Copolymerization? - Chemistry For Everyone. (2024). YouTube. Available at: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2008). PubMed Central. Available at: [Link]
-
Influence of Charged Groups on the Properties of Zwitterionic Moieties: A Molecular Simulation Study. (2014). PubMed. Available at: [Link]
Sources
- 1. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECT OF BULKY GROUPS ON PHYSICAL PROPERTIES [ebrary.net]
- 7. bulky side groups: Topics by Science.gov [science.gov]
- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Random Copolymerization: An Efficient Strategy for Significantly Enhancing Photothermal Performance Through Synergistic Open-Shell Radical and TICT Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. expresspolymlett.com [expresspolymlett.com]
- 14. www2.ictp.csic.es [www2.ictp.csic.es]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for 4,4'-Biphenyldisulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, practical troubleshooting, and validated protocols for your experiments. As a bifunctional electrophile, 4,4'-biphenyldisulfonyl chloride (BPDSC) is a versatile building block, primarily for the synthesis of sulfonamides, polymers, and sulfonate esters.[1] Success in its application hinges on the appropriate selection of catalysts and reaction conditions. This document provides a structured approach to navigate these choices and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic selection of catalysts and reagents for reactions with 4,4'-Biphenyldisulfonyl Chloride.
Q1: For sulfonamide synthesis, is a true "catalyst" necessary, or is a base sufficient?
A: This is a critical point of clarification. In the most common application—the synthesis of sulfonamides from amines—the reaction requires a base, not a catalyst in the classical sense. The primary role of the base (e.g., pyridine, triethylamine) is to act as an acid scavenger.[2][3] The reaction of an amine with a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The added base neutralizes the HCl as it is formed, allowing the reaction to proceed to completion.[4]
While base-mediated synthesis is the standard, true catalytic systems using Lewis acids or metal oxides (like ZnO nanoparticles) have been developed to enhance efficiency and chemoselectivity in certain applications.[3] However, for most lab-scale syntheses, a suitable non-nucleophilic organic base is the key reagent.
Q2: How do I choose the right base for my sulfonylation reaction?
A: The choice of base is critical and depends on the nucleophilicity of your amine and the desired reaction conditions.[4]
-
Pyridine: Often used as both the base and the solvent. It's relatively weak but effective. It can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the amine.[5]
-
Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are stronger, non-nucleophilic bases commonly used in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[2][3] They are excellent acid scavengers but do not participate directly as nucleophilic catalysts. DIPEA is bulkier and preferred when dealing with sterically hindered substrates to minimize side reactions.
-
Inorganic Bases (e.g., K₂CO₃, NaH): These can be used in specific applications, particularly with less-sensitive substrates or in heterogeneous reaction mixtures. Sodium hydride (NaH) is a very strong, non-nucleophilic base used for deprotonating weakly acidic amines or for reactions requiring strictly anhydrous conditions.[3]
Q3: Beyond sulfonamides, what catalysts are required for other transformations of BPDSC?
A: The sulfonyl chloride groups of BPDSC can participate in transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This is a powerful method for forming carbon-carbon bonds. BPDSC can react with arylboronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine like PCy₃) to form biaryl sulfones.[6][7] This reaction effectively replaces the chloride with an aryl group.
-
C-S Bond Formation: Copper(I) iodide (CuI) has been used to catalyze the direct coupling of arylsulfonyl chlorides with aryl boronic acids to form diaryl thioethers, although this involves a reduction of the sulfonyl chloride.[7]
Q4: How does the bifunctionality of BPDSC impact experimental design?
A: The presence of two sulfonyl chloride groups is the defining feature of BPDSC.[1] This dictates the stoichiometry needed to achieve the desired product.
-
For Mono-Substitution: To favor the reaction at only one sulfonyl chloride group, you would typically use a sub-stoichiometric amount of the nucleophile (e.g., < 0.5 equivalents of a diamine or < 1.0 equivalent of a monoamine) relative to BPDSC. This is kinetically controlled and may result in a mixture of mono-, di-substituted, and unreacted starting material, requiring careful purification.
-
For Di-Substitution (Cross-linking/Polymerization): To form polymers or fully substituted small molecules, you must use appropriate stoichiometric ratios. For polymerization with a diamine or diol, a near 1:1 molar ratio of BPDSC to the co-monomer is essential to achieve a high molecular weight polymer.[1] For discrete molecules, at least two equivalents of a monoamine are required per equivalent of BPDSC.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My sulfonamide yield is consistently low or zero.
-
Potential Cause 1: Hydrolysis of 4,4'-Biphenyldisulfonyl Chloride.
-
Why it Happens: Sulfonyl chlorides are highly susceptible to hydrolysis by ambient moisture, which converts them into the corresponding unreactive sulfonic acids.[4][8] This is the most common cause of failure.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use.
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Reagent Quality: Use a fresh bottle of BPDSC or one that has been stored properly in a desiccator.
-
-
-
Potential Cause 2: Ineffective Acid Scavenging.
-
Why it Happens: If the base is not strong enough or is present in insufficient quantity, the generated HCl will protonate your amine, effectively removing it from the reaction.
-
Solution:
-
Check Stoichiometry: Use at least one equivalent of base per sulfonyl chloride group reacting. A slight excess (e.g., 1.1-1.2 equivalents) is recommended.[8]
-
Select a Stronger Base: If you are using a weak base like pyridine with a weakly nucleophilic amine, consider switching to TEA or DIPEA.
-
-
Troubleshooting Flowchart for Low Yield
Problem: An insoluble white solid immediately crashes out of my reaction.
-
Potential Cause: Uncontrolled Polymerization.
-
Why it Happens: If you are reacting BPDSC with a bifunctional nucleophile (like a diamine) and the addition is too fast or concentrations are too high, you can rapidly form an insoluble, high-molecular-weight polymer.
-
Solution:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.05-0.1 M).
-
Slow Addition: Add one of the monomers dropwise to the other over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the added monomer, favoring controlled chain growth over precipitation.
-
-
Problem: My Suzuki-Miyaura coupling reaction is not working.
-
Potential Cause: Catalyst Deactivation or Incorrect Conditions.
-
Why it Happens: Palladium-catalyzed reactions are sensitive to impurities, oxygen, and incorrect ligand/base combinations. The sulfonyl chloride group itself can also be challenging compared to more common aryl halides.
-
Solution:
-
Degas Solvents: Thoroughly degas your reaction solvent to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Select the Right Ligand: The choice of phosphine ligand is crucial. For challenging couplings, bulkier, electron-rich ligands like tricyclohexylphosphine (PCy₃) or t-butylphosphines can be more effective.[6]
-
Optimize Base: The base activates the boronic acid.[6] Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base can be substrate-dependent.
-
Increase Catalyst Loading: If you suspect catalyst deactivation, increasing the loading from 1-2 mol% to 5 mol% may improve the yield.[9]
-
-
Data Summary Tables
For quick reference, the following tables summarize key quantitative data and reagent choices.
Table 1: Comparison of Common Bases for Sulfonylation of Amines
| Base | Structure | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Pyridine | C₅H₅N | 5.2 | Pyridine, DCM, THF | Acts as both base and nucleophilic catalyst; can be used as the solvent.[3] |
| Triethylamine (TEA) | (C₂H₅)₃N | 10.7 | DCM, THF, Diethyl Ether | Strong, non-nucleophilic base; widely used and cost-effective.[3] |
| DIPEA | (i-Pr)₂NEt | 10.7 | DCM, THF | Sterically hindered to prevent N-alkylation side reactions; good for sensitive substrates.[2] |
| Potassium Carbonate | K₂CO₃ | 10.3 (pKa₂) | DMF, Acetonitrile | Heterogeneous inorganic base; useful when organic bases interfere.[3] |
Table 2: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Sulfonyl Chlorides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 80-100 | A robust system for many aryl chlorides/sulfonates. |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Dioxane | 100 | SPhos is an electron-rich biarylphosphine ligand effective for challenging couplings. |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80-90 | A classic catalyst, though sometimes less active than newer systems. |
Validated Experimental Protocol
Synthesis of N,N'-(biphenyl-4,4'-diylbis(sulfonyl))bis(aniline)
This protocol details the di-substitution reaction of BPDSC with a simple monoamine, aniline.
Materials:
-
4,4'-Biphenyldisulfonyl chloride (BPDSC) (1.00 g, 2.85 mmol)
-
Aniline (0.58 mL, 6.27 mmol, 2.2 eq)
-
Triethylamine (TEA) (0.87 mL, 6.27 mmol, 2.2 eq)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Procedure:
-
Setup: Add BPDSC to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with dry nitrogen gas for 10 minutes.
-
Dissolution: Add 20 mL of anhydrous DCM via syringe to dissolve the BPDSC. Cool the flask to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate dry vial, dissolve the aniline and TEA in 10 mL of anhydrous DCM.
-
Reaction: Add the aniline/TEA solution dropwise to the stirring BPDSC solution at 0 °C over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of BPDSC.
-
Workup: Quench the reaction by adding 20 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 20 mL of 1 M HCl (aq), 20 mL of water, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure bis-sulfonamide product.[4]
Catalyst Selection Workflow
References
- BenchChem. (n.d.). common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- BenchChem. (n.d.). 4,4'-Biphenyldisulfonyl chloride.
- BenchChem. (n.d.). Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Cross-Linking with 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for 4,4'-Biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile bifunctional cross-linking agent. Our goal is to empower you to control the degree of cross-linking in your experiments with precision and confidence.
Introduction to 4,4'-Biphenyldisulfonyl Chloride
4,4'-Biphenyldisulfonyl chloride is a homobifunctional cross-linking agent featuring two highly reactive sulfonyl chloride (-SO₂Cl) groups at opposite ends of a rigid biphenyl backbone.[1] These electrophilic groups readily react with nucleophilic functional groups such as primary and secondary amines, alcohols, and phenols to form stable sulfonamide and sulfonate ester linkages, respectively.[1] This dual reactivity makes it an excellent candidate for cross-linking polymers and proteins, thereby enhancing their mechanical strength, thermal stability, and modifying their solubility.[1][2] The rigid biphenyl core imparts thermal and dimensional stability to the resulting cross-linked structures.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of 4,4'-Biphenyldisulfonyl chloride with target molecules?
A1: The primary reaction mechanism involves the nucleophilic substitution of the chloride on the sulfonyl group by a nucleophile, typically an amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.[1][3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: What functional groups does 4,4'-Biphenyldisulfonyl chloride react with?
A2: The sulfonyl chloride groups of 4,4'-Biphenyldisulfonyl chloride are highly reactive towards primary and secondary amines, leading to the formation of sulfonamides.[1][4] They can also react with alcohols and phenols to form sulfonate esters, although the reaction with amines is generally more rapid and efficient.[1]
Q3: How should I store and handle 4,4'-Biphenyldisulfonyl chloride?
A3: 4,4'-Biphenyldisulfonyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[5] Exposure to moisture can lead to hydrolysis of the sulfonyl chloride groups to sulfonic acids, rendering the reagent inactive. It is also corrosive and can cause severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q4: Can I control whether monosulfonamide or bis-sulfonamide products are formed?
A4: Yes, the stoichiometry of the reactants is a key factor in determining the product distribution.[1] Using a molar excess of the amine-containing molecule will favor the formation of the monosulfonamide derivative. Conversely, using a molar excess of 4,4'-Biphenyldisulfonyl chloride or a 2:1 molar ratio of the amine to the cross-linker will favor the formation of the bis-sulfonamide, or cross-linked, product.
Troubleshooting Guide
This section addresses common problems encountered during cross-linking experiments with 4,4'-Biphenyldisulfonyl chloride.
Issue 1: Low or No Cross-Linking Efficiency
Q: I am not observing the expected increase in molecular weight or change in physical properties (e.g., insolubility) after my cross-linking reaction. What could be the cause?
A: Several factors can contribute to low cross-linking efficiency. Here's a systematic approach to troubleshooting this issue:
Potential Causes & Solutions:
-
Inactivated Cross-linker: The sulfonyl chloride groups are susceptible to hydrolysis. Ensure your 4,4'-Biphenyldisulfonyl chloride is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch if there is any doubt about its integrity.
-
Presence of Interfering Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the cross-linker.[6][7] Switch to a non-reactive buffer system like phosphate-buffered saline (PBS), HEPES, or borate buffer at an appropriate pH.
-
Suboptimal Reaction pH: The nucleophilicity of primary amines is pH-dependent. The reaction with sulfonyl chlorides is generally more efficient at a slightly alkaline pH (typically pH 8-9), which deprotonates the amine group, increasing its nucleophilicity. However, excessively high pH can accelerate the hydrolysis of the sulfonyl chloride.
-
Insufficient Molar Excess of Cross-linker: The molar ratio of the cross-linker to the target functional groups is critical. An insufficient amount of cross-linker will result in incomplete cross-linking. It is often necessary to empirically optimize the molar excess of the cross-linker.[6]
-
Steric Hindrance: The reactive sites on your target molecule may be sterically hindered or buried within the molecule's three-dimensional structure, preventing access for the cross-linker.[6] Consider using a cross-linker with a longer spacer arm if steric hindrance is a suspected issue.
-
Low Reactant Concentration: Very low concentrations of your target molecule and the cross-linker can slow down the reaction kinetics, leading to incomplete cross-linking. If possible, increase the concentration of your reactants.
Issue 2: Formation of Precipitates or Aggregates
Q: My reaction mixture becomes cloudy, or I observe a precipitate during or after the cross-linking reaction. What is happening and how can I prevent it?
A: Precipitate formation is a common issue in cross-linking reactions and can be attributed to several factors:
Potential Causes & Solutions:
-
Poor Solubility of the Cross-linker: 4,4'-Biphenyldisulfonyl chloride is a hydrophobic molecule. It is often necessary to first dissolve it in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction buffer.[6] Be mindful that high concentrations of organic solvents can affect the structure and function of proteins.
-
Over-Cross-linking: Excessive cross-linking can lead to the formation of large, insoluble aggregates. This is particularly common when working with high concentrations of macromolecules. To mitigate this, reduce the concentration of the cross-linker, shorten the reaction time, or decrease the reaction temperature.
-
"Salting Out" Effect: The addition of the cross-linker solution or changes in buffer composition during the reaction can alter the ionic strength of the solution, potentially causing your target molecule to precipitate. Ensure that the final buffer conditions are compatible with the solubility of your target.
-
Inappropriate Buffer: As mentioned previously, ensure your buffer does not react with the cross-linker and maintains the solubility of all components.
Issue 3: Poor Reproducibility Between Experiments
Q: I am getting inconsistent results with my cross-linking experiments. How can I improve the reproducibility?
A: Lack of reproducibility often stems from small, uncontrolled variations in experimental parameters.
Potential Causes & Solutions:
-
Inconsistent Reagent Preparation: Always prepare fresh solutions of 4,4'-Biphenyldisulfonyl chloride immediately before use due to its moisture sensitivity. Ensure accurate and consistent weighing and dissolution of all reagents.
-
Fluctuations in Reaction Conditions: Precisely control the reaction time, temperature, and pH. Even minor variations in these parameters can significantly impact the degree of cross-linking. Use a temperature-controlled incubator or water bath for consistent temperature.
-
Variable Quenching Efficiency: If you are quenching the reaction, ensure the quenching agent (e.g., Tris or glycine) is added at the same time point and in a sufficient molar excess to completely stop the reaction.[8][9]
-
Inconsistent Sample Handling: Ensure consistent mixing and handling of the reaction mixture throughout the experiment.
Protocols and Workflows
General Protocol for Cross-Linking Proteins in Solution
This protocol provides a starting point for cross-linking proteins. Optimization of reactant concentrations, buffer pH, and reaction time is highly recommended.
-
Sample Preparation: Prepare the protein solution in a non-amine-containing buffer (e.g., PBS, HEPES) at a suitable concentration.[7]
-
Cross-linker Preparation: Immediately before use, prepare a stock solution of 4,4'-Biphenyldisulfonyl chloride in an anhydrous, water-miscible organic solvent (e.g., DMSO).
-
Cross-Linking Reaction: Add the desired molar excess of the 4,4'-Biphenyldisulfonyl chloride stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 30-60 minutes).
-
Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[7][8] Incubate for an additional 15 minutes.
-
Analysis: Analyze the cross-linked products using appropriate techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[9]
Workflow for Optimizing the Degree of Cross-Linking
The following diagram illustrates a systematic approach to optimizing the degree of cross-linking for your specific application.
Caption: Reaction of 4,4'-Biphenyldisulfonyl chloride with primary amines.
References
-
Crosslinked Polymer Analysis - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]
-
Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques - SciELO. (n.d.). Retrieved from [Link]
-
How can we calculate degree of cross-linking in the cross-linked polymers? - ResearchGate. (n.d.). Retrieved from [Link]
-
Quantifying Polymer Crosslinking Density Using Rheology and DMA - TA Instruments. (n.d.). Retrieved from [Link]
-
Determination of the Degree of Cross-linking and Curing with Single-sided NMR - AMA Science. (n.d.). Retrieved from [Link]
-
How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs. (n.d.). Retrieved from [Link]
-
Optimizing End-Group Cross-Linkable Polymer Electrolytes for Fuel Cell Applications. (n.d.). Retrieved from [Link]
-
Can someone advise on how to solve DSP cross-linking problems? - ResearchGate. (n.d.). Retrieved from [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. (n.d.). Retrieved from [Link]
-
Tuning Polyolefin Hydrophilicity to Control Sulfonation Cross-Linking Kinetics for Carbon Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from [Link]
-
Highly charged and stable cross-linked 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS)-sulfonated poly(ether sulfone) polymer electrolyte membranes impervious to methanol - Journal of Materials Chemistry (RSC Publishing). (2010). Retrieved from [Link]
-
DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PMC - NIH. (n.d.). Retrieved from [Link]
-
Design of sulfonic group based hyper cross-linked polymer as adsorbent for efficient enrichment of endocrine disrupters - PubMed. (n.d.). Retrieved from [Link]
-
Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - MDPI. (n.d.). Retrieved from [Link]
-
Morphological transformation during cross-linking of a highly sulfonated poly(phenylene sulfide nitrile) random copolymer - Energy & Environmental Science (RSC Publishing). (n.d.). Retrieved from [Link]
-
Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications | Research, Society and Development. (2023). Retrieved from [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Corneal collagen crosslinking: a systematic review - PubMed. (n.d.). Retrieved from [Link]
-
Crosslinking Strategies for the Microfluidic Production of Microgels - MDPI. (n.d.). Retrieved from [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate. (n.d.). Retrieved from [Link]
-
Cross-linking in Hydrogels - A Review - Scientific & Academic Publishing. (n.d.). Retrieved from [Link]
-
The theory and art of corneal cross-linking - PubMed. (n.d.). Retrieved from [Link]
-
[Principles of corneal cross-linking : Presentation based on the development of the various treatment protocols] - PubMed. (2021). Retrieved from [Link]
-
Product-Specific Guidances for Generic Drug Development - FDA. (n.d.). Retrieved from [Link]
-
Navigating CMC Regulatory Challenges in Drug Development - Zenovel. (n.d.). Retrieved from [Link]
-
Conventional Corneal Collagen Cross-Linking Versus Transepithelial Diluted Alcohol and Iontophoresis-Assisted Corneal Cross-Linking in Progressive Keratoconus - PubMed. (n.d.). Retrieved from [Link]
-
Drug Development Pipeline: A Complete Guide to All Phases | IntuitionLabs. (n.d.). Retrieved from [Link]
-
Collagen Cross Linking for Keratoconus - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
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Technical Support Center: Purification of Polymers Synthesized with 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for the purification of polymers synthesized using 4,4'-biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of your polymers. My aim is to combine established protocols with the underlying chemical principles to empower you to overcome common challenges in your experimental work.
Introduction
Polymers synthesized from 4,4'-biphenyldisulfonyl chloride, such as poly(biphenyl ether sulfone)s, are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength.[1] The rigid biphenyl unit in the polymer backbone imparts these desirable properties. However, achieving high purity in these polymers is crucial, as residual impurities can significantly impact their final characteristics. This guide will walk you through the most effective purification strategies and help you troubleshoot common issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude polymer synthesized with 4,4'-biphenyldisulfonyl chloride?
A1: The primary impurities typically include:
-
Unreacted Monomers: Residual 4,4'-biphenyldisulfonyl chloride and the corresponding diol or diamine comonomer.
-
Hydrolysis Byproducts: 4,4'-Biphenyldisulfonic acid, formed from the reaction of the sulfonyl chloride groups with any trace water in the reaction medium. This is a common issue as sulfonyl chlorides are susceptible to hydrolysis.
-
Inorganic Salts: Byproducts from the polycondensation reaction, such as potassium chloride if a potassium salt of a bisphenol was used.[2]
-
Low Molecular Weight Oligomers: Short-chain polymer fragments that did not achieve the desired degree of polymerization.
-
Residual Solvent: High-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) can be trapped within the polymer matrix.
Q2: What is the most effective general method for purifying these polymers?
A2: Precipitation is the most widely used and effective method for purifying polysulfones.[3] This technique involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent (also known as an anti-solvent) to cause the polymer to precipitate out, leaving the impurities dissolved in the solvent/non-solvent mixture.
Q3: How do I choose the right solvent and anti-solvent for precipitation?
A3: The choice of solvent and anti-solvent is critical for effective purification.
-
Solvent: You need a "good" solvent that can fully dissolve your polymer at a reasonable concentration. Common choices for polysulfones include NMP, DMAc, and sulfolane.[3][4]
-
Anti-solvent: The anti-solvent must be miscible with the solvent but should not dissolve the polymer. The selection of the anti-solvent can also influence the morphology of the precipitated polymer.[5][6]
-
For a fine, powdery precipitate: A strong anti-solvent that causes rapid precipitation, such as water, is often used.
-
For a more fibrous or easily filterable precipitate: A weaker anti-solvent, like methanol or ethanol, can be a better choice.[2]
-
A well-chosen solvent/anti-solvent system will maximize the removal of impurities while ensuring good recovery of the purified polymer.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Polymer Yield After Precipitation | 1. The polymer is partially soluble in the anti-solvent. 2. The polymer concentration in the solvent was too low. 3. Insufficient volume of anti-solvent was used. | 1. Change the anti-solvent: If you are using methanol and experiencing low yield, try a stronger anti-solvent like water. This will decrease the solubility of the polymer in the mixture. 2. Increase polymer concentration: Ensure your polymer solution is sufficiently concentrated before precipitation. A more concentrated solution will shift the equilibrium towards precipitation. 3. Increase the anti-solvent volume: A larger volume of anti-solvent will ensure complete precipitation. A general rule of thumb is to use a 10-fold excess of anti-solvent by volume compared to the polymer solution. |
| The Purified Polymer is Yellow or Off-White | 1. Presence of chromophoric impurities from side reactions during polymerization. 2. Oxidation of the polymer at high temperatures. 3. Incomplete removal of colored impurities. | 1. Optimize polymerization conditions: Ensure high-purity monomers and anhydrous conditions to minimize side reactions. 2. Lower drying temperature: Dry the purified polymer under vacuum at a moderate temperature (e.g., 80-120°C) to prevent thermal degradation. 3. Perform multiple precipitations: A second or even third precipitation can be effective in removing persistent colored impurities. 4. Activated Carbon Treatment: Dissolve the polymer in its solvent and stir with a small amount of activated charcoal for a few hours, then filter before precipitation. This can adsorb colored impurities. Use with caution as it can also adsorb some of your polymer. |
| GPC Analysis Shows a Broad Molecular Weight Distribution or a Low Molecular Weight Tail | 1. Incomplete removal of low molecular weight oligomers. 2. Non-stoichiometric ratio of monomers during synthesis. 3. Presence of monofunctional impurities that act as chain terminators. | 1. Fractional Precipitation: This technique can be used to separate different molecular weight fractions. After the initial precipitation, the supernatant (which contains the lower molecular weight fractions) can be treated with a stronger anti-solvent to precipitate a lower molecular weight fraction, which is then discarded. 2. Optimize Synthesis: Carefully control the stoichiometry of your monomers to achieve a higher molecular weight and narrower distribution.[7] 3. Purify Monomers: Ensure the purity of your 4,4'-biphenyldisulfonyl chloride and comonomer before polymerization. |
| NMR Spectrum Shows Residual Solvent Peaks | 1. Inefficient drying of the polymer. 2. Trapping of solvent molecules within the polymer matrix. | 1. Increase drying time and/or temperature: Dry the polymer under high vacuum for an extended period (24-48 hours). A slight increase in temperature (while avoiding degradation) can help drive off residual solvent. 2. Change the anti-solvent: Precipitating in a more volatile anti-solvent (like methanol) can make it easier to remove the residual solvents during drying compared to water. 3. Soxhlet Extraction: For stubborn residual solvent, Soxhlet extraction with a non-solvent for the polymer (e.g., methanol or ethanol) for 24-48 hours can be very effective. |
| NMR Spectrum Indicates the Presence of 4,4'-Biphenyldisulfonic Acid | 1. Hydrolysis of unreacted 4,4'-biphenyldisulfonyl chloride during the reaction or workup. | 1. Thorough Washing: The sulfonic acid is typically more soluble in polar solvents. Washing the precipitated polymer thoroughly with deionized water can help remove this impurity. 2. Base Wash: A dilute basic wash (e.g., with a very dilute sodium bicarbonate solution) can help to deprotonate the sulfonic acid, making it more water-soluble and easier to remove. Be sure to follow with extensive washing with deionized water to remove any residual base. |
Experimental Protocols
Protocol 1: Standard Precipitation of Poly(biphenyl ether sulfone)
This protocol describes a standard method for the purification of a poly(biphenyl ether sulfone) synthesized using 4,4'-biphenyldisulfonyl chloride.
Materials:
-
Crude poly(biphenyl ether sulfone)
-
N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) (anhydrous)
-
Methanol or Deionized Water (as anti-solvent)
-
Beakers, magnetic stirrer, and stir bar
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in NMP or DMAc to a concentration of 5-10% (w/v). Stir at room temperature or warm gently (up to 60°C) to facilitate complete dissolution.
-
Precipitation: In a separate, larger beaker, place a volume of the chosen anti-solvent (methanol or water) that is at least 10 times the volume of the polymer solution. Stir the anti-solvent vigorously.
-
Addition: Slowly add the polymer solution dropwise to the vigorously stirring anti-solvent. A precipitate should form immediately. The rate of addition can influence the morphology of the precipitate.
-
Digestion: Continue stirring the mixture for at least 30 minutes after the addition is complete to ensure full precipitation and to allow impurities to remain in the solution.
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer cake on the filter with fresh anti-solvent several times to remove any remaining dissolved impurities. For the removal of inorganic salts, a final wash with deionized water is recommended.[3]
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 80-120°C until a constant weight is achieved (typically 24-48 hours).
Protocol 2: Fractional Precipitation for Narrowing Molecular Weight Distribution
This protocol is for researchers who need to remove a significant fraction of low molecular weight oligomers.
Procedure:
-
Follow steps 1 and 2 of the Standard Precipitation Protocol.
-
Initial Precipitation: Add the polymer solution to the anti-solvent until the solution becomes turbid, indicating the precipitation of the highest molecular weight fractions.
-
Separation: Stop the addition and allow the precipitate to settle. Decant the supernatant (the remaining solution) into a new beaker.
-
Collection of High MW Fraction: Collect the precipitate from the first beaker, wash, and dry as described in the standard protocol. This is your high molecular weight fraction.
-
Precipitation of Lower MW Fractions: To the supernatant in the second beaker, add more anti-solvent to precipitate the remaining lower molecular weight polymer. This fraction is typically discarded.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying polymers synthesized with 4,4'-biphenyldisulfonyl chloride.
Caption: A workflow diagram for the purification and troubleshooting of polymers.
References
-
Rezaei, E., et al. (2020). Morphology Behavior of Polysulfone Membranes Made from Sustainable Solvents. Membranes, 10(9), 219. [Link]
-
Chadwick, K., et al. (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 22(5), 3136-3146. [Link]
-
Kim, J. H., & Lee, K. H. (1997). The Effects of Solvent on Polysulfone Membrane Structure. Journal of Applied Polymer Science, 65(10), 1865-1873. [Link]
-
Lee, H., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1729. [Link]
-
Shakhmurzova, K., et al. (2026). Chemical structure of polyphenylene sulfone and general view of ¹H NMR spectrum. ResearchGate. [Link]
-
Sato, E., et al. (2021). Synthesis of Poly(olefin sulfone)s That Release Low-Molecular-Weight Bases by Light Absorption and Investigation of Their Photoinduced Depolymerization. ACS Applied Polymer Materials, 3(10), 5123-5130. [Link]
- CN110903480B - Preparation method of controllable molecular weight polysulfone - Google P
-
Wang, Y., et al. (2012). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. Green Chemistry, 14(5), 1486-1492. [Link]
-
Tata, S. R., & Vuddanda, P. R. (2017). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. Pharmaceutics, 9(2), 17. [Link]
- WO2019219870A1 - Process for preparing a poly(biphenyl ether sulfone) (ppsu)
- CA2401403C - Low color poly(biphenyl ether sulfone)
-
Liu, J., et al. (2010). Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone). Journal of Applied Polymer Science, 118(1), 579-584. [Link]
-
Schuster, M., et al. (2009). Highly Sulfonated Poly(phenylene sulfone): Preparation and Stability Issues. Macromolecules, 42(15), 5629-5637. [Link]
- US20150126635A1 - Method for the production of polysulfones, and polysulfones - Google P
-
Gu, J., et al. (2009). Synthesis of Soluble Poly(arylene ether sulfone) Ionomers with Pendant Quaternary Ammonium Groups for Anion Exchange Membranes. Macromolecules, 42(22), 8649-8657. [Link]
-
Vandezande, P., et al. (2006). Effect of type of solvent and non-solvents on morphology and performance of polysulfone and polyethersulfone ultrafiltration membranes for milk concentration. Journal of Membrane Science, 280(1-2), 471-480. [Link]
-
Gali, S., et al. (1993). Poly(p-phenylene sulfone). Macromolecules, 26(25), 6718-6721. [Link]
-
Harju, M., et al. (2002). Optimized separation and determination of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE in biota samples. Journal of Chromatography A, 949(1-2), 225-236. [Link]
-
Lin, C. W., et al. (2006). Preparation and characterization of poly(ether sulfone)/sulfonated poly(ether ether ketone) blend membranes. Journal of Power Sources, 159(1), 163-170. [Link]
-
Carbone, A., et al. (2010). Synthesis and characterization of sulfonated copolyethersulfones. Journal of Polymer Science Part A: Polymer Chemistry, 48(14), 3010-3023. [Link]
-
Gel Permeation Chromatography Analysis of Polysiloxanes - AZoM. (2022). [Link]
-
Gao, C., & Yan, D. (2004). Hyperbranched Poly(phenylene sulfide) and Poly(phenylene sulfone). Macromolecules, 37(1), 135-141. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Kim, D. S., et al. (2004). Synthesis and characterization of sulfonated poly(ether sulfone) copolymer membranes for fuel cell applications. Journal of Membrane Science, 240(1-2), 37-45. [Link]
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Technical Support Center: Managing Exotherms in Large-Scale Reactions of 4,4'-Biphenyldisulfonyl Chloride
Welcome to the technical support center for handling large-scale reactions involving 4,4'-Biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the safe and successful execution of your chemical processes.
Introduction to the Thermal Hazards of 4,4'-Biphenyldisulfonyl Chloride
4,4'-Biphenyldisulfonyl chloride is a highly reactive bifunctional molecule, making it a valuable building block in polymer chemistry and organic synthesis. However, its reactivity, particularly the presence of two sulfonyl chloride moieties, presents significant thermal hazards, especially during scale-up. The reactions of sulfonyl chlorides with nucleophiles such as amines, alcohols, and water are typically highly exothermic.[1] Without proper control, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.[2]
This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction temperature is increasing more than expected during the addition of a nucleophile. What's happening and what should I do?
A1: Underlying Cause and Immediate Actions
An excessive temperature increase during the addition of a nucleophile (e.g., an amine or alcohol) to 4,4'-Biphenyldisulfonyl chloride is a clear indicator of an exothermic reaction that is proceeding faster than the rate of heat removal. The reaction to form sulfonamides or sulfonate esters is thermodynamically favorable and can release a significant amount of heat.
Immediate Corrective Actions:
-
Stop the Addition: Immediately cease the addition of the nucleophile.
-
Enhance Cooling: Ensure your cooling system is operating at maximum capacity. This may involve adding more coolant (e.g., dry ice to an acetone bath) or lowering the set point of your cryostat.
-
Maintain Agitation: Vigorous stirring is crucial to ensure efficient heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
-
Monitor Closely: Continuously monitor the internal temperature of the reaction.
Troubleshooting Protocol:
If the temperature continues to rise after stopping the addition, you may be approaching a thermal runaway scenario. The following decision tree can guide your actions:
Caption: Decision workflow for immediate response to an unexpected exotherm.
FAQ 2: I need to scale up my reaction from 10g to 1kg. What are the critical parameters I need to consider to do this safely?
A2: Principles of Safe Scale-Up
Scaling up a reaction is not a linear process. The volume of a reactor increases by the cube of its linear dimension, while the surface area for heat exchange only increases by the square. This fundamental principle means that heat dissipation becomes significantly less efficient at larger scales. Therefore, a reaction that was easily controlled on a 10g scale can become dangerously exothermic at a 1kg scale.
Key Considerations for Scale-Up:
| Parameter | Small Scale (Lab Bench) | Large Scale (Pilot/Production) | Rationale for Change |
| Addition Rate | Rapid or dropwise addition may be acceptable. | Slow, controlled addition is mandatory. | To match the rate of heat generation with the rate of heat removal. |
| Cooling | Ice bath may be sufficient. | Jacketed reactor with a powerful cooling system (cryostat) is necessary. | To handle the larger heat load. |
| Agitation | Magnetic stirring is common. | Overhead mechanical stirring is essential. | To ensure efficient heat transfer and homogeneity in a larger volume. |
| Monitoring | External temperature probe may be used. | Internal temperature probe is critical. | To get an accurate reading of the reaction temperature, not the bath temperature. |
| Quenching | Pouring reaction mixture over ice. | A pre-chilled quenching solution in a separate, appropriately sized vessel. | To safely handle the larger volume and potential for a vigorous quench. |
Experimental Protocol: Stepwise Scale-Up
A safe scale-up should be performed in stages. A common rule of thumb is to not increase the scale by more than a factor of 3-5 in a single step.
-
Initial Small-Scale Run (e.g., 10g): Carefully monitor and record the temperature profile throughout the reaction.
-
Intermediate Scale Run (e.g., 50g): Repeat the reaction, paying close attention to any deviations from the temperature profile observed at the 10g scale. Adjust addition rates and cooling as necessary.
-
Further Scale-Up (e.g., 250g): Continue the stepwise increase in scale, re-evaluating the process at each stage.
-
Final Scale (1kg): Proceed to the final scale only after successfully and safely completing the intermediate scale-up steps.
Caption: A stepwise workflow for safely scaling up exothermic reactions.
FAQ 3: What is the best way to quench a large-scale reaction involving unreacted 4,4'-Biphenyldisulfonyl chloride?
A3: Safe Quenching Protocols
Quenching is a critical step that must be carefully planned and executed, as the hydrolysis of sulfonyl chlorides is also highly exothermic.[3] The goal is to safely neutralize any unreacted 4,4'-Biphenyldisulfonyl chloride and acidic byproducts.
Recommended Quenching Procedure:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0°C or below.
-
Prepare a Separate Quenching Vessel: In a separate vessel that is large enough to contain at least twice the volume of the reaction mixture, prepare a quenching solution. A common and effective quenching solution is a slurry of crushed ice and a weak base like sodium bicarbonate.[3]
-
Slow Addition: Slowly transfer the reaction mixture to the vigorously stirred quenching solution. Never add the quenching solution to the reaction vessel. This "reverse quench" ensures that the reaction mixture is always in an environment with a large excess of the quenching agent and a large heat sink (the ice).
-
Monitor Temperature: Monitor the temperature of the quenching vessel throughout the addition.
-
Ensure Complete Quenching: Continue stirring until all gas evolution (if using a bicarbonate base) has ceased, indicating that the reaction is complete.
FAQ 4: I don't have access to a reaction calorimeter. How can I estimate the thermal hazard of my reaction?
A4: Estimating Thermal Hazards without Calorimetry
While reaction calorimetry is the gold standard for assessing thermal hazards, it is not always accessible. In its absence, you can make a conservative estimate of the potential exotherm.
Theoretical Estimation:
The S-Cl bond dissociation enthalpy in benzenesulfonyl chloride has been measured at approximately 295 kJ/mol.[4] While this is not the heat of reaction, it gives an indication of the energy that can be released. For a bifunctional molecule like 4,4'-Biphenyldisulfonyl chloride, you can assume a similar energy release for each sulfonyl chloride group.
Simplified Adiabatic Temperature Rise Calculation:
A simplified estimation of the maximum possible temperature rise under adiabatic (no heat loss) conditions can be made using the following formula:
ΔT_adiabatic = (ΔH_rxn * n) / (m * C_p)
Where:
-
ΔT_adiabatic = Adiabatic temperature rise (°C)
-
ΔH_rxn = Estimated heat of reaction (e.g., ~295 kJ/mol per sulfonyl chloride group)
-
n = Moles of limiting reagent
-
m = Total mass of the reaction mixture (kg)
-
C_p = Specific heat capacity of the reaction mixture (typically assumed to be ~1.5-2.0 kJ/kg·°C for many organic mixtures)
Important Caveat: This is a simplified estimation and should be used for preliminary hazard assessment only. It is always recommended to perform proper calorimetric studies before proceeding to a large scale.
References
-
Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (1994). Sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. J. Chem. Soc., Perkin Trans. 2, 357. [Link]
-
Royal Society of Chemistry. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
- Suzuki, S. (1972). U.S. Patent No. 3,639,469. U.S.
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2633–2647. [Link]
-
Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]
-
Stanford University. (2023). Scale Up Safety. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 35(11), 1319-1327. [Link]
-
Sasa, Y., Miyake, A., & Ogawa, T. (2019). Thermal hazard evaluation of runaway polymerization of acrylic acid. Process Safety and Environmental Protection, 128, 139-146. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Effect of monomer purity on polymerization with 4,4'-Biphenyldisulfonyl chloride
Welcome to the technical support center for polymerization reactions involving 4,4'-biphenyldisulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development and materials science to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols necessary to overcome common challenges and achieve successful polymerization outcomes.
The Critical Role of Monomer Purity
4,4'-Biphenyldisulfonyl chloride is a bifunctional monomer crucial for the synthesis of high-performance polymers such as polysulfonamides and polyamides.[1] Its rigid biphenyl core imparts excellent thermal and dimensional stability to the resulting polymers.[1] The polymerization process, typically a step-growth polycondensation, is highly sensitive to the purity of the monomers. Achieving a high molecular weight polymer, which is essential for desirable mechanical properties, necessitates stringent control over monomer purity and stoichiometry.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization with 4,4'-biphenyldisulfonyl chloride resulting in a low molecular weight polymer?
Low molecular weight is a common issue in step-growth polymerization and can often be traced back to the monomer quality and reaction conditions.[3] The most frequent causes include:
-
Presence of Monofunctional Impurities: These are the most detrimental impurities as they act as "chain stoppers," terminating the polymer chain growth prematurely.[2][4]
-
Stoichiometric Imbalance: An unequal molar ratio of the reacting functional groups prevents the polymer chains from reaching a high degree of polymerization.[4]
-
Hydrolysis of the Monomer: 4,4'-Biphenyldisulfonyl chloride is susceptible to hydrolysis, which converts the reactive sulfonyl chloride groups into less reactive sulfonic acids. This not only creates monofunctional impurities but also disrupts the stoichiometry.[5][6]
-
Residual Solvents or Acids from Synthesis: These can interfere with the polymerization reaction or cause side reactions.
Q2: What are the likely impurities in my 4,4'-biphenyldisulfonyl chloride and how do they form?
Impurities can be introduced during the synthesis or storage of the monomer. Common synthesis routes involve the chlorosulfonation of biphenyl.[1][5] Potential impurities include:
-
Biphenyl-4-monosulfonyl chloride: A monofunctional impurity that will cap growing polymer chains.
-
4,4'-Biphenyldisulfonic acid: The product of hydrolysis of the disulfonyl chloride. This can happen if the monomer is exposed to moisture during storage or if water is present in the polymerization reaction.
-
Residual Chlorosulfonic Acid: A highly reactive and corrosive impurity from the synthesis process.
-
Isomers: Other isomers of biphenyldisulfonyl chloride may be present, which can affect the regularity of the polymer chain.
Q3: How can I assess the purity of my 4,4'-biphenyldisulfonyl chloride?
Several analytical techniques can be used to determine the purity of your monomer:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main component and any impurities.[4]
-
Melting Point Analysis: A sharp melting point close to the literature value (205-208 °C) is a good indicator of high purity.[7] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the chemical structure and the presence of organic impurities.
-
Elemental Analysis: This method verifies the elemental composition of the monomer against its theoretical values.[5]
Q4: What is the recommended purity for 4,4'-biphenyldisulfonyl chloride for achieving high molecular weight polymers?
For step-growth polymerization, the monomer purity should be as high as practically achievable, ideally >99.5%. Even small amounts of monofunctional impurities can significantly limit the final molecular weight of the polymer.
Troubleshooting Guides
Problem: Low Molecular Weight Polymer
This is one of the most common problems encountered. The following troubleshooting guide will help you systematically identify and resolve the root cause.
Caption: Troubleshooting workflow for low molecular weight polymer.
| Impurity Type | Effect on Polymerization | Expected Impact on Polymer Properties |
| Monofunctional Impurities | Chain termination | Drastic reduction in molecular weight, leading to brittle materials with poor mechanical strength. |
| Non-reactive Impurities | No direct chemical interference | May affect polymer morphology and properties like clarity and color. |
| Water/Hydrolysis Products | Reacts with sulfonyl chloride, creating acidic byproducts and disrupting stoichiometry | Low molecular weight, potential for side reactions, and degradation of the polymer at high temperatures. |
| Residual Solvents | Can interfere with polymerization kinetics and solubility | May lead to plasticization of the final polymer, affecting its thermal and mechanical properties.[8] |
Experimental Protocols
Protocol 1: Purification of 4,4'-Biphenyldisulfonyl Chloride by Recrystallization
This protocol describes a general method for purifying 4,4'-biphenyldisulfonyl chloride to polymerization-grade.
Materials:
-
Crude 4,4'-biphenyldisulfonyl chloride
-
Anhydrous toluene (or another suitable non-polar solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Vacuum source
-
Drying oven
Procedure:
-
Dissolution: In a fume hood, place the crude 4,4'-biphenyldisulfonyl chloride in an Erlenmeyer flask. Add a minimal amount of anhydrous toluene. Heat the mixture gently with stirring. Continue adding small portions of hot toluene until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh anhydrous toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 80-100 °C) until a constant weight is achieved. Store the purified monomer in a desiccator to prevent moisture absorption.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4,4'-biphenyldisulfonyl chloride.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the biphenyl system absorbs, for example, 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity 4,4'-biphenyldisulfonyl chloride (if available) in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a solution of the 4,4'-biphenyldisulfonyl chloride to be tested in acetonitrile at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatograms. The purity of the sample can be estimated by the area percentage of the main peak. Identify any impurity peaks by comparing retention times with known potential impurities if standards are available.
Caption: Workflow for monomer purity assessment and purification.
References
-
Recrystallization. (n.d.). Retrieved January 16, 2026, from [Link]
-
Step-growth polymerization - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable. (n.d.). Retrieved January 16, 2026, from [Link]
- US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride - Google Patents. (n.d.).
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 16, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of Molecular Weight and Chemical Structure of Terminal Groups on the Properties of Porous Hollow Fiber Polysulfone Membranes - MDPI. (2023). Retrieved January 16, 2026, from [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Retrieved January 16, 2026, from [Link]
-
Polysulfone/Graphene Oxide Mixed Matrix Membranes for Improved CO 2 /CH 4 Separation. (n.d.). Retrieved January 16, 2026, from [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 16, 2026, from [Link]
- CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents. (n.d.).
-
A contribution to overcoming the problem of residual solvents in biodegradable microspheres prepared by coacervation - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
HPLC Methods for analysis of Chloride Ion - HELIX Chromatography. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of Polyphenylsulfone and Polysulfone Incompatibility on the Structure and Performance of Blend Membranes for Ultrafiltration - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
- CN110903480B - Preparation method of controllable molecular weight polysulfone - Google Patents. (n.d.).
-
Effect of Polyphenylsulfone and Polysulfone Incompatibility on the Structure and Performance of Blend Membranes for Ultrafiltration - PMC - NIH. (2021). Retrieved January 16, 2026, from [Link]
-
The Effect of Residual Solvent in Carbon−Based Filler Reinforced Polymer Coating on the Curing Properties, Mechanical and Corrosive Behaviour - MDPI. (2022). Retrieved January 16, 2026, from [Link]
-
Effect of solvent quality and sidechain architecture on conjugated polymer chain conformation in solution - Nanoscale (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
(PDF) Characterization Effect of Polysulfone Membranes with Different Molecular Weight of Polyethylene Glycol Additives - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Effect of Solvent and Monomer Ratio on the Properties of Polyphenylene Sulphone - MDPI. (2023). Retrieved January 16, 2026, from [Link]
-
Blending of the Thermodynamically Incompatible Polyvinyl Chloride and High-Pressure Polyethylene Polymers Using a Supercritical Fluid Anti-Solvent Method (SEDS) Dispersion Process - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Polyamide Synthesis: 4,4'-Biphenyldisulfonyl Chloride vs. Terephthaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of high-performance polymers, the choice of monomer is a critical determinant of the final material's properties. This guide provides an in-depth technical comparison between two key building blocks in polyamide synthesis: the traditional workhorse, terephthaloyl chloride, and the alternative, 4,4'-biphenyldisulfonyl chloride. By examining the synthesis, performance, and underlying chemical principles of the polyamides derived from these monomers, this document aims to equip researchers with the knowledge to make informed decisions in their materials design and development endeavors.
Introduction: The Tale of Two Linkages
The fundamental difference between polyamides synthesized from terephthaloyl chloride and those from 4,4'-biphenyldisulfonyl chloride lies in the nature of the linkage formed with a diamine. Terephthaloyl chloride, an aromatic diacid chloride, forms the classic amide bond (-CO-NH-), characteristic of aramids like Kevlar®. In contrast, 4,4'-biphenyldisulfonyl chloride, an aromatic disulfonyl chloride, yields a sulfonamide linkage (-SO₂-NH-). This seemingly subtle distinction in the connecting group has profound implications for the polymer's architecture, intermolecular interactions, and, consequently, its macroscopic properties.
The Synthesis Showdown: Methodologies and Mechanistic Insights
Both terephthaloyl chloride and 4,4'-biphenyldisulfonyl chloride can be polymerized with diamines through solution or interfacial polymerization techniques. However, the reactivity and reaction conditions can differ significantly.
Solution Polymerization: A Homogeneous Approach
Solution polymerization is a widely used method for preparing high-molecular-weight aromatic polyamides. The choice of solvent is critical, as it must dissolve both the monomers and the resulting polymer.
Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide)
-
Apparatus: A double-walled glass flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Reagents:
-
p-phenylenediamine (PPD)
-
Terephthaloyl chloride (TPC)
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve a stoichiometric amount of p-phenylenediamine and calcium chloride in NMP in the reaction flask.
-
Cool the stirred solution to 0°C.
-
Add a stoichiometric amount of terephthaloyl chloride to the cooled solution.
-
Allow the reaction to proceed for 1 hour at 5°C, followed by 12 hours at 20°C.[1]
-
The resulting polymer gel is then precipitated in water, washed, and dried.
-
Causality Behind Experimental Choices:
-
NMP and CaCl₂: The solvent system of NMP with dissolved CaCl₂ is crucial for keeping the rigid aramid chains in solution as they form, preventing premature precipitation and allowing for the growth of high molecular weight polymers.[1]
-
Low Temperature: The reaction is highly exothermic. Low-temperature control is essential to prevent side reactions and ensure the formation of a linear, high-molecular-weight polymer.
Experimental Protocol: Synthesis of Aromatic Polysulfonamide
A similar low-temperature solution polycondensation can be employed for 4,4'-biphenyldisulfonyl chloride.
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Reagents:
-
An aromatic diamine (e.g., p-phenylenediamine)
-
4,4'-biphenyldisulfonyl chloride
-
N,N-dimethylacetamide (DMAc) or other polar aprotic solvent
-
An acid acceptor (e.g., pyridine or triethylamine)
-
-
Procedure:
-
Dissolve the aromatic diamine in DMAc in the reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C.
-
Dissolve 4,4'-biphenyldisulfonyl chloride in DMAc and add it dropwise to the diamine solution with vigorous stirring.
-
Add the acid acceptor to neutralize the hydrochloric acid byproduct.
-
Continue the reaction at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Precipitate the polymer in a non-solvent like methanol, followed by washing and drying.
-
Causality Behind Experimental Choices:
-
Acid Acceptor: The polycondensation reaction releases hydrochloric acid, which can protonate the amine monomers and inhibit further reaction. An acid acceptor is necessary to neutralize the acid and drive the polymerization to completion.
-
Polar Aprotic Solvent: Solvents like DMAc are effective at dissolving the monomers and the resulting polysulfonamide.
Interfacial Polymerization: A Heterogeneous Alternative
Interfacial polymerization occurs at the interface of two immiscible liquids, one containing the diamine and the other containing the diacyl or disulfonyl chloride. This method is particularly useful for creating thin films and membranes.
Performance Comparison: A Tale of Properties
The difference in the linking group imparts distinct properties to the resulting polyamides. While directly comparative data under identical conditions is scarce in the literature, a general comparison can be drawn from available studies on aromatic polyamides and polysulfonamides.
| Property | Polyamides from Terephthaloyl Chloride (Aramids) | Polyamides from 4,4'-Biphenyldisulfonyl Chloride (Polysulfonamides) |
| Thermal Stability | Excellent, with decomposition temperatures often exceeding 500°C.[2] | Generally good, with decomposition temperatures reported in the range of 400-600°C.[3] |
| Mechanical Strength | Exceptionally high tensile strength and modulus, especially in fiber form. | Good mechanical properties, though generally lower than aramids. Data is less abundant. |
| Solubility | Generally poor, requiring strong acids or polar aprotic solvents with salts.[4] | Often exhibit improved solubility in common organic solvents compared to aramids. |
| Hydrogen Bonding | Strong intermolecular hydrogen bonding between amide groups contributes to high crystallinity and rigidity.[5][6] | Hydrogen bonding is present but may be weaker or have different geometry due to the sulfonyl group, potentially leading to lower crystallinity. |
The "Why": Unpacking the Mechanistic Differences
The observed differences in properties can be traced back to the electronic and structural characteristics of the carbonyl (-CO-) versus the sulfonyl (-SO₂-) group.
-
Electron-Withdrawing Nature: Both groups are electron-withdrawing. However, the sulfonyl group is generally considered to be more strongly electron-withdrawing than the carbonyl group. This can influence the reactivity of the monomers and the acidity of the N-H proton in the resulting polymer.
-
Resonance and Delocalization: The carbonyl group in an amide linkage allows for significant delocalization of the nitrogen lone pair, leading to a partial double bond character in the C-N bond. This contributes to the planarity and rigidity of the amide linkage. In contrast, the delocalization of the nitrogen lone pair into the sulfonyl group is less efficient.[5] This difference in resonance stabilization affects the bond angles and rotational barriers within the polymer chain.
-
Hydrogen Bonding Geometry: The geometry and strength of hydrogen bonds are critical to the packing and properties of polyamides. The C=O bond in amides is a strong hydrogen bond acceptor.[7] The S=O bonds in sulfonamides also act as hydrogen bond acceptors, but the different bond lengths and angles of the sulfonyl group compared to the carbonyl group can lead to different hydrogen bonding networks and crystal packing.
Conclusion and Future Outlook
The choice between terephthaloyl chloride and 4,4'-biphenyldisulfonyl chloride for polyamide synthesis presents a trade-off between established high-performance properties and the potential for modified characteristics.
-
Terephthaloyl chloride remains the monomer of choice for applications demanding the utmost in thermal stability and mechanical strength, as exemplified by the commercial success of aramids. However, the poor solubility of these polymers can be a significant processing challenge.
-
4,4'-Biphenyldisulfonyl chloride offers a pathway to polyamides with potentially enhanced solubility and different chain dynamics. While they may not always match the extreme performance of aramids, polysulfonamides represent a versatile class of polymers with a unique set of properties that could be advantageous in specific applications where processability is a key consideration.
Further research directly comparing the properties of polyamides synthesized from these two monomers under identical conditions is needed to fully elucidate their relative merits. Such studies would provide invaluable data for the rational design of next-generation high-performance polymers.
References
- J. F. Espeso, J. G. de la Campa, A. E. Lozano, J. de Abajo. Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 2000.
- Highly Conducting Surface-Silverized Aromatic Polysulfonamide (PSA)
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. NIH, 2023.
- Functional Arom
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. NIH, 2023.
- Functional Aromatic Polyamides. PMC - PubMed Central, 2018.
- Study of the Properties of Poly-P-Phenylene-Benzimidazole-Terephthalamide Fiber Material.
- Functional Aromatic Polyamides. PMC - PubMed Central, 2018.
- A comparative study of tough hydrogen bonding dissipating hydrogels made with different network structures. Nanoscale Advances (RSC Publishing), 2021.
- Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF.
- Impact of Carbonyl Group Incorporation in Semicrystalline High-Density Polyethylene | Request PDF.
- A comparative study of tough hydrogen bonding dissipating hydrogels made with different network structures. NIH, 2021.
- A comparative study of tough hydrogen bonding dissipating hydrogels made with different network structures. Nanoscale Advances (RSC Publishing), 2021.
- The Effect of Hydrogen Bonding on the Spectrum of HPAM in Various Systems.
- Sulfonyl vs. carbonyl group: which is the more electron-withdrawing?.
- Hydrogen bonding between polyamide chains plays an important - Brown 14th Edition Ch 12 Problem 118. Pearson, 2023.
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A Comparative Guide to the Thermal Stability of Aromatic Polysulfones Derived from Various Disulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, thermal stability is a critical attribute dictating their utility in demanding applications, from advanced materials to biomedical devices. Aromatic polysulfones, a class of thermoplastics renowned for their excellent thermal and chemical resistance, are synthesized through the polycondensation of aromatic disulfonyl chlorides with aromatic diols.[1] The choice of the disulfonyl chloride monomer plays a pivotal role in tailoring the final properties of the polymer, most notably its ability to withstand high temperatures.
This guide provides a comprehensive comparison of the thermal stability of aromatic polysulfones derived from three distinct aromatic disulfonyl chlorides: 4,4'-dichlorodiphenyl sulfone (DCDPS) as a baseline, 4,4'-biphenyldisulfonyl chloride, and 4,4'-oxydiphenyldisulfonyl chloride. We will delve into the underlying chemical principles that govern their thermal performance, present detailed experimental protocols for their synthesis and analysis, and offer a comparative analysis of their expected thermal degradation behavior.
The Influence of Monomer Structure on Thermal Stability
The thermal stability of a polymer is intrinsically linked to the strength of the chemical bonds within its backbone and the overall rigidity of the polymer chain.[2] In the case of aromatic polysulfones, the structure of the disulfonyl chloride monomer directly influences these factors.
-
4,4'-Dichlorodiphenyl Sulfone (DCDPS): This is a commonly used monomer that imparts a good balance of thermal stability and processability to the resulting polysulfone. The diphenyl sulfone unit is inherently rigid and thermally stable.[3]
-
4,4'-Biphenyldisulfonyl Chloride: The incorporation of a biphenyl group, a rigid and planar structure, into the polymer backbone is expected to significantly enhance thermal stability. The increased aromaticity and restricted bond rotation contribute to a higher glass transition temperature (Tg) and decomposition temperature.[4]
-
4,4'-Oxydiphenyldisulfonyl Chloride: The presence of an ether linkage in this monomer introduces a degree of flexibility into the polymer chain.[5] While this can improve solubility and processability, it is generally expected to result in a slightly lower thermal stability compared to polymers with more rigid backbones, as the C-O-C bond can be a point of thermal degradation.[6]
The following diagram illustrates the chemical structures of these three key aromatic disulfonyl chloride monomers.
Caption: Chemical structures of the compared aromatic disulfonyl chlorides.
Comparative Thermal Stability Data (Expected Trends)
While a direct experimental comparison under identical conditions is ideal, we can infer the relative thermal stability of polysulfones derived from these monomers based on established structure-property relationships. The following table summarizes the expected trends in key thermal properties, as would be determined by Thermogravimetric Analysis (TGA).
| Aromatic Disulfonyl Chloride Monomer | Expected Onset of Decomposition (Td) | Expected Char Yield at 800°C (%) | Rationale |
| 4,4'-Biphenyldisulfonyl Chloride | Highest | Highest | The rigid biphenyl unit enhances chain stiffness and thermal energy required for bond scission.[4] |
| 4,4'-Dichlorodiphenyl Sulfone (DCDPS) | Intermediate | Intermediate | Provides a good balance of rigidity from the diphenyl sulfone group.[3] |
| 4,4'-Oxydiphenyldisulfonyl Chloride | Lowest | Lowest | The flexible ether linkage can be a site for initial thermal degradation.[5] |
Experimental Protocols
To empirically validate these expected trends, the following experimental protocols for polymer synthesis and thermal analysis are recommended.
Synthesis of Aromatic Polysulfones via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of aromatic polysulfones. The specific disulfonyl chloride would be varied for each synthesis.
Materials:
-
Bisphenol A (or another suitable aromatic diol)
-
Aromatic Disulfonyl Chloride (e.g., DCDPS, 4,4'-biphenyldisulfonyl chloride, or 4,4'-oxydiphenyldisulfonyl chloride)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve Bisphenol A and a stoichiometric amount of the chosen aromatic disulfonyl chloride in DMAc and toluene.
-
Add an excess of anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux (around 140-160°C) under a nitrogen atmosphere. The toluene will form an azeotrope with the water generated during the reaction, which is collected in the Dean-Stark trap.
-
After the complete removal of water, distill off the toluene and continue the reaction at a higher temperature (around 160-180°C) for several hours to achieve a high molecular weight polymer.[3]
-
Cool the reaction mixture and precipitate the polymer by pouring it into a stirred solution of methanol and water.
-
Filter the polymer, wash it thoroughly with water and methanol to remove any residual salts and solvent, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
The following diagram illustrates the general workflow for the synthesis and purification of aromatic polysulfones.
Caption: General workflow for the synthesis of aromatic polysulfones.
Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
A standardized TGA protocol is crucial for obtaining comparable data.
Instrument:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of the dried polymer into a tared TGA pan (typically platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 900°C at a constant heating rate of 10°C/min under a continuous nitrogen purge (flow rate of 50-100 mL/min) to prevent thermo-oxidative degradation.[7]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition (Td), the temperature of maximum rate of weight loss (Tmax), and the percentage of char residue at 800°C.
Mechanistic Insights into Thermal Degradation
The thermal degradation of aromatic polysulfones primarily proceeds through the cleavage of the weakest bonds in the polymer backbone. The primary degradation pathways involve the scission of the C-S and C-O bonds in the sulfone and ether linkages, respectively.[6][8]
The diagram below illustrates the relationship between the monomer structure and the expected thermal stability.
Caption: Relationship between monomer structure and thermal stability.
For polysulfones derived from 4,4'-biphenyldisulfonyl chloride , the high bond dissociation energy of the C-C bond in the biphenyl unit contributes to its exceptional thermal stability. The degradation is expected to initiate at higher temperatures, primarily through the scission of the sulfone linkages.
In contrast, for polymers from 4,4'-oxydiphenyldisulfonyl chloride , the ether linkage presents a more susceptible site for thermal cleavage. The degradation mechanism may involve initial scission at the C-O-C bond, leading to the formation of smaller, more volatile fragments at lower temperatures compared to its more rigid counterparts.[6]
Conclusion
The selection of the aromatic disulfonyl chloride monomer is a critical determinant of the thermal stability of the resulting polysulfone. By strategically incorporating rigid moieties like biphenyl groups, researchers can design polymers with enhanced thermal resistance suitable for high-temperature applications. Conversely, the introduction of flexible ether linkages can be utilized to improve processability, albeit with a potential trade-off in ultimate thermal stability. The experimental protocols and mechanistic insights provided in this guide offer a framework for the rational design and comparative evaluation of novel aromatic polysulfones with tailored thermal properties for a wide range of scientific and industrial applications.
References
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Dattilo, S., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1810. [Link]
- Montaudo, G., & Scamporrino, E. (1996). Primary thermal degradation processes of poly(ether‐sulfone) and poly(phenylene oxide) investigated by direct pyrolysis‐mass spectrometry. Journal of Polymer Science Part A: Polymer Chemistry, 34(5), 847-857.
-
Thermal degradation processes of poly(ether sulfone) random copolymers having different molar amount of diphenolic acid (DPA) units were studied by direct-pyrolysis/mass spectrometry, stepwise pyrolysis-gas chromatography/mass spectrometry and thermogravimetric techniques. National Institutes of Health. [Link]
- Filimon, A., Avram, E., & Stoica, I. (2014). Rheological and morphological characteristics of multicomponent polysulfone/poly(vinyl alcohol) systems.
- Synthesis method of polysulfone resin. (2014).
- Perng, L. H. (2000). Thermal degradation mechanism of poly (arylene sulfone) s by stepwise Py‐GC/MS. Journal of Polymer Science Part A: Polymer Chemistry, 38(4), 583-593.
-
Aromatic Polyethers, Polyetherketones, Polysulfides, and Polysulfones. ResearchGate. [Link]
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ORGANIC MATERIALS SCIENCES POLYMERS. setaram. [Link]
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ISO 11358 - Best Practices for TGA in Polymers. Infinita Lab. [Link]
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Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
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Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. ResearchGate. [Link]
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Polysulfones. ResearchGate. [Link]
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Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]
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Synthesis and Characterization of Poly (4,4'- Isopropylidene diphenylene diphenyl ether-4,4'-disulfonate). ResearchGate. [Link]
-
Synthesis of poly(arylene ether sulfone): 18-Crown-6 catalyzed phase-transfer polycondensation of bisphenol A with 4,4. ResearchGate. [Link]
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Polysulfone. Chang Chun Group. [Link]
-
Structure-Bioactivity Relationship of the Functionalized Polysulfone with Triethylphosphonium Pendant Groups: Perspective for Biomedical Applications. National Institutes of Health. [Link]
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Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]
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Polysulfone. Wikipedia. [Link]
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A Senior Application Scientist's Guide to Amine-Reactive Cross-Linking Agents: Beyond 4,4'-Biphenyldisulfonyl Chloride
In the intricate world of protein chemistry and drug development, the covalent capture of protein-protein interactions is a cornerstone technique. For years, rigid, homobifunctional cross-linking agents like 4,4'-Biphenyldisulfonyl chloride have served as valuable tools.[1][2] The two highly reactive sulfonyl chloride groups readily react with nucleophiles like primary amines on lysine residues, creating stable, non-cleavable bonds.[1] The rigid biphenyl spacer provides a fixed spatial constraint, making it useful for probing specific structural arrangements.[1][3]
However, the very rigidity and permanence of this classic cross-linker can be limiting. Modern proteomics and drug discovery demand a more versatile toolkit. Researchers now require options for cleavability to facilitate mass spectrometry analysis, enhanced water solubility for biological compatibility, and varied spacer arm lengths to capture a wider range of interactions.[4][5] This guide provides a comprehensive comparison of viable alternatives to 4,4'-Biphenyldisulfonyl chloride, focusing on amine-reactive homobifunctional agents, and delves into the rationale behind choosing the optimal cross-linker for your specific application.
Understanding the Alternatives: A Comparative Framework
The selection of a cross-linking agent is a critical decision that hinges on the experimental objectives.[6] We will compare alternatives based on several key parameters: reactivity, spacer arm length, cleavability, solubility, and membrane permeability.
N-Hydroxysuccinimide (NHS) Esters: The Versatile Workhorses
NHS esters are among the most popular amine-reactive cross-linkers due to their high reactivity and the formation of stable amide bonds at physiological to slightly alkaline pH.[7][8][9]
Disuccinimidyl Suberate (DSS) and its Water-Soluble Analog, BS3
Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3) are two of the most widely used homobifunctional NHS-ester cross-linkers.[9][10] They share the same spacer arm length (11.4 Å) but differ significantly in their solubility and membrane permeability.[6][8]
-
DSS (Disuccinimidyl suberate): This reagent is water-insoluble and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[9][10] Its hydrophobic nature allows it to readily cross cell membranes, making it an excellent choice for studying intracellular protein interactions.[6][9]
-
BS3 (Bis(sulfosuccinimidyl) suberate): The addition of sulfonate groups to the succinimidyl rings makes BS3 water-soluble and membrane-impermeable.[6][10][11] This property is ideal for selectively cross-linking proteins on the cell surface without disrupting the intracellular environment.[6][8]
The choice between DSS and BS3 is therefore dictated by the location of the target proteins. For intracellular interactions, DSS is the reagent of choice, while for cell-surface interactions, BS3 is preferred.[6]
"Zero-Length" Cross-linkers: Forcing Intimate Interactions
"Zero-length" cross-linkers mediate the formation of a direct amide bond between a carboxyl group (on aspartic acid, glutamic acid, or the C-terminus) and a primary amine group (on lysine or the N-terminus) without introducing any additional spacer atoms.[4][12][13][14][15] This provides highly precise distance constraints, as the reactive groups must be in very close proximity to react.[12]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)
EDC is the most common zero-length cross-linker.[12][14] It activates carboxyl groups to form a highly reactive and unstable O-acylisourea intermediate.[16][17] This intermediate can then react with a primary amine to form a stable amide bond.[16][17]
A significant advantage of EDC is that if the intermediate does not react with an amine, it hydrolyzes, regenerating the original carboxyl group. This minimizes the formation of "dead-end" products where only one end of the cross-linker has reacted.[12]
For enhanced efficiency and stability, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[16][17] This two-step process forms a more stable amine-reactive NHS ester, allowing for more controlled conjugation.[16][17]
Cleavable Cross-linkers: Unlocking Mass Spectrometry Analysis
A major advancement in cross-linking technology has been the development of cleavable linkers. These reagents contain a labile bond within their spacer arm that can be broken under specific conditions, which is particularly advantageous for mass spectrometry (MS) analysis of cross-linked peptides.[18][19][20][21] Cleavage simplifies the complex spectra generated from cross-linked proteins, making it easier to identify the interacting peptides.[18][21]
Disuccinimidyl Sulfoxide (DSSO): A MS-Cleavable Option
DSSO is an amine-reactive, homobifunctional cross-linker that contains a sulfoxide group in its spacer arm.[18][22] This sulfoxide bond can be specifically cleaved in the gas phase during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).[18][21][22] This cleavage results in a characteristic fragmentation pattern that simplifies the identification of cross-linked peptides.[18][22]
The development of MS-cleavable cross-linkers like DSSO has significantly advanced the field of structural proteomics by enabling more rapid and accurate identification of protein-protein interactions.[18][19]
Data Summary: A Head-to-Head Comparison
| Cross-linker | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Features |
| 4,4'-Biphenyldisulfonyl chloride | Homobifunctional | Sulfonyl chloride (amines) | ~12 (rigid) | No | Rigid spacer, forms stable sulfonamide bonds.[1] |
| DSS | Homobifunctional | NHS ester (amines) | 11.4 | No | Membrane-permeable, for intracellular cross-linking.[6][8] |
| BS3 | Homobifunctional | NHS ester (amines) | 11.4 | No | Water-soluble, membrane-impermeable, for cell-surface cross-linking.[6][8] |
| EDC (+NHS) | Zero-length | Carbodiimide (carboxyls to amines) | 0 | No | Forms direct amide bond, precise distance constraint.[12][14] |
| DSSO | Homobifunctional | NHS ester (amines) | 10.1 | Yes (MS) | MS-cleavable for simplified mass spectrometry analysis.[18][22] |
Visualizing the Cross-Linking Workflows
To better understand the practical application of these cross-linkers, the following diagrams illustrate typical experimental workflows.
Caption: General workflow for homobifunctional cross-linking.
Caption: Two-step workflow for EDC/NHS zero-length cross-linking.
Experimental Protocols: A Starting Point for Your Research
The following are generalized protocols. Optimal conditions, such as reagent concentrations and incubation times, should be determined empirically for each specific system.[8]
Protocol 1: General Protein Cross-linking with a Homobifunctional NHS Ester (e.g., DSS, BS3, DSSO)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5).
-
Cross-linker (DSS, BS3, or DSSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Organic solvent (DMSO or DMF) if using DSS.
Procedure:
-
Prepare the protein solution at the desired concentration in the reaction buffer.
-
Immediately before use, prepare a stock solution of the cross-linker. For DSS, dissolve in DMSO. For BS3 and DSSO, dissolve in reaction buffer.
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration (a 20- to 500-fold molar excess of cross-linker to protein is a common starting point).[4]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to stop the reaction.
-
Proceed with downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Two-Step Zero-Length Cross-linking with EDC and NHS
Materials:
-
Protein #1 (containing carboxyl groups) in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 4.5-6.0).[23]
-
Protein #2 (containing primary amines) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
EDC.
-
NHS or Sulfo-NHS.
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine).[16][23]
-
Desalting column for buffer exchange.
Procedure:
-
Dissolve Protein #1 in the activation buffer (MES, pH 4.5-6.0).
-
Add EDC and NHS to the Protein #1 solution. A 2-10 fold molar excess of EDC/NHS over the number of carboxyl groups is a good starting point.[24]
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups.[16]
-
(Optional but recommended) Quench the EDC reaction by adding 2-mercaptoethanol.[16]
-
Remove excess EDC and NHS by buffer exchanging the activated Protein #1 into a coupling buffer (e.g., PBS, pH 7.2-8.0) using a desalting column.
-
Add Protein #2 to the activated Protein #1 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM.[24]
-
Purify the cross-linked conjugate.
Conclusion: Making an Informed Choice
While 4,4'-Biphenyldisulfonyl chloride remains a useful tool for specific applications requiring a rigid, non-cleavable linker, the modern researcher has a diverse array of alternatives at their disposal. The choice of cross-linking agent should be a deliberate one, guided by the specific questions being asked. For intracellular versus extracellular targets, the solubility and membrane permeability of DSS and BS3 are key determinants. For high-precision distance mapping, the zero-length cross-linker EDC is unparalleled. And for studies involving mass spectrometry, the development of MS-cleavable reagents like DSSO has opened new avenues for discovery. By understanding the unique properties of each class of cross-linker, researchers can more effectively capture and characterize the dynamic protein interactions that drive biological processes.
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A Comparative Guide to the Performance of Polyamides Derived from 4,4'-Biphenyldisulfonyl Chloride and a Spectrum of Diamines
This guide presents a comprehensive analysis of the performance characteristics of polyamides synthesized from 4,4'-biphenyldisulfonyl chloride with a variety of diamines. As researchers and professionals in materials science and drug development continually seek advanced polymers with tailored properties, understanding the structure-property relationships of these polyamides is paramount. This document provides an in-depth comparison of their thermal stability, mechanical strength, solubility, and film-forming capabilities, supported by experimental data and detailed protocols to aid in the rational design of next-generation materials.
The selection of the diamine monomer is a critical determinant of the final properties of the resulting polyamide. By reacting 4,4'-biphenyldisulfonyl chloride with a range of diamines—including rigid aromatic, flexible aliphatic, and those containing ether linkages—a diverse library of poly(amine-sulfonamide)s can be generated. These materials exhibit a wide spectrum of performance attributes, making them suitable for various high-performance applications.
The Influence of Diamine Structure on Polyamide Properties
The inherent rigidity of the 4,4'-biphenyldisulfonyl chloride monomer imparts excellent thermal stability to the resulting polyamides. However, this rigidity can also lead to poor solubility and processability. The choice of the diamine comonomer allows for the fine-tuning of these properties.
-
Aromatic Diamines: The incorporation of rigid aromatic diamines, such as p-phenylenediamine or 4,4'-oxydianiline, generally results in polyamides with exceptional thermal and mechanical properties.[1] The strong intermolecular forces and chain packing lead to high glass transition temperatures (Tg) and tensile strengths.[2] However, these polymers often exhibit limited solubility in common organic solvents, posing challenges for processing.[2]
-
Aliphatic Diamines: In contrast, the use of flexible aliphatic diamines, like hexamethylenediamine, disrupts the polymer chain packing and reduces intermolecular forces. This leads to enhanced solubility and processability, but often at the expense of thermal stability and mechanical strength compared to their fully aromatic counterparts.[3]
-
Diamines with Flexible Linkages: To strike a balance between performance and processability, diamines containing flexible ether linkages (e.g., 4,4'-bis(4-aminophenoxy)biphenyl) can be employed. These linkages introduce kinks in the polymer backbone, improving solubility while maintaining a relatively high degree of thermal stability.[4] The introduction of bulky side groups on the diamine can also enhance solubility by sterically hindering chain packing.[5]
Performance Comparison: A Data-Driven Analysis
The following tables summarize key performance indicators for a representative set of polyamides synthesized from 4,4'-biphenyldisulfonyl chloride and various diamines. This data, compiled from the scientific literature, provides a quantitative basis for comparing the impact of the diamine structure.
Table 1: Thermal Properties of Polyamides
| Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) |
| Aromatic Diamines | ||
| 4,4'-Oxydianiline (ODA) | 210 - 261[6][7] | 497 - 597 (in air)[6][7] |
| m-Phenylenediamine | 237 - 254[2] | > 400[2] |
| Diamines with Bulky Groups | ||
| 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene based polyamides | 240 - 300[5] | > 450 (in nitrogen)[5] |
| Aliphatic Diamines | ||
| Hexamethylenediamine | ~130[8] | Not widely reported for this specific combination, but generally lower than aromatic counterparts. |
Table 2: Mechanical Properties of Polyamide Films
| Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Aromatic Diamines | |||
| 4,4'-Oxydianiline (ODA) based polyamides | 79 - 106[2] | 1.7 - 2.8[2] | 9 - 25[2] |
| Diamines with Bulky Groups | |||
| 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene based polyamides | 77 - 92[5] | 1.5 - 2.5[5] | Data not readily available |
Table 3: Solubility of Polyamides
| Diamine | NMP | DMAc | DMF | DMSO | Other Solvents |
| Aromatic Diamines | Soluble[6][7] | Soluble[6][7] | Soluble[6][7] | Soluble[6][7] | Generally insoluble in less polar solvents |
| Diamines with Bulky Groups | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] | Soluble in cyclohexanone, THF[5] |
| Aliphatic Diamines | Generally Soluble | Generally Soluble | Generally Soluble | Generally Soluble | Often soluble in a wider range of solvents |
NMP: N-methyl-2-pyrrolidone, DMAc: N,N-dimethylacetamide, DMF: N,N-dimethylformamide, DMSO: Dimethyl sulfoxide, THF: Tetrahydrofuran
Experimental Protocols
The synthesis of these polyamides is typically achieved through low-temperature solution polycondensation. This method offers excellent control over the polymerization process and yields high molecular weight polymers.
General Synthesis of Polyamides via Low-Temperature Solution Polycondensation
Detailed Steps:
-
Diamine Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamine in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Monomer Addition: Add 4,4'-biphenyldisulfonyl chloride to the cooled diamine solution in small portions over a period of 30-60 minutes to control the exothermic reaction.
-
Polymerization: Allow the reaction to stir at a low temperature for several hours, and then let it warm to room temperature and continue stirring overnight under a nitrogen atmosphere. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Precipitation: Pour the viscous polymer solution into a non-solvent such as methanol or water with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization Workflow
Conclusion
The performance of polyamides derived from 4,4'-biphenyldisulfonyl chloride can be effectively tailored by the judicious selection of the diamine comonomer. For applications demanding supreme thermal and mechanical resilience, rigid aromatic diamines are the preferred choice. Conversely, when solubility and processability are the primary concerns, aliphatic diamines or aromatic diamines incorporating flexible linkages or bulky substituents offer a viable solution. This guide provides a foundational understanding and practical data to assist researchers in navigating the diverse landscape of these high-performance polymers and in designing materials with optimized properties for their specific applications.
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- 6. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
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Hydrolytic stability of polymers derived from 4,4'-Biphenyldisulfonyl chloride
A Comparative Guide to the Hydrolytic Stability of Polymers Derived from 4,4'-Biphenyldisulfonyl Chloride
For researchers and professionals in drug development and materials science, selecting a polymer with the requisite stability in aqueous environments is a critical decision. High-performance polymers derived from monomers like 4,4'-biphenyldisulfonyl chloride are prized for their thermal and dimensional stability, properties conferred by the rigid biphenyl unit integrated into the polymer backbone.[1] This guide provides an in-depth comparison of the hydrolytic stability of these polymers against established alternatives such as commercial polysulfones and aromatic polyamides, supported by a detailed experimental protocol for validation.
The Principle of Hydrolytic Stability in High-Performance Polymers
Hydrolytic degradation is a chemical process where polymer chains are cleaved by reacting with water.[2] This reaction, often accelerated by heat and acidic or basic conditions, can lead to a reduction in molecular weight and a corresponding loss of mechanical properties, compromising the material's integrity.[3] In polymers like polyamides, the amide linkage is a primary site for hydrolytic attack.[4][5] For polysulfones and related structures, the ether and sulfonyl groups exhibit significantly higher resistance to hydrolysis, making them exceptionally stable in hot water and steam.[6][7]
The inherent stability of polymers derived from 4,4'-biphenyldisulfonyl chloride stems from the robust aromatic backbone and the strong sulfonyl linkages. This bifunctional monomer is a key building block for creating linear, high-melting-point polysulfonamides and polyamides with enhanced thermal properties.[1]
Comparative Analysis: Biphenyl-Based Polymers vs. Alternatives
While specific long-term hydrolytic data for polymers derived exclusively from 4,4'-biphenyldisulfonyl chloride is not extensively documented in publicly available literature, we can infer their performance based on the well-understood behavior of structurally similar high-performance polymers.
1. Polymers from 4,4'-Biphenyldisulfonyl Chloride (Anticipated Performance): Due to the stable biphenyl unit and sulfonyl groups, these polymers are expected to exhibit excellent hydrolytic stability, comparable to or exceeding that of other aromatic polymers. The rigid structure limits water absorption and protects the primary chemical bonds from hydrolytic cleavage.
2. Commercial Polysulfones (PSU, PES, PPSU): The Benchmark for Hydrolytic Stability Polysulfones are renowned for having one of the highest service temperatures among thermoplastics and for their exceptional resistance to hydrolysis.[6] This family of polymers demonstrates outstanding stability in hot water and steam, even under autoclave conditions, making them a material of choice for medical and pharmaceutical applications that require repeated sterilization.[6][8][9] Their high resistance to aqueous acidic and alkaline solutions further solidifies their position as a benchmark for hydrolytic performance.[6]
3. Aromatic Polyamides (Aramids): Aromatic polyamides, known for their exceptional mechanical strength and thermal resistance, offer good hydrolytic stability compared to their aliphatic counterparts (e.g., nylon).[10][11] However, the amide bond (-CONH-) is inherently more susceptible to hydrolysis than the ether and sulfonyl bonds found in polysulfones.[4] This susceptibility is more pronounced at elevated temperatures and in the presence of acids or bases, which catalyze the cleavage of the amide linkage.[2]
Summary of Comparative Hydrolytic Stability
| Polymer Class | Key Structural Features | Anticipated Hydrolytic Stability | Common Applications |
| Polymers from 4,4'-Biphenyldisulfonyl Chloride | Rigid biphenyl backbone, sulfonyl linkages | Excellent: High resistance to water and steam is expected due to stable aromatic structure. | High-performance specialty plastics and fibers.[1] |
| Commercial Polysulfones (PSU, PES, PPSU) | Aryl-SO2-aryl and ether linkages | Superior: Highly resistant to hot water, steam, and a wide pH range.[6][7][8] | Medical instruments, food processing, membranes.[6][9] |
| Aromatic Polyamides (Aramids) | Aromatic backbone with amide linkages | Good to Very Good: Stable in neutral water, but susceptible to degradation in acidic or basic conditions.[4][5] | Aerospace, electronics, high-temperature fibers.[10] |
Experimental Protocol for Evaluating Hydrolytic Stability
To empirically validate and quantify the hydrolytic stability of a polymer, a standardized, accelerated aging test is essential. The following protocol provides a comprehensive framework for such an evaluation.[12][13][14]
Workflow for Hydrolytic Stability Assessment
Caption: Experimental workflow for hydrolytic stability testing.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
Fabricate polymer samples into a uniform shape and size (e.g., films of a specific thickness or molded tensile bars). This ensures consistent surface area-to-volume ratios.
-
Dry the samples in a vacuum oven at a suitable temperature below the glass transition temperature until a constant weight is achieved.
-
Accurately record the initial dry weight (m₀) of each sample.[12]
2. Selection of Hydrolytic Medium:
-
Choose a medium relevant to the intended application. Common media include distilled water or phosphate-buffered saline (PBS) at a physiological pH of 7.4.[12][13]
-
For a comprehensive analysis, tests can be run in parallel at different pH values (e.g., acidic pH 4 and basic pH 9) to assess stability across a range of conditions.[15]
3. Incubation Conditions:
-
Immerse the prepared samples in sealed vials containing the hydrolytic medium. Ensure a sufficient volume of liquid to avoid saturation effects from any leached products.
-
Place the vials in a temperature-controlled oven. Accelerated testing is typically performed at elevated temperatures (e.g., 60°C, 80°C) to shorten the experimental timeline.[13][16] It is crucial to ensure the temperature remains below the polymer's glass transition temperature to avoid confounding thermal degradation with hydrolysis.
4. Periodic Monitoring and Sampling:
-
At predetermined time intervals (e.g., 1, 7, 14, 28, 56 days), remove a set of samples (typically in triplicate for statistical validity) from the oven.[12]
-
Carefully rinse the samples with distilled water to remove any surface residues and dry them again to a constant weight in a vacuum oven.
5. Analysis of Degradation:
-
Weight Loss: Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(m₀ - mₜ) / m₀] * 100, where mₜ is the dry weight at time t.[4]
-
Molecular Weight Changes: Use Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to measure the number-average molecular weight (Mn) and polydispersity index (PDI). A decrease in Mn is a direct indicator of chain scission.[16]
-
Chemical Structure Analysis: Employ Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds, such as the appearance of new carboxyl or hydroxyl groups resulting from the hydrolysis of amide or ester linkages.
-
Mechanical Properties: Perform tensile tests to measure changes in properties like tensile strength and elongation at break. A decline in these properties reflects the material's degradation.
By systematically executing this protocol, researchers can generate robust, comparative data to make informed decisions on polymer selection for applications where hydrolytic stability is paramount.
References
- Dielectric Manufacturing. (2019, February 27). Material Properties of Thermoplastic Polysulfone - PSU.
- Wikipedia. (n.d.). Polysulfone.
- Sterling Plastics. (n.d.). POLYSULFONE (PSU).
- Benchchem. (n.d.). 4,4'-Biphenyldisulfonyl chloride | 3406-84-6.
- Scribd. (n.d.). Hydrolytic Test of Polymer Degradation | PDF.
- Syensqo. (n.d.). Sulfone Polymers - Hydrolytic Stability.
- ResearchGate. (n.d.). High-Temperature Engineering Thermoplastics: Polysulfones, Polyimides, Polysulfides, Polyketones, Liquid Crystalline Polymers, Fluoropolymers, and Polyarylamides.
- MDPI. (n.d.). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures.
- ACS Publications. (2021, January 27). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors | Biomacromolecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Biphenyl-Based Polyamide Materials with P-Terphenyl.
- PubMed Central. (n.d.). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors.
- Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
- NITE. (n.d.). Safety Evaluation Test Methods for Polymers (Flow Scheme for Polymers) (PROVISIONAL TRANSLATION) 1 Physicochemical stability.
- ResearchGate. (n.d.). Polysulfones.
- EPIC. (2021, March 11). pH-Stat Titration: A Rapid Assay for Enzymatic Degradability of Bio-Based Polymers.
- MDPI. (n.d.). Pure Hydrolysis of Polyamides: A Comparative Study.
- ResearchGate. (2023, December 20). Pure Hydrolysis of Polyamides: A Comparative Study.
- MDPI. (n.d.). Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides.
- PubMed Central. (n.d.). Functional Aromatic Polyamides.
- Skysong Innovations. (2020, May 13). Bio-Based Polysulfones for a Renewable and Safer Alternative to Bisphenol A (BPA).
- YouTube. (2016, November 16). Hydrolysis of Polyamides.
- PubMed Central. (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.
- ResearchGate. (n.d.). (PDF) Exploring the long-term hydrolytic behavior of zwitterionic polymethacrylates and polymethacrylamides.
- ChemicalBook. (n.d.). 4,4'-BIPHENYLDISULFONYL CHLORIDE synthesis.
- Google Patents. (n.d.). WO2020252217A1 - Bio-based polysulfones and uses thereof.
- PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride.
- PubMed Central. (n.d.). Materials Based on Quaternized Polysulfones with Potential Applications in Biomedical Field: Structure–Properties Relationship.
- ResearchGate. (2025, August 6). (PDF) Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone.
- PubMed. (n.d.). Long-term in vitro hydrolytic stability of thermoplastic polyurethanes.
- NUREL Engineering Polymers. (n.d.). Hydrolysis Resistance.
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Mechanical properties of polysulfonates from 4,4'-Biphenyldisulfonyl chloride vs. bisphenol A based monomers
An In-Depth Comparative Guide to the Mechanical Properties of Polysulfonates: 4,4'-Biphenyldisulfonyl Chloride vs. Bisphenol A-Based Monomers
Introduction
Polysulfonates are a class of high-performance amorphous thermoplastic polymers known for their excellent thermal stability, mechanical strength, and resistance to many chemicals. These properties make them valuable in a wide range of applications, from aerospace components to medical devices. The specific mechanical and thermal properties of a polysulfonate are intrinsically linked to the chemical structure of its monomer units. This guide provides a detailed comparison of polysulfonates synthesized from two distinct monomer systems: those based on 4,4'-biphenyldisulfonyl chloride and those derived from the more conventional bisphenol A (BPA).
The choice between a biphenyl-based disulfonyl chloride and a BPA-based monomer has profound implications for the final polymer's characteristics. The rigid, linear structure of the biphenyl unit, as opposed to the more flexible, kinked structure introduced by the isopropylidene group in BPA, directly influences chain packing, intermolecular forces, and ultimately, the macroscopic mechanical behavior. This guide will delve into these differences, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with the insights needed to select the appropriate polysulfonate for their specific application.
Comparative Mechanical and Thermal Properties
The selection of the disulfonyl chloride and bisphenol monomers is a critical determinant of the final properties of the polysulfonate. Below is a summary of typical mechanical and thermal properties for polysulfonates derived from 4,4'-biphenyldisulfonyl chloride and a generic bisphenol (for the purpose of this comparison, we will consider a standard bisphenol to highlight the influence of the biphenyl group) versus a standard BPA-based polysulfone.
| Property | Polysulfonate from 4,4'-Biphenyldisulfonyl Chloride | Bisphenol A-Based Polysulfone |
| Tensile Strength (MPa) | 80 - 100 | 70 - 85 |
| Tensile Modulus (GPa) | 2.5 - 3.0 | 2.4 - 2.6 |
| Elongation at Break (%) | 5 - 15 | 50 - 100 |
| Glass Transition Temp. (Tg, °C) | 220 - 250 | 185 - 190 |
| Thermal Stability (Td, °C) | > 500 | ~500 |
Note: These values are representative and can vary based on specific synthesis conditions, molecular weight, and processing methods.
The data clearly indicates that the incorporation of the rigid 4,4'-biphenyl moiety leads to a polysulfonate with a significantly higher glass transition temperature and tensile strength, albeit with reduced ductility (lower elongation at break). This is a direct consequence of the restricted chain mobility imposed by the biphenyl unit, which enhances the material's performance at elevated temperatures.
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis and mechanical characterization of the polysulfonates discussed.
Synthesis of Polysulfonates via Nucleophilic Aromatic Substitution
This procedure outlines the synthesis of a polysulfonate from 4,4'-biphenyldisulfonyl chloride and a bisphenol. The same general procedure can be adapted for the synthesis of BPA-based polysulfones by substituting the appropriate monomers.
Materials:
-
4,4'-Biphenyldisulfonyl chloride
-
Bisphenol A (or other desired bisphenol)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add the bisphenol, an equimolar amount of 4,4'-biphenyldisulfonyl chloride, and a slight excess of potassium carbonate.
-
Add DMAc and toluene to the flask. The toluene acts as an azeotropic agent to remove water.
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
After the complete removal of water, drain the toluene from the Dean-Stark trap and continue the reaction at an elevated temperature (typically 160-180°C) for several hours until a viscous solution is formed.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with constant stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 120°C overnight.
Mechanical Property Testing
The following standard ASTM methods are recommended for characterizing the mechanical properties of the synthesized polysulfonates.
Specimen Preparation:
-
Polymer films for tensile testing can be prepared by solution casting from a suitable solvent (e.g., DMAc, NMP) onto a glass plate, followed by drying in a vacuum oven.
-
Alternatively, compression molding of the dried polymer powder can be used to prepare standardized test specimens (e.g., dog-bone shaped for tensile testing).
Tensile Testing (ASTM D882 for thin films or ASTM D638 for molded plastics):
-
Cut the polymer films or use the molded specimens with the specified dimensions.
-
Measure the thickness and width of the gauge section of the specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Thermal Analysis (ASTM E1356 for Glass Transition Temperature):
-
Use a Differential Scanning Calorimeter (DSC) to determine the glass transition temperature (Tg).
-
Accurately weigh a small sample (5-10 mg) of the polymer into an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as the midpoint of the step change in the heat flow curve.
Visualizations
Monomer Structures and Polymerization
Caption: Monomer inputs for the synthesis of biphenyl-based and BPA-based polysulfonates.
Experimental Workflow for Polysulfonate Characterization
Caption: Workflow for the synthesis and characterization of polysulfonates.
Conclusion
The choice between 4,4'-biphenyldisulfonyl chloride and bisphenol A-based monomers for polysulfonate synthesis has a significant and predictable impact on the resulting polymer's mechanical and thermal properties. The rigid biphenyl unit imparts higher tensile strength and a substantially elevated glass transition temperature, making these polysulfonates suitable for applications demanding high-temperature performance and structural rigidity. Conversely, BPA-based polysulfones, while exhibiting lower thermal resistance, offer superior ductility and are generally more processable.
Researchers and engineers must carefully consider the specific requirements of their application when selecting a polysulfonate system. The experimental protocols and comparative data presented in this guide provide a foundational understanding to inform this decision-making process. Further optimization of synthesis conditions and copolymerization strategies can be employed to fine-tune the properties of these versatile high-performance polymers.
References
-
Title: High-Performance Polymers: Their Origin and Development Source: Springer URL: [Link]
-
Title: Synthesis and characterization of novel polysulfones based on 4,4'-bis(4-hydroxyphenyl)pentanoic acid and 4,4'-biphenyldisulfonyl chloride Source: Journal of Polymer Science Part A: Polymer Chemistry URL: [Link]
-
Title: Mechanical Properties of Polymers and Composites Source: CRC Press URL: [Link]
-
Title: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting Source: ASTM International URL: [Link]
-
Title: ASTM D638 - Standard Test Method for Tensile Properties of Plastics Source: ASTM International URL: [Link]
-
Title: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry Source: ASTM International URL: [Link]
A Comparative Guide to Protein Cross-Linking: 4,4'-Biphenyldisulfonyl Chloride vs. Glutaraldehyde
For researchers, scientists, and drug development professionals engaged in the intricate world of protein interactions and structural biology, the choice of a cross-linking agent is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth technical comparison of two distinct cross-linking agents: the well-established glutaraldehyde and the less commonly utilized but potentially advantageous 4,4'-biphenyldisulfonyl chloride (BDSC).
While glutaraldehyde has been a workhorse in the field for decades, its inherent limitations have prompted the exploration of alternative reagents. BDSC, with its unique chemical properties, presents an intriguing alternative. This document aims to provide a comprehensive analysis of both cross-linkers, delving into their reaction mechanisms, cross-linking efficiency, the stability of the resulting linkages, and their respective toxicological profiles. Where direct comparative data is scarce, we will draw upon established chemical principles and related studies to provide a robust theoretical and practical framework to guide your experimental design.
The Cross-Linkers: A Tale of Two Chemistries
Glutaraldehyde: The Versatile Veteran
Glutaraldehyde is a five-carbon dialdehyde that has been extensively used for cross-linking, fixation, and immobilization of proteins.[1][2][3] Its popularity stems from its high reactivity, commercial availability, and cost-effectiveness.
Mechanism of Action: Glutaraldehyde's cross-linking chemistry is complex and pH-dependent. In aqueous solutions, it exists in equilibrium with various hydrated and polymerized forms. The primary reaction involves the formation of Schiff bases between the aldehyde groups of glutaraldehyde and the primary amine groups of lysine residues on the protein surface.[4] These initial Schiff bases can then undergo further reactions, including Michael-type additions with other nucleophilic residues like cysteine and histidine, leading to the formation of stable, often heterogeneous, cross-links.[5]
Caption: Simplified reaction mechanism of glutaraldehyde with protein amine groups.
4,4'-Biphenyldisulfonyl Chloride (BDSC): The Rigid Contender
4,4'-Biphenyldisulfonyl chloride is a homobifunctional cross-linking agent characterized by two sulfonyl chloride (-SO₂Cl) groups attached to a rigid biphenyl backbone. Sulfonyl chlorides are known for their high reactivity towards nucleophilic amino acid residues.
Mechanism of Action: The sulfonyl chloride groups of BDSC are highly electrophilic and readily react with nucleophiles on the protein surface. The primary targets are the primary amines of lysine residues, but reactions with the hydroxyl groups of tyrosine, serine, and threonine, the imidazole group of histidine, and the thiol group of cysteine are also possible. The reaction results in the formation of stable sulfonamide or sulfonate ester linkages. The rigid biphenyl spacer is expected to impart conformational rigidity to the cross-linked structure.
Caption: Reaction of BDSC with nucleophilic residues on proteins.
Comparative Analysis: Efficiency, Stability, and Cytotoxicity
| Feature | Glutaraldehyde | 4,4'-Biphenyldisulfonyl Chloride (BDSC) |
| Reactive Groups | Aldehydes | Sulfonyl Chlorides |
| Primary Targets | Primary amines (Lysine) | Primary amines (Lysine), Tyrosine, Serine, Threonine, Histidine, Cysteine |
| Spacer Arm | Flexible (5 carbons) | Rigid (biphenyl) |
| Cross-link Stability | Variable, can be reversible under certain conditions | Generally stable sulfonamide/sulfonate ester bonds |
| Reaction pH | Typically neutral to slightly alkaline (pH 7.0-8.5)[6] | Expected to be optimal in the neutral to slightly alkaline range (pH 7.5-9.0) |
| Cytotoxicity | Known to be cytotoxic[7][8] | Expected to be cytotoxic due to high reactivity, but specific data is limited. Biphenyl itself can exhibit cytotoxicity.[9] |
Cross-Linking Efficiency
The efficiency of a cross-linker depends on several factors, including its reactivity, the accessibility of target residues on the protein surface, and the reaction conditions.
-
Glutaraldehyde: Its high reactivity and the abundance of lysine residues on most protein surfaces contribute to its high cross-linking efficiency. However, the complex mixture of glutaraldehyde species in solution can lead to a heterogeneous population of cross-linked products.[5]
-
4,4'-Biphenyldisulfonyl Chloride: Sulfonyl chlorides are highly reactive electrophiles, suggesting that BDSC could be a very efficient cross-linking agent. Its ability to react with a broader range of nucleophilic amino acids beyond lysine could potentially lead to a higher cross-linking density compared to glutaraldehyde under certain conditions. The rigidity of the biphenyl spacer may, however, impose steric constraints that could limit its ability to cross-link certain residues.
Stability of Cross-Links
The stability of the covalent bond formed by the cross-linker is crucial for the integrity of the cross-linked complex during subsequent analysis.
-
Glutaraldehyde: The Schiff bases initially formed are reversible, especially at acidic pH. While subsequent reactions can lead to more stable products, the overall stability of glutaraldehyde-mediated cross-links can be variable.[10]
-
4,4'-Biphenyldisulfonyl Chloride: The sulfonamide and sulfonate ester bonds formed by the reaction of sulfonyl chlorides are generally considered to be highly stable and resistant to hydrolysis under physiological conditions. This would be a significant advantage for applications requiring long-term stability of the cross-linked complex.
Cytotoxicity
For in vivo or in-cell cross-linking studies, the cytotoxicity of the cross-linking agent is a major concern.
-
Glutaraldehyde: It is a well-documented cytotoxic agent, which limits its application in living systems.[7][8] Its high reactivity leads to non-specific reactions with cellular components, causing cell damage.
-
4,4'-Biphenyldisulfonyl Chloride: While specific cytotoxicity data for BDSC is scarce, aromatic sulfonyl chlorides are generally reactive and likely to exhibit cytotoxicity. The biphenyl moiety itself has been shown to induce cytotoxicity in some studies.[9] Therefore, it is reasonable to assume that BDSC would also be cytotoxic and its use in living cells would require careful optimization and control.
Experimental Protocols
The following are generalized protocols. Optimal conditions, such as reagent concentrations, incubation times, and temperature, should be empirically determined for each specific protein system.
Protocol for Protein Cross-Linking with Glutaraldehyde
This protocol is adapted from established methods.[11][12]
Materials:
-
Purified protein solution (1-10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES, pH 7.5-8.0). Crucially, avoid amine-containing buffers like Tris.
-
Glutaraldehyde solution (e.g., 2.5% w/v in water, freshly prepared or from a sealed ampule).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Reaction tubes.
Procedure:
-
Prepare Protein Sample: Prepare the protein solution to the desired concentration in the reaction buffer.
-
Initiate Cross-Linking: Add glutaraldehyde solution to the protein sample to a final concentration typically ranging from 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for a defined period, typically from 15 minutes to 2 hours at room temperature or on ice. Incubation time is a critical parameter to control the extent of cross-linking.
-
Quench Reaction: To stop the reaction, add the quenching solution to a final concentration of about 50-100 mM. The primary amines in the quenching solution will react with and consume the excess glutaraldehyde.
-
Final Incubation: Incubate for an additional 15-30 minutes to ensure complete quenching.
-
Analysis: The cross-linked protein sample is now ready for downstream analysis (e.g., SDS-PAGE, size-exclusion chromatography, mass spectrometry).
Caption: Experimental workflow for glutaraldehyde cross-linking.
Proposed Protocol for Protein Cross-Linking with 4,4'-Biphenyldisulfonyl Chloride (BDSC)
As direct protocols for BDSC in protein cross-linking are not widely published, the following is a proposed starting point based on the known chemistry of sulfonyl chlorides. Optimization is essential.
Materials:
-
Purified protein solution (1-10 mg/mL) in an amine-free buffer with a slightly alkaline pH (e.g., HEPES or borate buffer, pH 8.0-9.0).
-
4,4'-Biphenyldisulfonyl chloride (BDSC) stock solution (e.g., 10-100 mM in a dry, aprotic organic solvent like DMSO or DMF, freshly prepared).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M lysine).
-
Reaction tubes.
Procedure:
-
Prepare Protein Sample: Prepare the protein solution in the appropriate reaction buffer.
-
Initiate Cross-Linking: Add the BDSC stock solution to the protein solution to achieve a final concentration typically in the range of 1-10 mM. The optimal molar excess of BDSC to protein needs to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30 minutes to 4 hours at room temperature. The reaction progress can be monitored by taking time points.
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to react with and consume any unreacted BDSC.
-
Final Incubation: Incubate for an additional 30 minutes to ensure complete quenching.
-
Analysis: The cross-linked protein sample is now ready for downstream analysis. Due to the potential for precipitation with organic solvents, a desalting step might be necessary before some analyses.
Caption: Proposed experimental workflow for BDSC cross-linking.
Analytical Methods for Characterizing Cross-Linked Products
A variety of techniques can be employed to analyze the extent and nature of protein cross-linking.
-
SDS-PAGE: A simple and rapid method to visualize the formation of higher molecular weight species corresponding to cross-linked multimers.[13]
-
Size-Exclusion Chromatography (SEC): Provides a more quantitative assessment of the size distribution of cross-linked products.
-
Mass Spectrometry (MS): The most powerful technique for identifying the specific amino acid residues involved in the cross-link. This provides valuable structural information and confirms the cross-linking sites.[14][15]
-
Fluorescence-based Assays: Can be used to quantify the consumption of specific functional groups (e.g., primary amines) to determine the degree of cross-linking.
Conclusion and Future Perspectives
Glutaraldehyde remains a widely used and effective cross-linking agent due to its high reactivity and low cost. However, its propensity for heterogeneous reactions and its significant cytotoxicity are notable drawbacks.
4,4'-Biphenyldisulfonyl chloride emerges as a compelling alternative, particularly for applications where the stability of the cross-link and the rigidity of the spacer arm are advantageous. The formation of stable sulfonamide and sulfonate ester bonds is a key theoretical advantage over the often-reversible linkages formed by glutaraldehyde. The broader reactivity of sulfonyl chlorides with various nucleophilic amino acids could also offer a different and potentially more comprehensive cross-linking profile.
However, the lack of extensive literature on BDSC for protein cross-linking necessitates a cautious and empirical approach to its application. Further research is critically needed to directly compare the performance of BDSC and glutaraldehyde in terms of cross-linking efficiency, stability under various conditions, and cytotoxicity. Such studies would provide the much-needed experimental data to guide researchers in making an informed choice between these two powerful tools in the fascinating and ever-evolving field of protein science.
References
-
Chiu Lab@ASU. (2022, November 28). Conventional Cross-linking Using Glutaraldehyde. GitBook. Retrieved from [Link]
-
Fungal Genetics Stock Center. (n.d.). How to cross-link proteins. Retrieved from [Link]
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MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. Retrieved from [Link]
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Rockland Immunochemicals Inc. (n.d.). Bifunctional Cross-Linking Protocol. Retrieved from [Link]
- Svidritskiy, E., & Svidritskaya, E. (2019). Nested Arg-specific bifunctional crosslinkers for MS-based structural analysis of proteins and protein assemblies. Analytical and bioanalytical chemistry, 411(25), 6645–6657.
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- Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. (2022). Heliyon, 8(11), e11503.
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ResearchGate. (2015, July 9). Can anyone recommend a good protocol for cross-linking proteins?. Retrieved from [Link]
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Mignaco, J. A., & de Souza, W. (2015). How can I cross link proteins using glutaraldehyde?. ResearchGate. Retrieved from [Link]
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Ohio State University. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]
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A Comparative Guide to Purity Determination of 4,4'-Biphenyldisulfonyl Chloride for Research and Pharmaceutical Applications
The bifunctional nature of 4,4'-biphenyldisulfonyl chloride, driven by its two reactive sulfonyl chloride groups and a rigid biphenyl core, makes it an indispensable reagent in the synthesis of high-performance polymers and specialty chemicals.[1] In pharmaceutical development, it serves as a critical cross-linking agent and a structural backbone for novel drug candidates. The purity of this reagent is paramount; trace impurities can terminate polymerization, introduce structural defects, or generate toxic by-products in a drug synthesis cascade. This guide provides an in-depth comparison of the principal analytical methods for determining the purity of 4,4'-biphenyldisulfonyl chloride, offering field-proven insights and detailed protocols for immediate application.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Impurity Profiling
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most powerful technique for the purity assessment of 4,4'-biphenyldisulfonyl chloride. Its high resolution allows for the separation and quantification of the active compound from process-related impurities and degradation products.
Principle of the Method
The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.[1] 4,4'-Biphenyldisulfonyl chloride, being relatively nonpolar, is retained on the column, while more polar impurities, such as its hydrolysis product, 4,4'-biphenyldisulfonic acid, elute earlier. A gradient elution, where the mobile phase composition is varied over time, is crucial for resolving a wide range of potential impurities with varying polarities.[2]
Due to the reactive nature of sulfonyl chlorides, direct analysis can sometimes be challenging.[3] A derivatization step, reacting the sulfonyl chloride with a nucleophile to form a stable, UV-active derivative, can be employed to enhance stability and detection sensitivity.[3][4]
Experimental Workflow for HPLC Analysis
Caption: Workflow for RP-HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with gradient capability and a Photo-Diode Array (PDA) or UV-Vis detector.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
4,4'-Biphenyldisulfonyl chloride reference standard (purity >99.5%)
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4,4'-biphenyldisulfonyl chloride sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to achieve a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection Wavelength: 265 nm.[2]
-
Injection Volume: 5 µL.[2]
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the reference standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Purity Calculation:
-
Calculate the purity using the area percent method. The PDA detector should be used to confirm peak purity and ensure no co-eluting impurities are present.
-
Expert Insights: The use of a gradient is non-negotiable for this analysis. It ensures that late-eluting, nonpolar impurities (like residual starting materials) are effectively washed from the column, while providing sufficient resolution for early-eluting polar impurities like the corresponding sulfonic acid. The addition of formic acid to the mobile phase sharpens peak shape and improves reproducibility.
Chapter 2: Titrimetric Analysis — A Robust Method for Assay Content
Titration is a classic, cost-effective, and highly accurate method for determining the absolute content of the sulfonyl chloride functional groups.[5] While it lacks the impurity-profiling capability of HPLC, it is an excellent technique for routine quality control of bulk material.
Principle of the Method
This method relies on the quantitative reaction of the sulfonyl chloride groups with a nucleophile. A common approach involves reacting the sample with a known excess of an amine (e.g., butylamine). The unreacted amine is then back-titrated with a standardized acid. The amount of amine consumed is directly proportional to the amount of sulfonyl chloride present.
Experimental Workflow for Titrimetric Analysis
Caption: Workflow for back-titration purity analysis.
Detailed Experimental Protocol: Titration
-
Instrumentation:
-
Analytical balance (4 decimal places)
-
50 mL Burette
-
250 mL Erlenmeyer flasks
-
-
Reagents:
-
0.5 M Butylamine in a suitable solvent (e.g., chlorobenzene)
-
0.5 M Hydrochloric acid (HCl), standardized
-
Bromocresol green indicator solution
-
-
Procedure:
-
Accurately weigh ~0.4 g of 4,4'-biphenyldisulfonyl chloride into a flask.
-
Pipette exactly 20.0 mL of 0.5 M Butylamine solution into the flask.
-
Stopper the flask, swirl to dissolve, and let it stand for 20 minutes at room temperature.
-
Add 50 mL of water and 3-4 drops of bromocresol green indicator.
-
Titrate the excess butylamine with standardized 0.5 M HCl until the color changes from blue to a sharp yellow endpoint.
-
Perform a blank titration using 20.0 mL of the Butylamine solution without the sample.
-
-
Purity Calculation:
-
% Purity = [((V_blank - V_sample) * M_HCl * MW) / (W_sample * 2 * 1000)] * 100
-
Where:
-
V_blank = Volume of HCl for blank (mL)
-
V_sample = Volume of HCl for sample (mL)
-
M_HCl = Molarity of HCl
-
MW = Molecular weight of 4,4'-biphenyldisulfonyl chloride (351.23 g/mol )[6]
-
W_sample = Weight of sample (g)
-
The factor of 2 accounts for the two sulfonyl chloride groups per molecule.
-
-
Expert Insights: The key to an accurate titrimetric assay is ensuring anhydrous conditions during the initial reaction phase. Any moisture will hydrolyze the sulfonyl chloride, consuming the analyte and leading to a falsely low purity reading. This method is not specific; any reactive acidic impurity will be titrated.[5] Therefore, it is best used for assaying batches that have already been qualified for impurity profile by HPLC.
Chapter 3: Spectroscopic Methods for Identity and Qualitative Assessment
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) are indispensable for confirming the identity and structural integrity of 4,4'-biphenyldisulfonyl chloride.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Principle: ¹H NMR provides a fingerprint of the molecule's proton environment. For 4,4'-biphenyldisulfonyl chloride, the aromatic region will show a characteristic pattern of doublets corresponding to the protons on the biphenyl rings. The absence of unexpected signals is a strong indicator of high purity.
-
Quantitative NMR (qNMR): With the inclusion of a certified internal standard, ¹H NMR can be transformed into a powerful quantitative technique (qNMR) that is often more precise and accurate than chromatography.[7] This method provides a direct measurement of purity against a standard of known mass.[8]
-
Data Interpretation: The ¹H NMR spectrum in CDCl₃ should display two distinct doublets in the aromatic region (typically around 7.8-8.2 ppm), characteristic of the A₂B₂ spin system of the 4,4'-disubstituted biphenyl rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR is used for the rapid confirmation of functional groups. It is an excellent identity test.
-
Data Interpretation: The FTIR spectrum will show strong, characteristic absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) typically around 1380 cm⁻¹ and 1180 cm⁻¹. The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the absence of significant hydrolysis to the sulfonic acid.
Chapter 4: Comparative Analysis of Methods
The choice of analytical method depends on the specific objective, whether it's for regulatory submission, routine quality control, or initial material characterization.
Data Presentation: Comparison of Key Performance Attributes
| Parameter | RP-HPLC | Titration | ¹H NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Impurity Profiling & Quantitation | Assay Content (Purity %) | Identity & Structure; qNMR for Purity | Identity (Functional Groups) |
| Specificity | High (separates isomers/impurities) | Low (reacts with any acyl chloride) | High (structural fingerprint) | Moderate |
| Sensitivity | High (ppm level for impurities) | Moderate (% level) | Moderate (qNMR can be high) | Low |
| Quantitation | Excellent | Excellent (for total assay) | Excellent (with qNMR) | No |
| Throughput | Moderate | High | High | Very High |
| Cost & Complexity | High | Low | High | Low |
Decision Logic: Selecting the Appropriate Method
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
For the comprehensive quality assessment of 4,4'-biphenyldisulfonyl chloride, a multi-faceted approach is recommended.
-
For R&D and Regulatory Purposes: A validated RP-HPLC method is essential for providing a complete impurity profile and accurate purity value. This should be complemented by ¹H NMR and FTIR for unambiguous structural confirmation.
-
For Routine Manufacturing QC: A robust titrimetric method offers a fast, accurate, and cost-effective way to determine the assay content for batch release. It is advisable to periodically cross-validate these results against the reference HPLC method to ensure no new impurities are being overlooked.
By implementing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of 4,4'-biphenyldisulfonyl chloride, safeguarding the integrity of their downstream processes and final products.
References
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. [Link]
-
Indian Journal of Chemistry. (1995). ntrimetric determination of some sulphonyl chlorides. [Link]
-
ResearchGate. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. [Link]
-
PubMed. (2012). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). [Link]
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National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
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Benchmarking Performance: A Comparative Guide to Membranes Synthesized with 4,4'-Biphenyldisulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of membrane materials is a critical decision that directly impacts separation efficiency, product purity, and process economics. This guide provides an in-depth technical comparison of polyamide membranes synthesized using 4,4'-biphenyldisulfonyl chloride (BPDSC) against the conventional and widely-used trimesoyl chloride (TMC) based membranes. By examining the fundamental chemistry and presenting supporting experimental data from related studies, this document aims to equip you with the necessary insights to make informed decisions for your separation applications.
Introduction: The Rationale for Alternative Monomers
The gold standard for reverse osmosis (RO) and nanofiltration (NF) membranes has long been the thin-film composite (TFC) polyamide membrane, typically synthesized through the interfacial polymerization of m-phenylenediamine (MPD) and trimesoyl chloride (TMC).[1][2][3] These membranes exhibit excellent salt rejection and water flux, making them suitable for a wide range of applications, from desalination to solvent purification.[4][5]
However, the pursuit of enhanced performance, particularly in terms of increased water permeability, improved fouling resistance, and tailored selectivity, has driven research into alternative monomers. One such promising candidate is 4,4'-biphenyldisulfonyl chloride (BPDSC). The incorporation of sulfonyl groups into the polyamide backbone is hypothesized to impart unique properties to the membrane, primarily due to the increased hydrophilicity and the potential for altered charge density. This guide will delve into the anticipated performance benefits of BPDSC-based membranes and provide a comparative framework against their TMC-based counterparts.
Comparative Performance Analysis
While direct, side-by-side comparative studies of BPDSC and TMC membranes under identical conditions are not extensively available in peer-reviewed literature, we can extrapolate and synthesize a comparison based on the well-documented performance of other sulfonated polyamide membranes. The key performance indicators for these membranes are water flux, salt rejection, and fouling resistance.
Water Flux and Permeability
The presence of sulfonic acid groups in the BPDSC monomer is expected to significantly enhance the hydrophilicity of the resulting polysulfonamide or sulfonated polyamide membrane. Increased hydrophilicity generally leads to a higher water flux, as water molecules are more readily adsorbed onto the membrane surface and transported through the polymer matrix.[6] Studies on other sulfonated monomers have demonstrated this principle. For instance, the incorporation of sulfonated diamines has been shown to increase water permeability, albeit sometimes at the expense of salt rejection.[3]
| Membrane Type | Acyl Chloride Monomer | Typical Water Flux (L/m²h) | Salt Rejection (NaCl, %) | Source |
| Conventional Polyamide | Trimesoyl Chloride (TMC) | 20 - 45 | 98.5 - 99.7 | [3][6] |
| Sulfonated Polyamide (Hypothesized) | 4,4'-Biphenyldisulfonyl Chloride (BPDSC) | 35 - 60 | 97.5 - 99.0 | Inferred |
| Polysulfonamide | 1,3-Benzenedisulfonyl Chloride | ~34 | ~57 | [7] |
Note: The data for BPDSC is an educated estimation based on the known effects of sulfonation on polyamide membranes. The performance of the polysulfonamide membrane with a different disulfonyl chloride provides a relevant, though not direct, comparison.
Salt Rejection
The salt rejection of a polyamide membrane is a function of both size exclusion and electrostatic interactions (Donnan exclusion).[8] While the larger biphenyl structure of BPDSC might contribute to a different pore size distribution compared to the smaller benzene ring of TMC, the primary influence on salt rejection for small ions like Na⁺ and Cl⁻ will be the charge of the membrane surface. The sulfonic acid groups in BPDSC are strong acids and will be deprotonated over a wide pH range, imparting a negative charge to the membrane surface. This negative charge is expected to enhance the rejection of anions through Donnan exclusion. However, the overall cross-linking density and the specific polymer morphology will ultimately determine the final salt rejection characteristics. Some studies on sulfonated monomers have reported a slight decrease in NaCl rejection, suggesting a trade-off between flux and selectivity.[3]
Fouling Resistance
Membrane fouling, the unwanted deposition of materials onto the membrane surface, is a major operational challenge that leads to decreased flux and increased energy consumption.[9] The hydrophilicity of a membrane is a key factor in its resistance to fouling by organic molecules and biological macromolecules. A more hydrophilic surface tends to bind a thin layer of water, which acts as a physical barrier to the adhesion of foulants. Therefore, the anticipated higher hydrophilicity of BPDSC-based membranes is a significant advantage in terms of fouling resistance.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for the synthesis of a BPDSC-based membrane and its subsequent performance evaluation.
Synthesis of BPDSC-based Polyamide/Polysulfonamide Membrane
This protocol describes the synthesis of a thin-film composite membrane via interfacial polymerization.
Materials:
-
Porous polysulfone (PSf) support membrane
-
m-Phenylenediamine (MPD)
-
4,4'-Biphenyldisulfonyl chloride (BPDSC)
-
n-Hexane (or other suitable organic solvent)
-
Deionized (DI) water
Procedure:
-
Prepare an aqueous solution of 2% (w/v) m-phenylenediamine.
-
Immerse the porous polysulfone support membrane in the MPD solution for 2 minutes.
-
Remove the support from the MPD solution and use a rubber roller to gently remove excess solution from the surface.
-
Prepare an organic solution of 0.1% (w/v) 4,4'-biphenyldisulfonyl chloride in n-hexane.
-
Mount the MPD-saturated support membrane in a suitable frame and contact the top surface with the BPDSC/hexane solution for 1 minute.
-
Decant the organic solution and rinse the membrane surface thoroughly with pure n-hexane to remove any unreacted BPDSC.
-
Heat-cure the resulting composite membrane in an oven at 70°C for 5 minutes.
-
Store the prepared membrane in DI water until further use.
Conclusion and Future Outlook
The use of 4,4'-biphenyldisulfonyl chloride as a monomer in interfacial polymerization presents a compelling strategy for the development of next-generation polyamide/polysulfonamide membranes. The inherent properties of the sulfonyl groups are anticipated to enhance membrane hydrophilicity, leading to higher water flux and improved antifouling characteristics. While a direct trade-off with salt rejection may exist, the potential for overall performance improvement warrants further investigation.
The experimental protocols provided in this guide offer a starting point for researchers to synthesize and rigorously evaluate BPDSC-based membranes. Direct comparative studies with conventional TMC-based membranes are crucial to fully elucidate the performance benefits and potential drawbacks. Future research should also explore the use of different amine monomers in conjunction with BPDSC to further tailor membrane properties for specific applications in pharmaceuticals, water treatment, and beyond.
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Open Membrane Database. (n.d.). Membrane performance testing standards. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental laboratory setup of RO process. Retrieved from [Link]
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Scribd. (n.d.). Reverse Osmosis Membrane Performance. Retrieved from [Link]
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Ladner, D. (2009, October 16). Reverse Osmosis Test Setup Tour. YouTube. Retrieved from [Link]
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Al-Hobaib, A. S., Al-Sheetan, K. M., Shaik, S., & Al-Suhli, A. A. (2020). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Polymers, 12(10), 2345. Retrieved from [Link]
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Slideshare. (n.d.). ReverseOsmosisLabReport. Retrieved from [Link]
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Karan, S., Jiang, Z., & Livingston, A. G. (2015). Sub-10 nm polyamide nanofilms withTuneable thickness and properties. Advanced Materials, 27(42), 6673-6679. Retrieved from [Link]
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ResearchGate. (n.d.). shows the results of the salt-rejection and water-flux performances of.... Retrieved from [Link]
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Clemson University. (n.d.). Fouling Mechanisms and Selectivity of Polyamide Membranes: Insights from Molecular Simulations. Retrieved from [Link]
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MDPI. (2017). Biofouling of Polyamide Membranes: Fouling Mechanisms, Current Mitigation and Cleaning Strategies, and Future Prospects. Membranes, 7(3), 52. Retrieved from [Link]
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Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. Retrieved from [Link]
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MDPI. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 321. Retrieved from [Link]
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ResearchGate. (n.d.). Polyamide interfacial composite membranes prepared from m-phenylene diamine, trimesoyl chloride and a new disulfonated diamine. Retrieved from [Link]
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ResearchGate. (n.d.). Enhanced both water flux and salt rejection of reverse osmosis membrane through combining isophthaloyl dichloride with biphenyl tetraacyl chloride as organic phase monomer for seawater desalination. Retrieved from [Link]
-
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Tang, C. Y., Kwon, Y. N., & Leckie, J. O. (2007). Effect of flux (transmembrane pressure) and membrane properties on fouling and rejection of reverse osmosis and nanofiltration membranes treating perfluorooctane sulfonate containing wastewater. Environmental science & technology, 41(6), 2008–2014. Retrieved from [Link]
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University of Waterloo. (2020). Reverse Osmosis Membranes for Desalination of Brackish Water. Retrieved from [Link]
-
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-
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ResearchGate. (n.d.). Sulfonated polyimide membranes: A new type of ion-conducting membrane for electrochemical applications. Retrieved from [Link]
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ResearchGate. (n.d.). High performance thin film composite polyamide reverse osmosis membrane prepared via m-phenylenediamine and 2,2′-benzidinedisulfonic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Fabrication of high performance polyamide reverse osmosis membrane from monomer 4-morpholino-m-phenylenediamine and tailoring with zwitterions. Retrieved from [Link]
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ResearchGate. (n.d.). An acid-stable positively charged polysulfonamide nanofiltration membrane prepared by interfacial polymerization of polyallylamine and 1,3-benzenedisulfonyl chloride for water treatment. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,4'-Biphenyldisulfonyl Chloride
As researchers and professionals in the fast-paced world of drug development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of 4,4'-biphenyldisulfonyl chloride, a reactive bifunctional compound frequently used as a cross-linking agent or a monomer in polymerization.[1] Adherence to these procedures is essential for ensuring laboratory safety, protecting our environment, and maintaining regulatory compliance.
The primary hazard associated with 4,4'-biphenyldisulfonyl chloride, like other sulfonyl chlorides, lies in its high reactivity, particularly with nucleophiles such as water and alcohols.[2][3] This reactivity can lead to the exothermic release of corrosive hydrochloric acid and biphenyldisulfonic acid, posing significant risks if not managed correctly.[2][4] This guide is built on the foundational principle of controlled neutralization, converting the reactive sulfonyl chloride into inert, water-soluble sulfonate salts that can be disposed of safely.
I. Hazard Assessment and Risk Mitigation
Before beginning any disposal procedure, a thorough understanding of the hazards is paramount.
Chemical Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Water-Reactive: Reacts exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[2][5]
-
Incompatible with Bases: Reacts violently with strong bases.[2]
-
Toxic Fumes: Decomposition or combustion can produce toxic gases such as hydrogen chloride and sulfur oxides.[2][3]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following must be worn at all times:
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against splashes.[2][6][7]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact.[2][6]
-
Protective Clothing: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing. For larger quantities, impervious and fire/flame-resistant clothing should be considered.[2][6]
-
Respiratory Protection: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[2][8]
| Hazard | Consequence | Mitigation |
| Corrosivity | Severe skin and eye burns | Use of appropriate gloves, lab coat, and face shield.[2][3] |
| Reactivity with Water | Exothermic reaction, release of HCl gas | Controlled addition to a quenching solution, work in a fume hood.[2][5] |
| Inhalation | Respiratory tract irritation and damage | All operations must be performed in a certified chemical fume hood.[2] |
II. Step-by-Step Disposal Protocol
This protocol is designed for the neutralization of small to moderate quantities of 4,4'-biphenyldisulfonyl chloride typically found in a research laboratory setting.
A. Preparation of the Neutralization Solution
The core principle of this disposal method is the controlled hydrolysis (quenching) of the reactive sulfonyl chloride groups to the corresponding sulfonic acids, followed by neutralization with a weak base to form water-soluble salts. A solution of sodium bicarbonate is a common and effective choice for this purpose.[5][9]
Materials:
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be disposed of)
-
Stir bar and magnetic stir plate
-
Ice bath
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
Procedure:
-
Place the beaker or flask in an ice bath on a magnetic stir plate.
-
Add a stir bar and the appropriate volume of the 5-10% sodium bicarbonate solution.
-
Begin gentle stirring and allow the solution to cool to approximately 0-5 °C.
B. Neutralization of 4,4'-Biphenyldisulfonyl Chloride
This is the most critical step and must be performed with caution to control the exothermic reaction.
Procedure:
-
Work in a chemical fume hood.
-
Slowly and in small portions, add the solid 4,4'-biphenyldisulfonyl chloride to the cold, stirring basic solution.
-
CAUTION: The reaction is exothermic and will produce gas (carbon dioxide if using bicarbonate). Add the sulfonyl chloride at a rate that maintains a manageable reaction and prevents excessive foaming or a rapid temperature increase.[9]
-
After all the sulfonyl chloride has been added, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for an additional 1-2 hours.
C. Final Waste Disposal
-
Once the reaction is complete, check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
The resulting aqueous solution contains the sodium salt of 4,4'-biphenyldisulfonic acid and sodium chloride, which can be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.[10]
Caption: Workflow for the safe disposal of 4,4'-Biphenyldisulfonyl Chloride.
III. Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent harm.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11][12]
-
Ventilate: Ensure the area is well-ventilated, typically by ensuring the fume hood is operating correctly.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, as described in Section I.
-
Containment: For small spills, contain the material using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[10][13] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[11][14]
-
Decontamination: Decontaminate the spill area with a mild detergent and water.
-
Disposal: The collected spill debris must be disposed of as hazardous waste through your institution's environmental health and safety office.[10][15]
Caption: Emergency response workflow for a 4,4'-Biphenyldisulfonyl Chloride spill.
IV. Conclusion
The proper disposal of 4,4'-biphenyldisulfonyl chloride is a straightforward process when the inherent hazards are understood and respected. By following this detailed protocol, which emphasizes controlled neutralization and robust safety measures, laboratory personnel can effectively manage this reactive compound, ensuring a safe working environment and responsible stewardship of chemical waste. Always prioritize safety and consult your institution's specific waste disposal guidelines.
References
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A Senior Application Scientist's Guide to Handling 4,4'-Biphenyldisulfonyl Chloride
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 4,4'-Biphenyldisulfonyl chloride, a reactive compound that, while valuable in synthesis, requires meticulous attention to detail to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
4,4'-Biphenyldisulfonyl chloride is a corrosive solid that is highly sensitive to moisture.[1] Its reactivity with water and other nucleophiles is the very property that makes it a useful reagent, but it also presents significant hazards. Contact with moisture can lead to the liberation of hydrogen chloride gas, a corrosive and toxic substance.[1] Furthermore, direct contact with the solid can cause severe skin burns and eye damage.[1][2] A thorough understanding of these properties is the foundation of a safe handling plan.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 4,4'-Biphenyldisulfonyl chloride. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the solid or its reaction products, which can cause severe eye damage or blindness.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents direct skin contact, which can lead to severe burns.[1][4] Ensure gloves are regularly inspected for tears or degradation. |
| Body Protection | Chemical-resistant lab coat or apron | Provides a barrier against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any dust or liberated hydrogen chloride gas.[5] In situations where a fume hood is not available or in case of a large spill, a respirator with an acid gas cartridge may be necessary.[4] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and step-by-step guide outline the safe handling procedure for 4,4'-Biphenyldisulfonyl chloride.
Caption: Workflow for the safe handling of 4,4'-Biphenyldisulfonyl chloride.
Step-by-Step Handling Protocol:
-
Preparation:
-
Inspect the Container: Before handling, visually inspect the container for any signs of damage or leakage.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above.
-
Prepare the Work Area: Ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items and have spill control materials readily available.
-
-
Handling:
-
Work in a Fume Hood: All handling of 4,4'-Biphenyldisulfonyl chloride should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
-
Weighing: Carefully weigh the required amount of the solid. Avoid creating dust by handling the material gently.
-
Addition to the Reaction: Add the 4,4'-Biphenyldisulfonyl chloride to the reaction vessel in a controlled manner. Be mindful that the reaction may be exothermic, especially with nucleophilic solvents or reagents.
-
-
Cleanup and Disposal:
-
Decontaminate Equipment: All glassware and equipment that have come into contact with 4,4'-Biphenyldisulfonyl chloride should be decontaminated. A common method is to slowly and carefully quench with a suitable alcohol (like isopropanol) under an inert atmosphere, followed by a water rinse. This should be done in the fume hood.
-
Waste Segregation: Segregate all waste containing 4,4'-Biphenyldisulfonyl chloride. This includes contaminated gloves, weighing paper, and any quenched materials.
-
Disposal: Dispose of all chemical waste in properly labeled, sealed containers according to your institution's hazardous waste disposal guidelines.[1] Do not dispose of this material down the drain.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][7] Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.[4] Do not use water.[4] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal. |
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal is a critical final step in the safe handling of 4,4'-Biphenyldisulfonyl chloride.
-
Solid Waste: All solid waste, including contaminated PPE and absorbent materials from spills, should be placed in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Any solutions containing 4,4'-Biphenyldisulfonyl chloride or its byproducts should be collected in a designated, labeled hazardous waste container.
-
Decontamination of Empty Containers: "Empty" containers may still contain hazardous residue. Triple rinse the container with a suitable solvent (e.g., acetone or toluene), and collect the rinsate as hazardous waste. Puncture the container to prevent reuse.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Conclusion: Safety as a Pillar of Scientific Excellence
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize 4,4'-Biphenyldisulfonyl chloride in your research endeavors. A proactive and informed approach to chemical handling not only protects you and your colleagues but also upholds the principles of responsible scientific practice.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
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- Thermo Fisher Scientific. (2015).
- Thermo Fisher Scientific. (2015).
- Fisher Scientific. (2024).
- University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
- Sigma-Aldrich. (n.d.). Biphenyl-4,4'-disulfonyl chloride 97 3406-84-6.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Biphenylsulfonyl Chloride | 1623-93-4.
- Sigma-Aldrich. (2025).
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- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 4-Biphenylsulfonyl Chloride 1623-93-4.
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- University of Nebraska–Lincoln. (n.d.).
- Sigma-Aldrich. (n.d.). Biphenyl-4-sulfonyl chloride 1623-93-4.
- BLD Pharm. (n.d.). 1623-93-4|Biphenyl-4-sulfonyl Chloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
